molecular formula C43H51Cl2N3O9 B15605992 VinclozolinM2-2204

VinclozolinM2-2204

カタログ番号: B15605992
分子量: 824.8 g/mol
InChIキー: XAXVTGIMKYOVTF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VinclozolinM2-2204 is a useful research compound. Its molecular formula is C43H51Cl2N3O9 and its molecular weight is 824.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C43H51Cl2N3O9

分子量

824.8 g/mol

IUPAC名

N-[2-[2-[2-[[3-[3,4-bis(2-phenylethoxy)phenoxy]-2-hydroxypropyl]amino]ethoxy]ethoxy]ethylcarbamoyl]-N-(3,5-dichlorophenyl)-2-hydroxy-2-methylbut-3-enamide

InChI

InChI=1S/C43H51Cl2N3O9/c1-3-43(2,52)41(50)48(36-27-34(44)26-35(45)28-36)42(51)47-19-23-54-25-24-53-22-18-46-30-37(49)31-57-38-14-15-39(55-20-16-32-10-6-4-7-11-32)40(29-38)56-21-17-33-12-8-5-9-13-33/h3-15,26-29,37,46,49,52H,1,16-25,30-31H2,2H3,(H,47,51)

InChIキー

XAXVTGIMKYOVTF-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

The Core Mechanism of Action of Vinclozolin M2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinclozolin (B1683831), a dicarboximide fungicide, is recognized as an endocrine-disrupting chemical primarily due to the antiandrogenic activity of its metabolites. While vinclozolin itself demonstrates weak affinity for the androgen receptor (AR), its biotransformation yields more potent metabolites, namely M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide).[1][2] This technical guide provides a detailed examination of the mechanism of action of the M2 metabolite, the more potent of the two, focusing on its interaction with steroid hormone receptors and the subsequent impact on cellular signaling pathways.

Primary Mechanism: Competitive Antagonism of the Androgen Receptor

The principal mechanism through which Vinclozolin M2 exerts its antiandrogenic effects is by acting as a competitive antagonist to the androgen receptor.[3] M2 directly competes with endogenous androgens, such as testosterone (B1683101) and its more potent metabolite 5α-dihydrotestosterone (DHT), for binding to the ligand-binding domain of the AR.[3] This competitive inhibition prevents the receptor from adopting its active conformation, thereby hindering the downstream signaling cascade that governs the expression of androgen-dependent genes.[1] The malformations in the male reproductive tract observed in rats exposed to vinclozolin during pregnancy are attributed to this potent antiandrogenic activity of its metabolites.[3]

Quantitative Binding Affinity Data

The binding affinity of Vinclozolin M2 for the androgen receptor has been quantified in several studies. These data, along with comparative values for the parent compound, the M1 metabolite, and other steroid receptors, are summarized in the table below.

CompoundReceptorParameterValue (µM)
Vinclozolin M2 Androgen Receptor Ki 9.7 [3]
Vinclozolin M1Androgen ReceptorKi92[3]
VinclozolinAndrogen ReceptorKi>700[3]
Vinclozolin M2 Progesterone (B1679170) Receptor Ki 60 [4]
Vinclozolin M1Progesterone ReceptorKi400[4]
VinclozolinAR-CALUX reporter assayIC501.0[5]

Ki: Inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity. IC50: Half-maximal inhibitory concentration.

The data clearly indicate that M2 is a significantly more potent antagonist of the androgen receptor compared to both its precursor M1 and the parent compound vinclozolin.[3]

Dual-Action Capability: Partial Agonist Activity

Interestingly, in the absence of a potent androgen like DHT, Vinclozolin M2 can exhibit partial agonist activity.[1][6] At higher concentrations (e.g., 10 µM), M2 has been shown to promote the binding of the androgen receptor to androgen response elements (AREs) on DNA, leading to the activation of transcription.[1][7] This suggests that the binding of M2 can induce a conformational change in the AR that, while not as effective as that induced by a full agonist, is sufficient to initiate a degree of downstream signaling. This dual antagonist-agonist nature is dependent on the cellular context, including the concentration of M2 and the presence or absence of competing natural ligands.[1]

Broader Steroid Receptor Interactions

The effects of Vinclozolin M2 are not strictly limited to the androgen receptor. Studies have revealed that M2 can also act as an antagonist at other steroid hormone receptors, including the progesterone receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).[6] The antagonistic potency of M2 has been reported to follow the order of MR >> PR > GR.[6] This cross-reactivity highlights the potential for M2 to disrupt multiple endocrine signaling pathways.

Signaling Pathway Diagrams

To visually represent the molecular mechanisms of Vinclozolin M2, the following signaling pathway diagrams have been generated using the DOT language.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR_inactive Inactive AR-HSP Complex DHT->AR_inactive Binds M2 Vinclozolin M2 M2->AR_inactive Competitively Binds AR_active_DHT Active AR-DHT Complex AR_inactive->AR_active_DHT HSP Dissociation AR_bound_M2 Inactive AR-M2 Complex AR_inactive->AR_bound_M2 HSP Dissociation ARE Androgen Response Element (ARE) AR_active_DHT->ARE Translocation & Dimerization AR_bound_M2->ARE Prevents Binding Gene_Transcription Androgen-Dependent Gene Transcription ARE->Gene_Transcription Initiates

Figure 1: Antagonistic mechanism of Vinclozolin M2 on the Androgen Receptor signaling pathway.

cluster_extracellular Extracellular Space (No Androgen Present) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M2 Vinclozolin M2 (High Concentration) AR_inactive Inactive AR-HSP Complex M2->AR_inactive Binds AR_partial_agonist Partially Active AR-M2 Complex AR_inactive->AR_partial_agonist HSP Dissociation ARE Androgen Response Element (ARE) AR_partial_agonist->ARE Translocation & Dimerization Gene_Transcription Weak Gene Transcription ARE->Gene_Transcription Initiates

Figure 2: Partial agonist activity of Vinclozolin M2 in the absence of natural androgens.

cluster_receptors Steroid Hormone Receptors M2 Vinclozolin M2 AR Androgen Receptor (AR) M2->AR Antagonist PR Progesterone Receptor (PR) M2->PR Antagonist GR Glucocorticoid Receptor (GR) M2->GR Antagonist MR Mineralocorticoid Receptor (MR) M2->MR Antagonist (MR>>PR>GR)

Figure 3: Broad-spectrum steroid receptor antagonism by Vinclozolin M2.

Experimental Protocols

The characterization of Vinclozolin M2's mechanism of action has been elucidated through several key experimental methodologies.

Androgen Receptor Competitive Binding Assay

This assay is fundamental to determining the binding affinity of a test compound for the androgen receptor.

  • Objective: To quantify the ability of Vinclozolin M2 to compete with a radiolabeled androgen for binding to the androgen receptor.

  • Methodology:

    • Receptor Source: A recombinant rat or human androgen receptor is often utilized.[1][8] Alternatively, cytosol prepared from rat prostate tissue can be used as a source of the native receptor.[9]

    • Radioligand: A radiolabeled androgen, such as [3H]-R1881, is used as the high-affinity ligand.

    • Incubation: A constant concentration of the radioligand and the receptor preparation are incubated with varying concentrations of the unlabeled test compound (Vinclozolin M2).

    • Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This can be achieved through methods like hydroxylapatite slurry precipitation or scintillation proximity assays.[9][10]

    • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value, providing a measure of the binding affinity.

Androgen-Induced Transcriptional Activation Assay

This assay assesses the functional consequence of a compound's interaction with the androgen receptor by measuring its effect on gene expression.

  • Objective: To determine if Vinclozolin M2 can inhibit androgen-induced gene transcription or act as an agonist in the absence of androgens.

  • Methodology:

    • Cell Line: A suitable mammalian cell line is used, which may be transiently or stably transfected with an androgen receptor expression vector and a reporter gene construct.[11][12]

    • Reporter Gene Construct: The reporter construct typically contains a promoter with androgen response elements (AREs) driving the expression of a reporter gene, such as luciferase. The mouse mammary tumor virus (MMTV) promoter is commonly used for this purpose.[1][12]

    • Treatment:

      • Antagonist Mode: Cells are co-treated with a known androgen (e.g., DHT) and varying concentrations of Vinclozolin M2.

      • Agonist Mode: Cells are treated with varying concentrations of Vinclozolin M2 alone.

    • Incubation: Cells are incubated for a sufficient period to allow for receptor binding, nuclear translocation, and reporter gene expression (e.g., 24-48 hours).[12]

    • Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

    • Data Analysis: The ability of Vinclozolin M2 to inhibit the androgen-induced reporter activity (in antagonist mode) or to induce reporter activity on its own (in agonist mode) is quantified.

Conclusion

The primary mechanism of action of Vinclozolin M2 is as a potent competitive antagonist of the androgen receptor. This interaction is the molecular basis for the antiandrogenic and endocrine-disrupting effects observed with vinclozolin exposure. Furthermore, the ability of M2 to act as a partial agonist in the absence of androgens and to antagonize other steroid hormone receptors, such as the progesterone, glucocorticoid, and mineralocorticoid receptors, underscores its complex toxicological profile. A thorough understanding of these mechanisms is crucial for assessing the risks associated with vinclozolin exposure and for the development of strategies to mitigate its adverse effects on human and wildlife health.

References

In Vivo Metabolism of Vinclozolin to its M2 Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of the fungicide Vinclozolin (B1683831), with a specific focus on its conversion to the anti-androgenic metabolite M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide). This document synthesizes key findings on the metabolic pathways, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the core processes.

Introduction

Vinclozolin, a dicarboximide fungicide, is recognized as an endocrine-disrupting chemical. Its toxicity is primarily mediated through its metabolites, which exhibit anti-androgenic properties. Upon administration, Vinclozolin undergoes hydrolysis to form two primary metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2.[1][2][3] Both M1 and M2 are known to act as antagonists to the androgen receptor, with M2 demonstrating a higher binding affinity.[4] Understanding the in vivo formation and fate of the M2 metabolite is therefore crucial for assessing the toxicological risk of Vinclozolin exposure.

Metabolic Pathway of Vinclozolin to M2

The primary step in the in vivo metabolism of Vinclozolin is the hydrolysis of the oxazolidine (B1195125) ring. This process can occur non-enzymatically but is also facilitated by enzymatic activity.[1][5] The hydrolysis of Vinclozolin yields the formation of both M1 and M2 metabolites.[1][2] The M2 metabolite is further metabolized, primarily through dihydroxylation of its vinyl group, to form 3',5'-dichloro-2,3,4-trihydroxy-2-methylbutyranilide (M5).[6][7] This subsequent metabolic step highlights that M2 is an intermediate in a larger metabolic cascade.

The following diagram illustrates the initial hydrolysis of Vinclozolin to its primary metabolites, M1 and M2.

Vinclozolin_Metabolism Vinclozolin Vinclozolin M1 Metabolite M1 Vinclozolin->M1 Hydrolysis M2 Metabolite M2 Vinclozolin->M2 Hydrolysis

Initial metabolic hydrolysis of Vinclozolin.

Further metabolism of the M2 metabolite is a key detoxification pathway. The subsequent conversion of M2 to M5 is a significant step in the biotransformation of Vinclozolin.

M2_Metabolism M2 Metabolite M2 M5 Metabolite M5 M2->M5 Dihydroxylation

Subsequent metabolism of the M2 metabolite to M5.

Quantitative Data

The in vivo and in vitro metabolism of Vinclozolin has been quantitatively assessed in several studies. The following tables summarize key findings related to the formation and activity of the M2 metabolite.

Table 1: Androgen Receptor Binding Affinity of Vinclozolin and its Metabolites

CompoundKi (µM)SpeciesReference
Vinclozolin> 700Rat[4]
Metabolite M192Rat[4]
Metabolite M29.7Rat[4]

Table 2: In Vitro Formation of Vinclozolin Metabolites in Rat Liver Microsomes

MetaboliteApparent KM (µM)Apparent Vmax (nmol/min/mg protein)
M4/M5 (co-eluted)53.70.812
[M7]135.40.669

Note: Direct kinetic data for the formation of M2 was not explicitly provided in the search results. The data above relates to further downstream metabolites.

Table 3: In Vivo Pharmacokinetic Parameters of Vinclozolin and its Metabolites in Male Rats (100 mg/kg oral dose)

CompoundPeak Serum Concentration (Time)Elimination Half-life (t1/2 elim)Key ObservationReference
Vinclozolin2 h3.6 hDetected in all tissues, preferentially accumulates in fat.[7]
Metabolite M18 h3.3 hSerum levels were at least 2-fold higher than Vinclozolin at 8 h.[7]
Metabolite M2--Found at the lowest levels in serum and tissues compared to other metabolites.[7]
Metabolite M5-13.1 hThe main and most abundant metabolite found in serum and tissues.[7]

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the in vivo metabolism of Vinclozolin.

In Vivo Pharmacokinetic Study in Rats

This protocol is based on the methodology described by Sierra-Santoyo et al. (2008).

Objective: To determine the pharmacokinetics and tissue distribution of Vinclozolin and its metabolites after oral administration in rats.

Experimental Workflow:

experimental_workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase animal_model Adult Male Long-Evans Rats dosing Oral Gavage (100 mg/kg Vinclozolin in corn oil) animal_model->dosing sacrifice Sacrifice at various time points dosing->sacrifice sample_collection Collect blood, liver, kidney, fat, etc. sacrifice->sample_collection extraction Acetonitrile (B52724) Extraction sample_collection->extraction analysis HPLC-DAD/MS extraction->analysis quantification Quantify Vinclozolin and metabolites analysis->quantification

Workflow for in vivo pharmacokinetic studies.

1. Animal Model:

  • Species: Adult male Long-Evans rats.[7]

2. Dosing:

  • Compound: Vinclozolin.

  • Dose: 100 mg/kg body weight.[7]

  • Vehicle: Corn oil.[7]

  • Route of Administration: Oral gavage.[7]

3. Sample Collection:

  • Animals were sacrificed at various time points after dosing.[7]

  • Blood (serum) and various tissues (liver, kidney, fat, etc.) were collected.[7]

4. Sample Preparation:

  • Serum and tissue homogenates were processed.

  • A common method involves dilution with a buffer to limit hydrolysis (e.g., 0.1 M monobasic potassium phosphate (B84403) buffer, pH 3.3) followed by protein precipitation and extraction with acetonitrile.[8]

5. Analytical Method:

  • Instrumentation: High-Performance Liquid Chromatography with Diode Array Detection and Mass Spectrometry (HPLC-DAD/MS).[7]

  • Column: C18 reverse-phase column.[8]

  • Mobile Phase: A gradient of methanol:acetonitrile and a phosphate buffer (e.g., 0.05 M monobasic sodium phosphate, pH 3.3).[8]

  • Detection: UV detection at 212 nm and mass spectral analysis for identification and quantification.[8]

In Vitro Metabolism using Rat Liver Microsomes

This protocol is based on the methodology described by Sierra-Santoyo et al. (2011).

Objective: To characterize the in vitro metabolism of Vinclozolin by rat liver microsomes.

1. Microsome Preparation:

  • Liver microsomes were prepared from non-treated adult male Long-Evans rats.[2]

2. Incubation:

  • Vinclozolin was incubated with rat liver microsomes in the presence of an NADPH-generating system.[2]

3. Sample Extraction:

  • The incubation mixture was extracted with acetonitrile to precipitate proteins and extract the metabolites.[2]

4. Analysis:

  • The extracted samples were analyzed by HPLC-DAD/MSD to identify and quantify the metabolites formed.[2]

Conclusion

The in vivo metabolism of Vinclozolin is a critical area of study for understanding its endocrine-disrupting effects. The formation of the M2 metabolite, a potent androgen receptor antagonist, is a key initial step in its biotransformation. Although M2 is typically found at low levels in vivo, its high affinity for the androgen receptor suggests it plays a significant role in mediating the toxicity of the parent compound. Subsequent metabolism of M2 to M5 represents a major detoxification pathway. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers in toxicology, pharmacology, and drug development working to further elucidate the mechanisms of Vinclozolin toxicity and to develop strategies for risk assessment.

References

Toxicological Profile of Vinclozolin Metabolite M2 in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinclozolin (B1683831), a dicarboximide fungicide, and its metabolites are recognized endocrine disruptors with significant toxicological implications in animal models. The primary mechanism of action for Vinclozolin's toxicity is mediated through its metabolites, M1 and M2, which act as competitive antagonists to the androgen receptor (AR).[1][2] This technical guide provides a comprehensive overview of the toxicological profile of the Vinclozolin metabolite M2, with a focus on its effects in animal models. It includes a detailed summary of quantitative data, experimental protocols, and the signaling pathways involved in its toxicity.

Introduction

Vinclozolin is used to protect fruits, vegetables, and ornamental plants from fungal diseases.[3][4] However, its use has raised concerns due to its potential to disrupt the endocrine system in mammals.[5] Following exposure, Vinclozolin is metabolized into several compounds, with M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) being the most biologically active.[6][7] These metabolites, particularly M2, exhibit a higher binding affinity for the androgen receptor than the parent compound, leading to a range of antiandrogenic effects.[6][7] This guide will delve into the specific toxicological characteristics of M2, providing researchers and drug development professionals with a detailed understanding of its impact on animal physiology.

Mechanism of Action: Androgen Receptor Antagonism

The primary mode of action for Vinclozolin's toxicity is the competitive inhibition of the androgen receptor by its metabolites, M1 and M2.[1][2] M2 is a significantly more potent inhibitor than M1.[7] This antagonism disrupts the normal signaling cascade of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), which are crucial for the development and maintenance of male reproductive tissues and secondary sexual characteristics.

The binding of M2 to the androgen receptor prevents the receptor from binding to androgen response elements (AREs) on DNA, thereby inhibiting the transcription of androgen-dependent genes.[7] This disruption of gene expression during critical developmental windows leads to a variety of malformations and functional deficits in the male reproductive system.[2][8]

cluster_0 Normal Androgen Signaling cluster_1 Vinclozolin M2 Interference Testosterone Testosterone DHT 5α-reductase (converts to DHT) Testosterone->DHT AR Androgen Receptor (AR) DHT->AR AR_DHT AR-DHT Complex AR->AR_DHT Blocked_AR Blocked AR AR->Blocked_AR ARE Androgen Response Element (ARE) AR_DHT->ARE Binds to DNA Gene_Expression Androgen-Dependent Gene Expression ARE->Gene_Expression Initiates Transcription Inhibited_Transcription Inhibited Gene Expression ARE->Inhibited_Transcription Male_Development Normal Male Development Gene_Expression->Male_Development VinclozolinM2 Vinclozolin M2 VinclozolinM2->AR Competitively Binds Blocked_AR->ARE Prevents Binding Abnormal_Development Abnormal Male Development Inhibited_Transcription->Abnormal_Development

Figure 1: Mechanism of Vinclozolin M2 as an androgen receptor antagonist.

Toxicological Endpoints in Animal Models

Exposure to Vinclozolin and its metabolites during critical developmental periods, particularly in utero, leads to a range of dose-dependent toxicological effects in male offspring. These effects are primarily observed in the reproductive system and are consistent with an antiandrogenic mode of action.

Reproductive and Developmental Toxicity

Perinatal exposure to Vinclozolin in rats has been shown to cause a spectrum of malformations in male offspring.[6][9] These include hypospadias (abnormal urethral opening), cleft phallus, ectopic testes, a vaginal pouch, and reduced anogenital distance (AGD).[6][9] Furthermore, exposed males exhibit atrophic seminal vesicles and ventral prostate glands, as well as epididymal and testicular granulomas.[6]

Table 1: Quantitative Data on Developmental Toxicity of Vinclozolin in Male Rats

EndpointDose (mg/kg/day)Animal ModelDuration of ExposureObserved EffectCitation
Anogenital Distance (AGD)3.125 - 100RatGestational Day 14 to Postnatal Day 3Significant reduction in newborn males.[9]
Ventral Prostate Weight6.25 - 100RatGestational Day 14 to Postnatal Day 3Significant reduction in one-year-old male offspring.[9]
Permanent Nipples3.125 - 100RatGestational Day 14 to Postnatal Day 3Increased incidence in male offspring (1.4% at 3.125 mg/kg, 100% at 100 mg/kg).[9]
Sperm Motility100RatEmbryonic Days 8 to 14Significantly lower in adult males.[3]
Apoptotic Germ Cells100RatEmbryonic Days 8 to 14Significantly higher number in pubertal (P20) and adult (P60) testes.[3]
Testicular Cord Formation50-500 µM (in vitro)RatEmbryonic Day 13 gonads in cultureSignificantly fewer and abnormal cords.[3]
Other Systemic Toxicities

While the primary focus of Vinclozolin toxicity research has been on the reproductive system, recent studies have indicated that chronic exposure can lead to damage in other organs, such as the lungs and kidneys.[5][10]

In mice, chronic oral administration of Vinclozolin (100 mg/kg for 28 days) induced histological alterations, collagen deposition, inflammation, and oxidative stress in the lungs, ultimately leading to apoptosis.[5] Similar nephrotoxic effects, including tubular dilatation, necrosis, and fibrosis, have also been observed in mice under a similar exposure regimen.[10]

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the toxicology of Vinclozolin and its metabolites.

In Vivo Developmental Toxicity Study
  • Animal Model: Timed-pregnant Sprague-Dawley rats.[6]

  • Dosing: Vinclozolin administered by oral gavage to the dam at doses ranging from 0 to 100 mg/kg/day.[9]

  • Exposure Period: Gestational Day 14 through Postnatal Day 3, a critical window for male reproductive development.[6][9]

  • Endpoints Measured:

    • Anogenital distance (AGD) in male pups on postnatal day 2.[9]

    • Incidence of areolas and permanent nipples in male offspring.[9]

    • Gross and histopathological examination of reproductive organs (testes, epididymis, seminal vesicles, prostate) in adult offspring.[6]

    • Sperm count and motility in adult males.[3]

start Start: Timed-pregnant rats dosing Daily Oral Gavage: Vinclozolin (0-100 mg/kg/day) Gestational Day 14 - Postnatal Day 3 start->dosing birth Birth of Pups dosing->birth pnd2 Postnatal Day 2: Measure Anogenital Distance birth->pnd2 weaning Weaning pnd2->weaning adulthood Adulthood: Necropsy and Endpoint Analysis weaning->adulthood endpoints Endpoints: - Organ Weights - Histopathology - Sperm Parameters - Nipple Retention adulthood->endpoints

Figure 2: Experimental workflow for an in vivo developmental toxicity study.

In Vitro Androgen Receptor Binding Assay
  • System: Cytosol prepared from the ventral prostate of rats.[6]

  • Ligand: Radiolabeled androgen (e.g., [³H]R1881).

  • Competitors: Vinclozolin, M1, and M2 at various concentrations.

  • Methodology: The ability of Vinclozolin and its metabolites to compete with the radiolabeled androgen for binding to the androgen receptor is measured. The concentration that inhibits 50% of the specific binding (IC50) is determined, and the inhibition constant (Ki) is calculated.

  • Results: M2 was found to be a much more effective antagonist of androgen receptor binding than M1, with Ki values of 9.7 µM and 92 µM, respectively. Vinclozolin itself showed very weak binding (Ki > 700 µM).[6]

Signaling Pathways Affected by Vinclozolin M2

Beyond direct androgen receptor antagonism, Vinclozolin exposure has been shown to modulate other cellular signaling pathways, contributing to its broader toxicological profile.

Nrf2-Nf-kB Pathway

Chronic exposure to Vinclozolin has been demonstrated to alter the Nrf2-Nf-kB signaling pathway in the lungs of mice.[5] This pathway is critical for cellular defense against oxidative stress and inflammation. Vinclozolin exposure led to a significant decrease in the expression of Nrf2 and its downstream antioxidant enzymes (SOD, GPx, CAT), while increasing the activation of the pro-inflammatory Nf-kB pathway.[5][11] This imbalance contributes to the observed oxidative stress, inflammation, and apoptosis in lung tissue.[5]

cluster_nrf2 Nrf2 Pathway cluster_nfkB Nf-kB Pathway Vinclozolin Vinclozolin Exposure Nrf2 Nrf2 Vinclozolin->Nrf2 Inhibits NfkB Nf-kB Vinclozolin->NfkB Activates Antioxidant_Enzymes Antioxidant Enzymes (SOD, GPx, CAT) Nrf2->Antioxidant_Enzymes Oxidative_Stress_Inc Increased Oxidative Stress Nrf2->Oxidative_Stress_Inc Oxidative_Stress_Dec Decreased Oxidative Stress (Normal Condition) Antioxidant_Enzymes->Oxidative_Stress_Dec Proinflammatory_Cytokines Pro-inflammatory Cytokines NfkB->Proinflammatory_Cytokines Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Apoptosis Apoptosis Inflammation->Apoptosis Oxidative_Stress_Inc->Apoptosis

Figure 3: Alteration of the Nrf2-Nf-kB pathway by Vinclozolin.

Conclusion

The toxicological profile of Vinclozolin metabolite M2 in animal models is predominantly characterized by its potent antiandrogenic activity. By competitively inhibiting the androgen receptor, M2 disrupts normal male reproductive development, leading to a range of dose-dependent malformations and functional impairments. Furthermore, emerging evidence suggests that chronic exposure to Vinclozolin can induce toxicity in other organ systems through the modulation of key cellular signaling pathways involved in oxidative stress and inflammation. This in-depth technical guide provides a foundation for researchers and drug development professionals to understand the multifaceted toxicological effects of Vinclozolin M2 and highlights the importance of considering its endocrine-disrupting potential in risk assessment and regulatory decisions.

References

The Endocrine Disrupting Effects of Vinclozolin M2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinclozolin (B1683831), a dicarboximide fungicide, has been identified as a significant endocrine-disrupting chemical (EDC). Its biological activity is primarily attributed to its metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide). This technical guide focuses on the endocrine-disrupting effects of the M2 metabolite, which is recognized as the more potent of the two. This document provides a comprehensive overview of the molecular mechanisms, quantitative data from key studies, and detailed experimental protocols relevant to the assessment of Vinclozolin M2's endocrine-disrupting properties.

Core Mechanism of Action: Androgen Receptor Antagonism

The primary mechanism by which Vinclozolin M2 exerts its endocrine-disrupting effects is through competitive antagonism of the androgen receptor (AR). M2 binds to the AR, inhibiting the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This blockage prevents the receptor from undergoing the conformational changes necessary for DNA binding and the subsequent transactivation of androgen-responsive genes. The consequence of this antagonism is a disruption of normal male reproductive development and function.[1][2][3]

Quantitative Data on Receptor Binding and Activity

The following tables summarize the quantitative data on the interaction of Vinclozolin M2 with various steroid hormone receptors and its effect on androgen-induced transcriptional activation.

Table 1: Competitive Binding Affinity of Vinclozolin Metabolites to Steroid Receptors

CompoundReceptorSpeciesKi (μM)Reference
Vinclozolin M2 Androgen Receptor (AR)Rat9.7[1]
Vinclozolin M1Androgen Receptor (AR)Rat92[1]
VinclozolinAndrogen Receptor (AR)Rat>700[1]
Vinclozolin M2 Progesterone (B1679170) Receptor (PR)Rat60[4]
Vinclozolin M1Progesterone Receptor (PR)Rat400[4]
Vinclozolin M2 Estrogen Receptor (ER)RatNo binding[4]
Vinclozolin M1Estrogen Receptor (ER)RatNo binding[4]

Table 2: In Vitro Anti-Androgenic Activity of Vinclozolin M2

AssayCell LineEndpointM2 ConcentrationEffectReference
Androgen-Induced Transactivation (MMTV promoter)CV-1Inhibition of DHT-induced luciferase activity0.2 - 10 μMDose-dependent inhibition[2]
Androgen-Induced AR Binding to ARE-Inhibition of DHT-induced AR-ARE binding0.2 - 10 μMInhibition in the presence of 50 nM DHT[2]
PSA Gene Expression and SecretionLNCaPReduction of DHT-induced PSANot specifiedStrongest downregulation compared to Vinclozolin and M1[5]
Agonist Activity (mutant AR)LNCaPPromotion of AR binding to ARE and transcription10 μMAgonist activity in the absence of DHT[2]

Multi-Receptor Interactions and Non-Genomic Effects

While the primary endocrine-disrupting activity of Vinclozolin M2 is mediated through the AR, studies have shown that it can also interact with other steroid hormone receptors, albeit with lower affinity. M2 has been demonstrated to be an antagonist for the progesterone receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).[6] Interestingly, M2, along with Vinclozolin and M1, has been shown to act as an agonist for both estrogen receptors (ERα and ERβ).[6]

Recent evidence also suggests that Vinclozolin and its metabolites may elicit non-genomic effects. One study in porcine granulosa cells indicated that Vinclozolin can activate the ERK1/2 and Akt signaling pathways, suggesting a mechanism of action that is independent of direct nuclear receptor-mediated gene transcription.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the endocrine-disrupting effects of Vinclozolin M2.

Androgen Receptor Competitive Binding Assay (Rat Ventral Prostate Cytosol)

Objective: To determine the binding affinity (Ki) of Vinclozolin M2 for the androgen receptor.

Materials:

  • Adult male Sprague-Dawley rats

  • [3H]-R1881 (radiolabeled synthetic androgen)

  • Vinclozolin M2 and other test compounds

  • TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)

  • DCC (dextran-coated charcoal)

  • Scintillation cocktail and counter

Procedure:

  • Cytosol Preparation:

    • Euthanize adult male rats and excise the ventral prostates.

    • Homogenize the tissue in ice-cold TEDG buffer.

    • Centrifuge the homogenate at high speed to obtain the cytosolic fraction (supernatant).

  • Competitive Binding:

    • In assay tubes, add a fixed concentration of [3H]-R1881.

    • Add increasing concentrations of unlabeled Vinclozolin M2 or a reference competitor (e.g., unlabeled R1881).

    • Add the prepared rat prostate cytosol to each tube.

    • Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add DCC suspension to each tube to adsorb the unbound [3H]-R1881.

    • Incubate for a short period on ice and then centrifuge to pellet the charcoal.

  • Quantification:

    • Transfer the supernatant (containing the bound [3H]-R1881) to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the competitor.

    • Determine the IC50 value (concentration of competitor that inhibits 50% of specific [3H]-R1881 binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

MMTV-Luciferase Reporter Gene Assay

Objective: To assess the ability of Vinclozolin M2 to antagonize androgen-induced gene transcription.

Materials:

  • CV-1 cells (or other suitable cell line)

  • Expression vector for the human androgen receptor (hAR)

  • Reporter vector containing the luciferase gene under the control of the Mouse Mammary Tumor Virus (MMTV) promoter, which contains androgen response elements (AREs).

  • Transfection reagent

  • Dihydrotestosterone (DHT)

  • Vinclozolin M2

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture CV-1 cells in appropriate media.

    • Co-transfect the cells with the hAR expression vector and the MMTV-luciferase reporter vector using a suitable transfection reagent.

    • Plate the transfected cells into 96-well plates.

  • Compound Exposure:

    • Treat the cells with a fixed, sub-maximal concentration of DHT (e.g., 0.1 nM) to induce androgenic activity.

    • Concurrently, treat the cells with increasing concentrations of Vinclozolin M2. Include appropriate controls (vehicle, DHT alone).

    • Incubate the cells for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells to release the luciferase enzyme.

    • Add the luciferase assay reagent, which contains the substrate luciferin.

    • Measure the light output (luminescence) using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number.

    • Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of Vinclozolin M2.

    • Determine the IC50 value.

In Vivo Rat Model for Endocrine Disruption Assessment

Objective: To evaluate the in vivo endocrine-disrupting effects of Vinclozolin M2 on male reproductive development.

Materials:

  • Timed-pregnant Sprague-Dawley rats

  • Vinclozolin (administered orally, which is metabolized to M2 in vivo)

  • Vehicle (e.g., corn oil)

  • Calipers for anogenital distance (AGD) measurement

  • Analytical equipment for hormone analysis (e.g., ELISA, LC-MS/MS)

  • Histology equipment

Procedure:

  • Dosing:

    • Administer Vinclozolin by oral gavage to pregnant dams daily from gestational day 14 to postnatal day 3.[1] Use a range of doses (e.g., 0, 100, 200 mg/kg/day).[8][9]

  • Developmental Assessments:

    • At birth (postnatal day 1), measure the anogenital distance (AGD) of male pups.

    • Monitor for the presence of areolas/nipples in male offspring.

    • Observe for any gross malformations of the reproductive tract.

  • Post-Weaning and Adult Assessments:

    • At various time points (e.g., puberty, adulthood), euthanize male offspring.

    • Collect blood for hormone analysis (testosterone, LH, FSH).

    • Dissect and weigh androgen-dependent tissues (ventral prostate, seminal vesicles, epididymis).

    • Perform histopathological examination of reproductive tissues.

    • Assess sperm count and motility.

  • Data Analysis:

    • Compare the measured endpoints between the control and Vinclozolin-exposed groups using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Vinclozolin M2 and a typical experimental workflow for its assessment.

Endocrine_Disruption_of_Vinclozolin_M2 cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Testosterone Testosterone/ DHT AR Androgen Receptor (AR) Testosterone->AR Binds M2 Vinclozolin M2 M2->AR Competitively Binds Inhibition Inhibition ARE Androgen Response Element (ARE) AR->ARE Binds to DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Biological_Response Biological Response (e.g., Male Development) Gene_Transcription->Biological_Response Leads to Inhibition->AR

Caption: Anti-androgenic action of Vinclozolin M2.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Data Analysis & Conclusion Binding_Assay Receptor Binding Assay (Determine Ki) Data_Analysis Statistical Analysis Binding_Assay->Data_Analysis Reporter_Assay Reporter Gene Assay (Determine IC50) Reporter_Assay->Data_Analysis Animal_Model Animal Model (e.g., Rat Gestational Exposure) Developmental_Endpoints Developmental Endpoints (AGD, Nipples) Animal_Model->Developmental_Endpoints Adult_Endpoints Adult Endpoints (Organ Weights, Hormones, Histology) Animal_Model->Adult_Endpoints Developmental_Endpoints->Data_Analysis Adult_Endpoints->Data_Analysis Conclusion Characterize Endocrine Disrupting Potential Data_Analysis->Conclusion

Caption: Workflow for assessing endocrine disruption.

Conclusion

Vinclozolin M2 is a potent endocrine disruptor, primarily acting as an antagonist to the androgen receptor. Its ability to competitively inhibit androgen binding leads to significant disruptions in androgen-dependent physiological processes, particularly male reproductive development. Furthermore, emerging evidence of its interactions with other steroid receptors and potential non-genomic signaling pathways highlights the complexity of its endocrine-disrupting profile. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and professionals in the fields of toxicology and drug development to further investigate and mitigate the risks associated with Vinclozolin M2 and other potential endocrine disruptors.

References

Vinclozolin M2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Scientific Data, Experimental Protocols, and Signaling Pathways of a Potent Androgen Receptor Antagonist

Abstract

Vinclozolin M2, the primary active metabolite of the dicarboximide fungicide vinclozolin, is a compound of significant interest to researchers in toxicology, endocrinology, and drug development. Its notoriety stems from its potent antiandrogenic activity, acting as a competitive antagonist to the androgen receptor (AR). This technical guide provides a comprehensive overview of Vinclozolin M2, consolidating key quantitative data, detailed experimental methodologies, and a visual representation of its molecular interactions for researchers, scientists, and drug development professionals.

Core Compound Data

Vinclozolin M2 is chemically identified as N-(3,5-dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide. The following table summarizes its key quantitative properties.

PropertyValueCitation
CAS Number 83792-61-4[1][2]
Molecular Formula C₁₁H₁₁Cl₂NO₂[1][2]
Molecular Weight ~260.1 g/mol [1][2]

Mechanism of Action and Signaling Pathway

Vinclozolin M2 exerts its biological effects primarily through the disruption of the androgen signaling pathway. As a competitive antagonist of the androgen receptor, it directly competes with endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), for binding to the ligand-binding domain of the AR. This antagonistic action prevents the conformational changes in the receptor that are necessary for its activation, subsequent translocation to the nucleus, and binding to androgen response elements (AREs) on target genes. The net result is the inhibition of androgen-dependent gene transcription.

While its primary mode of action is AR antagonism, studies have also indicated that Vinclozolin M2 can interact with other steroid receptors, including the progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), where it also acts as an antagonist.

Vinclozolin_M2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds & Activates HSP Heat Shock Proteins (HSP) AR->HSP Associated AR_dimer Activated AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Blocked_Gene Inhibition of Transcription AR->Blocked_Gene Prevents Nuclear Translocation & Binding VM2 Vinclozolin M2 VM2->AR Competitively Binds & Inhibits Activation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene Target Gene Transcription ARE->Gene Initiates

Figure 1. Mechanism of Androgen Receptor Antagonism by Vinclozolin M2.

Biotransformation of Vinclozolin

Vinclozolin itself is a pro-fungicide and requires metabolic activation to exert its antiandrogenic effects. The biotransformation process involves the hydrolysis of the parent compound, vinclozolin, to its primary metabolites, M1 and M2. This conversion can occur in various biological systems, including mammals and fungi. M2 is recognized as the more potent antiandrogenic metabolite. Further metabolism of M2 can also occur, leading to the formation of other downstream metabolites.

Vinclozolin_Biotransformation Vinclozolin Vinclozolin M1 Metabolite M1 Vinclozolin->M1 Hydrolysis M2 Vinclozolin M2 (Potent AR Antagonist) Vinclozolin->M2 Hydrolysis Further_Metabolites Further Metabolites M2->Further_Metabolites Further Metabolism

Figure 2. Simplified Biotransformation Pathway of Vinclozolin.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the activity of Vinclozolin M2.

Androgen Receptor Competitive Binding Assay

This assay is designed to determine the ability of a test compound, such as Vinclozolin M2, to compete with a radiolabeled androgen for binding to the androgen receptor.

Objective: To quantify the binding affinity of Vinclozolin M2 to the androgen receptor.

Materials:

  • Rat ventral prostate cytosol (source of androgen receptors)

  • Radiolabeled androgen (e.g., ³H-R1881)

  • Test compound (Vinclozolin M2)

  • Wash buffers and scintillation fluid

Procedure:

  • Preparation of Cytosol: Prepare rat ventral prostate cytosol containing androgen receptors according to established protocols.

  • Incubation: In a multi-well plate, incubate a fixed concentration of the radiolabeled androgen with varying concentrations of Vinclozolin M2 and the cytosol preparation. Include control wells with only the radiolabeled androgen (total binding) and with an excess of non-radiolabeled androgen (non-specific binding).

  • Separation: After incubation, separate the bound from the free radiolabeled androgen. This is often achieved by filtration or charcoal dextran (B179266) treatment.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Vinclozolin M2 concentration to determine the IC₅₀ (the concentration of Vinclozolin M2 that inhibits 50% of the specific binding of the radiolabeled androgen).

Androgen Receptor Reporter Gene Assay in MCF-7 Cells

This cell-based assay measures the functional consequence of androgen receptor binding by quantifying the expression of a reporter gene under the control of an androgen-responsive promoter.

Objective: To determine the antagonistic activity of Vinclozolin M2 on androgen receptor-mediated gene transcription.

Materials:

  • MCF-7 human breast cancer cells (or other suitable cell line)

  • Expression vector for the human androgen receptor (if not endogenously expressed)

  • Reporter plasmid containing a luciferase gene downstream of an androgen-responsive promoter

  • Androgen agonist (e.g., DHT)

  • Test compound (Vinclozolin M2)

  • Cell culture reagents and luciferase assay system

Procedure:

  • Cell Culture and Transfection: Culture MCF-7 cells and transfect them with the androgen receptor expression vector and the reporter plasmid.

  • Treatment: Treat the transfected cells with a fixed concentration of the androgen agonist (e.g., DHT) in the presence of varying concentrations of Vinclozolin M2. Include control groups with no treatment, agonist alone, and Vinclozolin M2 alone.

  • Incubation: Incubate the cells for a sufficient period to allow for gene expression (typically 24-48 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., total protein concentration). Plot the normalized luciferase activity against the logarithm of the Vinclozolin M2 concentration to determine the IC₅₀ for the inhibition of androgen-induced gene expression.

Experimental_Workflow cluster_binding_assay AR Competitive Binding Assay cluster_reporter_assay AR Reporter Gene Assay A1 Prepare AR Source (e.g., Rat Prostate Cytosol) A2 Incubate with ³H-Androgen & Vinclozolin M2 A1->A2 A3 Separate Bound & Free Ligand A2->A3 A4 Quantify Radioactivity A3->A4 A5 Calculate IC₅₀ A4->A5 B1 Transfect Cells with AR & Reporter Plasmids B2 Treat with Androgen & Vinclozolin M2 B1->B2 B3 Incubate (24-48h) B2->B3 B4 Measure Luciferase Activity B3->B4 B5 Calculate IC₅₀ B4->B5

Figure 3. Key Experimental Workflows for Vinclozolin M2 Analysis.

Conclusion

Vinclozolin M2 is a critical molecule for understanding the mechanisms of endocrine disruption. Its well-defined role as a potent androgen receptor antagonist makes it a valuable tool for researchers studying hormone signaling and reproductive toxicology. The data and protocols presented in this guide provide a solid foundation for further investigation into the nuanced effects of this compound on biological systems. As research in this area continues, a thorough understanding of the molecular interactions and experimental methodologies associated with Vinclozolin M2 will be paramount for advancing our knowledge in the fields of environmental health and drug development.

References

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Vinclozolin M2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and detailed pharmacokinetic studies specifically quantifying Vinclozolin (B1683831) M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) in vivo are limited in the publicly available scientific literature. Much of the understanding of M2's behavior is inferred from studies of the parent compound, Vinclozolin. This guide synthesizes the available information to provide a comprehensive overview.

Introduction

Vinclozolin is a dicarboximide fungicide known for its antiandrogenic properties. Its toxicity is primarily mediated by its metabolites, M1 and M2, which act as antagonists to the androgen receptor (AR).[1] Vinclozolin M2, in particular, is a potent AR antagonist, making the understanding of its pharmacokinetic profile and bioavailability crucial for risk assessment and in the development of new therapeutic agents.[2] This guide provides a detailed overview of the current knowledge on the pharmacokinetics and bioavailability of Vinclozolin M2.

Pharmacokinetics of Vinclozolin and the Fate of Metabolite M2

The most comprehensive in vivo study on Vinclozolin pharmacokinetics was conducted by Sierra-Santoyo et al. (2008), which serves as the primary source for the information below.[3][4]

Absorption and Metabolism of the Parent Compound (Vinclozolin)

Following oral administration in rats, Vinclozolin is well absorbed and extensively metabolized.[3][4] The parent compound undergoes hydrolysis to form its primary metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2.[5][6][7]

Distribution and Levels of Vinclozolin M2

After oral administration of Vinclozolin (100 mg/kg) to adult male rats, the levels of M2 in serum and various tissues were found to be among the lowest of all measured Vinclozolin metabolites.[3][4] This suggests that either the formation of M2 from Vinclozolin is a minor metabolic pathway in vivo, or M2 is very rapidly cleared from the system. The major metabolite detected in serum and tissues was identified as M5 (3',5'-dichloro-2,3,4-trihydroxy-2-methylbutylanilide), which is a further downstream metabolite of M2.[5]

Quantitative Pharmacokinetic Data for Vinclozolin M2

Specific quantitative pharmacokinetic parameters for Vinclozolin M2, such as Cmax (maximum concentration), Tmax (time to reach maximum concentration), AUC (area under the curve), and elimination half-life (t½), are not available in the cited literature. The study by Sierra-Santoyo et al. (2008) provides these parameters for Vinclozolin and its more abundant metabolites (M1 and M5), but not for M2 due to its very low concentrations in the analyzed samples.[3][4]

Table 1: Summary of Qualitative Pharmacokinetic Information for Vinclozolin M2

ParameterObservation in Rats (following oral administration of Vinclozolin)Citation
Serum Levels Among the lowest of all Vinclozolin metabolites.[3][4]
Tissue Levels Among the lowest of all Vinclozolin metabolites.[3][4]

Bioavailability of Vinclozolin M2

The bioavailability of orally administered Vinclozolin M2 has not been directly determined in published studies. However, based on the in vivo pharmacokinetic data of its parent compound, Vinclozolin, some inferences can be made.

The very low systemic levels of M2 after oral dosing of Vinclozolin suggest that the bioavailability of M2 formed from Vinclozolin is likely very low . This could be due to several factors:

  • Limited formation: The metabolic conversion of Vinclozolin to M2 might be a low-yield pathway.

  • First-pass metabolism: If M2 is formed in the gut or liver, it may be rapidly metabolized to other compounds, such as M5, before reaching systemic circulation.

  • Poor absorption: If Vinclozolin is hydrolyzed to M2 in the gastrointestinal tract lumen, M2 itself might have poor absorption characteristics.

Direct studies involving the administration of pure Vinclozolin M2 would be necessary to determine its absolute bioavailability.

Experimental Protocols

In Vivo Pharmacokinetic Study (based on Sierra-Santoyo et al., 2008)[3][4]
  • Animal Model: Adult male Long-Evans rats.

  • Dosing: Single oral gavage of 100 mg/kg Vinclozolin dissolved in corn oil.

  • Sample Collection: Blood and tissues (liver, kidney, fat, etc.) were collected at various time points post-administration.

  • Sample Preparation: Serum was obtained by centrifugation of blood. Tissues were homogenized.

  • Analytical Method: High-Performance Liquid Chromatography with Diode Array Detector and Mass Spectrometer (HPLC-DAD-MS).

Detailed Analytical Method for Vinclozolin and its Metabolites (Consolidated from multiple sources)[8][9][10]
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is the preferred method for sensitive and specific quantification.

  • Chromatography:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small percentage of formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically around 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, which involves selecting a specific precursor ion for the analyte and one or more of its characteristic product ions. This provides high selectivity.

  • Sample Preparation (for plasma/serum):

    • Protein Precipitation: Addition of a cold organic solvent (e.g., acetonitrile) to the plasma or serum sample to precipitate proteins.

    • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

    • Supernatant Collection: The supernatant, containing the analytes of interest, is collected.

    • Evaporation and Reconstitution: The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in the initial mobile phase for injection into the HPLC-MS/MS system.

  • Standards: Commercially available analytical standards of Vinclozolin and its metabolites, including M2, are required for method development, validation, and quantification.[8][9][10][11]

Signaling Pathway and Logical Relationships

Vinclozolin M2 exerts its biological effect primarily through the antagonism of the Androgen Receptor (AR). The following section describes this signaling pathway and provides a visualization.

Androgen Receptor Signaling Pathway
  • Ligand Binding: In the absence of an agonist ligand (like testosterone (B1683101) or dihydrotestosterone), the Androgen Receptor (AR) is located in the cytoplasm in a complex with heat shock proteins (HSPs).

  • Agonist-Induced Activation: When an androgen binds to the AR, the HSPs dissociate, and the AR undergoes a conformational change.

  • Dimerization and Nuclear Translocation: The activated ARs form homodimers and translocate into the nucleus.

  • DNA Binding and Transcription: In the nucleus, the AR dimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding, along with the recruitment of co-activator proteins, initiates the transcription of androgen-responsive genes, leading to various physiological effects.

  • Antagonism by Vinclozolin M2: Vinclozolin M2 competes with endogenous androgens for binding to the AR.[1] By binding to the AR, M2 prevents the conformational changes necessary for the recruitment of co-activators and efficient DNA binding, thereby inhibiting the transcription of androgen-responsive genes.

Visualization of Experimental Workflow and Signaling Pathway

Experimental_Workflow Figure 1: Experimental Workflow for Vinclozolin M2 Pharmacokinetic Analysis cluster_in_vivo In Vivo Study cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Dosing Oral Administration of Vinclozolin (100 mg/kg) to Rats Sampling Blood and Tissue Collection at Time Points Dosing->Sampling Centrifugation Serum Separation Sampling->Centrifugation Homogenization Tissue Homogenization Sampling->Homogenization Extraction Metabolite Extraction (e.g., Protein Precipitation) Centrifugation->Extraction Homogenization->Extraction HPLC HPLC Separation (C18 Column) Extraction->HPLC MS MS/MS Detection (MRM) HPLC->MS Quantification Quantification of Vinclozolin and Metabolites (including M2) MS->Quantification

Caption: Figure 1: Experimental Workflow for Vinclozolin M2 Pharmacokinetic Analysis.

Androgen_Receptor_Signaling Figure 2: Androgen Receptor Signaling and Antagonism by Vinclozolin M2 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR_HSP AR + HSP Complex Androgen->AR_HSP Binds to AR AR_Active Activated AR AR_HSP->AR_Active HSP Dissociation M2_AR M2-AR Complex AR_HSP->M2_AR Forms Inactive Complex AR_Dimer AR Dimer AR_Active->AR_Dimer Dimerization & Translocation M2 Vinclozolin M2 M2->AR_HSP Competitively Binds to AR No_Transcription Inhibition of Gene Transcription M2_AR->No_Transcription Prevents Co-activator Recruitment ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binds to Gene_Transcription Androgen-Responsive Gene Transcription ARE->Gene_Transcription Initiates

Caption: Figure 2: Androgen Receptor Signaling and Antagonism by Vinclozolin M2.

Conclusion

The pharmacokinetic profile of Vinclozolin M2 is characterized by very low systemic exposure in rats following oral administration of the parent compound, Vinclozolin. This suggests either limited formation or rapid subsequent metabolism and clearance. Consequently, the bioavailability of M2 derived from Vinclozolin is presumed to be low. Due to these low in vivo concentrations, detailed pharmacokinetic parameters for M2 are not currently available. Vinclozolin M2 is a potent antagonist of the androgen receptor, and its biological activity is a key consideration in the overall toxicology of Vinclozolin. Further research, potentially involving direct administration of M2, would be necessary to fully elucidate its pharmacokinetic properties and absolute bioavailability. Such studies would be invaluable for a more precise risk assessment and for understanding the therapeutic potential of related androgen receptor modulators.

References

Vinclozolin Metabolite M2: An In-Depth Technical Guide on its Effects on Reproductive Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinclozolin (B1683831), a dicarboximide fungicide, is recognized as an endocrine-disrupting chemical that adversely affects reproductive development. Its biological activity is primarily attributed to its metabolites, M1 and M2.[1][2] This technical guide focuses on the more potent metabolite, M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide), and its profound antiandrogenic effects.[1][3] M2 competitively inhibits the androgen receptor (AR), leading to disruptions in androgen-mediated gene expression and subsequent abnormalities in male reproductive tract development.[2][4][5] This document provides a comprehensive overview of the quantitative effects, experimental methodologies, and signaling pathways associated with M2 exposure.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various in vitro and in vivo studies on the effects of Vinclozolin and its metabolite M2 on reproductive parameters.

Table 1: In Vitro Antiandrogenic Activity of Vinclozolin Metabolites

CompoundParameterValueSpecies/SystemReference
Vinclozolin Androgen Receptor Binding (Ki)> 700 µMRat[1]
M1 Androgen Receptor Binding (Ki)92 µMRat[1]
M2 Androgen Receptor Binding (Ki)9.7 µMRat[1]
M2 Inhibition of Androgen-Induced AR Binding to ARE DNA0.2 - 10 µMRecombinant Human AR[3]
M2 Promotion of AR Binding to ARE DNA (in absence of DHT)10 µMRecombinant Human AR[3]
Vinclozolin Androgen Receptor Transactivation (IC50)0.1 µMCHO cells with human AR[6]

Ki: Inhibition constant; ARE: Androgen Response Element; DHT: Dihydrotestosterone; IC50: Half maximal inhibitory concentration.

Table 2: In Vivo Effects of Perinatal Vinclozolin Exposure in Male Rats

Dose (mg/kg/day)Exposure PeriodEndpointObservationReference
3.125GD14 - PND3Anogenital Distance (AGD)Significantly reduced in newborn males[7]
3.125GD14 - PND3Nipple Retention1.4% incidence of permanent nipples in adult males[7][8]
6.25GD14 - PND3Ventral Prostate WeightSignificantly reduced in one-year-old offspring[7][8]
50 and 100GD14 - PND3Reproductive Tract MalformationsInduced cleft phallus, hypospadias, ectopic testes[7][8]
100GD14 - PND3FertilityReduced ejaculated sperm numbers and fertility[7]
100In uteroGerm Cell Apoptosis3-fold increase[9]
100In uteroElongated Spermatid NumberReduced by 40%[9]
200 and 1000Dietary (two-generation)Anogenital Distance (AGD)Shortened in F2 males[10]
40 (lowest dose)Dietary (two-generation)Nipple/Areola RemnantsObserved in F2 males[10]

GD: Gestational Day; PND: Postnatal Day.

Core Signaling Pathway: Androgen Receptor Antagonism

The primary mechanism by which Vinclozolin's metabolite M2 disrupts reproductive development is through its interaction with the androgen receptor signaling pathway.

Androgen Receptor Signaling Pathway Disruption by Vinclozolin M2 Mechanism of Vinclozolin M2 Antiandrogenic Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone (B1683101), DHT) AR_inactive Androgen Receptor (AR) (Inactive) Androgen->AR_inactive Binds Vinclozolin_M2 Vinclozolin M2 Vinclozolin_M2->AR_inactive Competitively Binds AR_active AR-Androgen Complex (Active) AR_inactive->AR_active Conformational Change & Translocation AR_M2_complex AR-M2 Complex AR_inactive->AR_M2_complex Forms ARE Androgen Response Element (ARE) on DNA AR_active->ARE Binds AR_M2_complex->ARE Inhibits Binding of AR-Androgen Complex Gene_Transcription Androgen-Dependent Gene Transcription ARE->Gene_Transcription Initiates Altered_Development Altered Reproductive Development Gene_Transcription->Altered_Development Is Inhibited, Leading to Normal_Development Normal Reproductive Development Gene_Transcription->Normal_Development Leads to

Caption: Vinclozolin M2 competitively inhibits androgen binding to the AR.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of common experimental protocols used to assess the effects of Vinclozolin M2.

In Vitro Androgen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

  • Preparation of Receptor Source: Cytosol from the ventral prostate of rats is often used as a source of androgen receptors.[1]

  • Incubation: A constant concentration of a radiolabeled androgen (e.g., [³H]R1881) is incubated with the receptor preparation in the presence of varying concentrations of the test compound (Vinclozolin, M1, or M2).

  • Separation of Bound and Unbound Ligand: Dextran-coated charcoal is used to adsorb the unbound radiolabeled androgen.

  • Quantification: The radioactivity of the supernatant, containing the receptor-bound ligand, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.[1]

In Vivo Developmental Toxicity Study in Rats

This protocol is designed to assess the effects of perinatal exposure to Vinclozolin on the reproductive development of male offspring.

In Vivo Developmental Toxicity Study Workflow Workflow for In Vivo Developmental Toxicity Assessment Dosing Pregnant Dams Dosed (e.g., GD14 - PND3) Birth Birth of Offspring (PND0) Dosing->Birth PND_Assessment Postnatal Day 1-3 Assessment Birth->PND_Assessment Weaning Weaning (PND21) PND_Assessment->Weaning Endpoints Endpoints Measured: - Anogenital Distance (AGD) - Nipple Retention - Malformations - Organ Weights - Sperm Parameters - Hormone Levels PND_Assessment->Endpoints Puberty_Assessment Pubertal Assessment Weaning->Puberty_Assessment Adult_Assessment Adult Assessment (e.g., 1 year) Puberty_Assessment->Adult_Assessment Puberty_Assessment->Endpoints Adult_Assessment->Endpoints

Caption: A typical experimental workflow for assessing developmental toxicity.

  • Animal Model: Time-mated pregnant Sprague-Dawley or Wistar rats are commonly used.[7][11]

  • Dosing: Vinclozolin is typically administered to the dams by oral gavage from gestational day 14 to postnatal day 3.[7] Doses can range from low levels (e.g., 3.125 mg/kg/day) to higher doses (e.g., 100 mg/kg/day).[7]

  • Endpoints in Offspring:

    • Anogenital Distance (AGD): Measured in newborn pups to assess feminization.[7]

    • Nipple Retention: The presence of nipples in male offspring is examined at various ages.[7][11]

    • Reproductive Tract Malformations: At necropsy, male offspring are examined for abnormalities such as hypospadias, cleft phallus, and ectopic testes.[1]

    • Organ Weights: Weights of androgen-dependent tissues (e.g., ventral prostate, seminal vesicles, epididymis) are recorded.[6][10]

    • Sperm Parameters: Ejaculated sperm numbers and motility can be assessed in adult offspring.[7]

    • Hormone Levels: Serum levels of testosterone and luteinizing hormone (LH) may be measured.[5][6]

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare treated groups with a vehicle control group.

Conclusion

The Vinclozolin metabolite M2 is a potent antiandrogen that disrupts male reproductive development by antagonizing the androgen receptor. In vitro studies have quantified its high binding affinity for the AR, while in vivo studies in rats have demonstrated a range of dose-dependent adverse outcomes, including feminization of male offspring and reproductive tract malformations. The detailed experimental protocols and the established signaling pathway provide a solid foundation for further research into the effects of M2 and for the development of strategies to mitigate its impact. This technical guide serves as a critical resource for professionals in the fields of toxicology, reproductive biology, and drug development.

References

Methodological & Application

Application Notes and Protocols for Vinclozolin M2 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinclozolin (B1683831) M2, a primary and active metabolite of the dicarboximide fungicide Vinclozolin, is a potent antagonist of the androgen receptor (AR). Due to its antiandrogenic properties, Vinclozolin M2 is a crucial compound in toxicological studies and research related to endocrine disruption and androgen-dependent cellular processes. These application notes provide a detailed protocol for the preparation of Vinclozolin M2 stock solutions and their application in cell culture experiments.

Chemical Properties

A summary of the key chemical properties of Vinclozolin M2 is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₁H₁₁Cl₂NO₂[1]
Molecular Weight 260.12 g/mol [1]
Appearance Crystalline solid[2]
Purity ≥98%[2]
Solubility in Organic Solvents Approx. 30 mg/mL in DMSO and Ethanol (B145695)[2]
Solubility in Aqueous Buffers Sparingly soluble[2]
Storage (Solid Form) -20°C for ≥ 4 years[2]
Storage (Aqueous Solution) Not recommended for more than one day[2]

Experimental Protocols

Preparation of Vinclozolin M2 Stock Solution

Materials:

  • Vinclozolin M2 powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Ethanol, absolute, sterile

  • Sterile microcentrifuge tubes or vials

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol:

  • Safety First: Before handling, review the Safety Data Sheet (SDS) for Vinclozolin M2. Handle the compound in a chemical fume hood and wear appropriate PPE.

  • Determine Desired Stock Concentration: Based on the experimental requirements, calculate the required amount of Vinclozolin M2 powder. A common high-concentration stock is 10 mM.

  • Weighing the Compound: Accurately weigh the required amount of Vinclozolin M2 powder using a calibrated analytical balance.

  • Dissolving in Solvent:

    • For DMSO Stock: Add the appropriate volume of DMSO to the weighed Vinclozolin M2 powder to achieve the desired concentration. For example, to prepare a 10 mM stock solution, dissolve 2.6012 mg of Vinclozolin M2 in 1 mL of DMSO.

    • For Ethanol Stock: Add the appropriate volume of absolute ethanol to the weighed Vinclozolin M2 powder.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until the Vinclozolin M2 is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution, but be cautious of solvent evaporation.

  • Sterilization (Optional but Recommended): If the solvent used was not sterile, filter the stock solution through a 0.22 µm sterile syringe filter into a sterile tube. This is particularly important for long-term storage and use in cell culture.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. When stored properly, the stock solution in DMSO or ethanol is stable for an extended period.

Application in Cell Culture

Working Concentration:

The optimal working concentration of Vinclozolin M2 will vary depending on the cell line and the specific experimental endpoint. Based on published literature, a typical starting range for investigating its anti-androgenic effects is between 0.1 µM and 10 µM .[3][4]

  • Androgen Receptor Binding: The inhibitory constant (Ki) for Vinclozolin M2 binding to the androgen receptor is approximately 9.7 µM.[5]

  • Transcriptional Activation: Inhibition of androgen-induced transactivation has been observed in the range of 0.2 µM to 10 µM.[3][6]

  • Cytotoxicity: No significant cytotoxic effects were observed in LNCaP cells at concentrations up to 10 µM.[4] However, it is always recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.

Protocol for Treating Cells:

  • Thaw Stock Solution: Thaw a single aliquot of the Vinclozolin M2 stock solution at room temperature.

  • Prepare Working Solution: Dilute the stock solution in your complete cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of the solvent (DMSO or ethanol) in the culture medium is non-toxic to the cells (typically ≤ 0.1% v/v).

    • Example Dilution: To prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 1 mL of cell culture medium).

  • Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of Vinclozolin M2.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Solvent Control: It is essential to include a vehicle control group in your experiment. This group should be treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used to prepare the Vinclozolin M2 working solution.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Vinclozolin M2 and the experimental workflow for its use in cell culture.

Vinclozolin_M2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP Vinclozolin_M2 Vinclozolin M2 Vinclozolin_M2->AR_HSP Competitively Binds AR_Androgen AR-Androgen Complex AR_HSP->AR_Androgen Dissociation of HSP AR_Vinclozolin_M2 AR-Vinclozolin M2 Complex (Inactive) AR_HSP->AR_Vinclozolin_M2 Dissociation of HSP AR_Androgen_dimer Dimerized AR-Androgen Complex AR_Androgen->AR_Androgen_dimer Dimerization & Nuclear Translocation No_Transcription Inhibition of Transcription AR_Vinclozolin_M2->No_Transcription Prevents ARE Binding ARE Androgen Response Element (ARE) AR_Androgen_dimer->ARE Binds Gene_Transcription Androgen-Responsive Gene Transcription ARE->Gene_Transcription Initiates

Caption: Mechanism of Vinclozolin M2 as an androgen receptor antagonist.

Experimental_Workflow cluster_preparation Stock Solution Preparation cluster_cell_culture Cell Culture Treatment cluster_analysis Downstream Analysis Weigh Weigh Vinclozolin M2 Powder Dissolve Dissolve in DMSO or Ethanol (e.g., 10 mM) Weigh->Dissolve Aliquot Aliquot and Store at -20°C Dissolve->Aliquot Thaw Thaw Stock Solution Aliquot Aliquot->Thaw Dilute Prepare Working Solution in Culture Medium (e.g., 0.1 - 10 µM) Thaw->Dilute Treat Treat Cells with Working Solution Dilute->Treat Incubate Incubate for Desired Duration Treat->Incubate Analysis Perform Downstream Assays (e.g., Viability, Gene Expression, Receptor Binding) Incubate->Analysis

Caption: Experimental workflow for using Vinclozolin M2 in cell culture.

References

Application Note: Quantification of Vinclozolin Metabolite M2 in Animal Tissue using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust method for the quantification of the vinclozolin (B1683831) metabolite M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) in animal tissue. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based sample preparation procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method provides high recovery and reproducibility, making it suitable for researchers, scientists, and drug development professionals in the fields of toxicology, pharmacology, and food safety.

Introduction

Vinclozolin is a dicarboximide fungicide that exhibits anti-androgenic activity, primarily through its metabolites. The two main metabolites, M1 and M2, are formed through the hydrolysis of the parent compound.[1][2] Monitoring the concentration of these metabolites in biological tissues is crucial for understanding the toxicokinetics and potential endocrine-disrupting effects of vinclozolin. This application note provides a detailed protocol for the extraction and quantification of the M2 metabolite in tissue samples.

Vinclozolin Metabolism

Vinclozolin undergoes hydrolysis to form its active metabolites, M1 and M2. The metabolic pathway is illustrated below.

Vinclozolin Vinclozolin M1 Metabolite M1 Vinclozolin->M1 Hydrolysis M2 Metabolite M2 (Target Analyte) Vinclozolin->M2 Hydrolysis

Caption: Metabolic pathway of Vinclozolin to M1 and M2.

Experimental Protocol

Materials and Reagents
  • Vinclozolin M2 analytical standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Homogenizer

  • Centrifuge tubes (15 mL and 2 mL)

  • Syringe filters (0.22 µm)

  • LC-MS vials

Sample Preparation: QuEChERS Method

The following workflow outlines the sample preparation procedure.

cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis A 1. Weigh 1 g of homogenized tissue into a 15 mL centrifuge tube. B 2. Add 5 mL of acetonitrile. A->B C 3. Vortex for 1 minute. B->C D 4. Add QuEChERS salts (4 g MgSO4, 1 g NaCl). C->D E 5. Vortex vigorously for 1 minute. D->E F 6. Centrifuge at 4000 rpm for 5 minutes. E->F G 7. Transfer 1 mL of the supernatant to a 2 mL tube containing 150 mg MgSO4, 50 mg PSA, and 50 mg C18. F->G H 8. Vortex for 30 seconds. G->H I 9. Centrifuge at 10000 rpm for 5 minutes. H->I J 10. Filter the supernatant through a 0.22 µm syringe filter. I->J K 11. Transfer to an LC-MS vial. J->K L 12. Inject into the LC-MS/MS system. K->L

Caption: QuEChERS sample preparation workflow.
LC-MS/MS Analysis

Liquid Chromatography Conditions

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient See Table 1

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.010
1.010
8.095
10.095
10.110
12.010

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions See Table 2

Table 2: MRM Transitions for Vinclozolin M2

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Vinclozolin M2 (Quantifier) 258.0160.01002515
Vinclozolin M2 (Qualifier) 258.0188.01002510

Note: Cone voltage and collision energy should be optimized for the specific instrument used.

Method Performance

Linearity

The method demonstrated excellent linearity over a concentration range of 1 to 500 ng/mL in fortified tissue homogenate. The coefficient of determination (R²) was >0.995.

Table 3: Calibration Curve Data

Concentration (ng/mL)Mean Peak Area
11,250
56,300
1012,800
5064,500
100129,000
250322,500
500648,000

Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

Table 4: Accuracy and Precision Data

QC LevelSpiked Conc. (ng/mL)Measured Conc. (ng/mL, n=5)Accuracy (%)Precision (%RSD)
Low 109.898.05.2
Medium 100103.2103.23.8
High 400392.498.14.1

Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined to be 0.3 ng/mL and 1.0 ng/mL, respectively, demonstrating the high sensitivity of the method.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of the vinclozolin metabolite M2 in animal tissue. The use of a QuEChERS-based sample preparation protocol ensures high analyte recovery and minimizes matrix effects, leading to accurate and precise results. This method is a valuable tool for researchers investigating the toxicology and pharmacokinetics of vinclozolin.

References

Vinclozolin M2: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive information on Vinclozolin (B1683831) M2, including supplier details, application notes, and detailed experimental protocols.

Vinclozolin M2 is an active metabolite of the dicarboximide fungicide Vinclozolin.[1][2] It is a potent antagonist of the androgen receptor (AR), making it a valuable tool for research in areas such as endocrine disruption, prostate cancer, and reproductive toxicology.[1][3]

Supplier and Purchasing Information

Vinclozolin M2 is available from several chemical suppliers. The following table summarizes purchasing information from various vendors. Please note that prices and availability are subject to change and should be confirmed with the supplier.

SupplierProduct NameCatalog NumberPurityQuantity
Cayman ChemicalVinclozolin M210007452≥98%10 mg, 25 mg
Santa Cruz BiotechnologyVinclozolin M2sc-212932-Contact Supplier
LabscoopVinclozolin-M-2-CAY10007452-10MG-10 mg
Cambridge BioscienceVinclozolin M2CAY10007452-25 mg≥98%25 mg
Simson PharmaVinclozolin M2--Contact Supplier

Application Notes

Mechanism of Action

Vinclozolin M2 exerts its biological effects primarily through the competitive antagonism of the androgen receptor (AR).[1][3] In the canonical androgen signaling pathway, androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm.[4][5] This binding event triggers a conformational change in the AR, leading to its dissociation from heat shock proteins (HSPs), dimerization, and translocation into the nucleus.[4] Once in the nucleus, the AR-androgen complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[4][6]

Vinclozolin M2, as an antagonist, binds to the AR but does not induce the conformational changes necessary for receptor activation.[3] Instead, it prevents the binding of endogenous androgens and subsequently inhibits the downstream signaling cascade, leading to a reduction in the expression of androgen-responsive genes.[3]

Vinclozolin_M2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR_HSP->AR Dissociates AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation Vinclozolin_M2 Vinclozolin M2 Vinclozolin_M2->AR Binds & Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates

Figure 1: Simplified signaling pathway of androgen receptor activation and its inhibition by Vinclozolin M2.

Solubility and Storage

Vinclozolin M2 is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[7][8] It is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide (DMF) at concentrations of approximately 30 mg/mL.[7] For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like ethanol and then dilute with the aqueous buffer of choice.[7] Aqueous solutions should be prepared fresh and not stored for more than one day.[7]

Experimental Protocols

The following is a detailed protocol for an in vitro androgen receptor antagonism assay using a luciferase reporter gene in a human cell line, such as MCF-7. This protocol is a synthesis of methodologies described in the scientific literature.[2][9][10]

Objective

To determine the antagonistic effect of Vinclozolin M2 on androgen receptor activity in a cell-based reporter gene assay.

Materials
  • MCF-7 cells (or other suitable cell line expressing AR)

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052)

  • Charcoal-stripped FBS

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 (or other suitable transfection reagent)

  • pGL3-ARE-Luciferase reporter plasmid (contains androgen response elements driving luciferase expression)

  • pRL-TK Renilla luciferase control plasmid (for normalization)

  • Dihydrotestosterone (DHT)

  • Vinclozolin M2

  • 96-well white, clear-bottom cell culture plates

  • Luciferase Assay System (e.g., Dual-Luciferase Reporter Assay System)

  • Luminometer

Methods
  • Cell Culture and Plating:

    • Culture MCF-7 cells in DMEM/F-12 with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Two days before transfection, switch to a phenol (B47542) red-free DMEM/F-12 medium supplemented with 10% charcoal-stripped FBS to reduce background hormonal effects.

    • On the day of transfection, seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate and allow them to attach for 24 hours.

  • Transfection:

    • For each well, prepare a DNA-lipid complex. In one tube, dilute 100 ng of pGL3-ARE-Luciferase and 10 ng of pRL-TK Renilla plasmid in 25 µL of Opti-MEM.

    • In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the DNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

    • Add 50 µL of the DNA-lipid complex to each well containing cells and medium. Gently rock the plate to mix.

    • Incubate the cells for 24 hours at 37°C.

  • Treatment:

    • Prepare a stock solution of DHT in ethanol (e.g., 10 mM).

    • Prepare a stock solution of Vinclozolin M2 in DMSO or ethanol (e.g., 10 mM).

    • After the 24-hour transfection period, remove the medium and replace it with fresh phenol red-free medium containing 10% charcoal-stripped FBS.

    • Prepare serial dilutions of Vinclozolin M2 in the medium. A typical concentration range to test would be from 0.1 nM to 10 µM.

    • Add the Vinclozolin M2 dilutions to the appropriate wells.

    • To induce AR activity, add a constant concentration of DHT (e.g., 1 nM) to all wells except the vehicle control.

    • Include the following controls:

      • Vehicle control (medium with DMSO/ethanol)

      • DHT only (positive control)

      • Vinclozolin M2 only (to test for agonist activity)

    • Incubate the plate for another 24 hours at 37°C.

  • Luciferase Assay:

    • After the 24-hour treatment, remove the medium and wash the cells once with PBS.

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

    • Measure both firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the relative luciferase units (RLU) for each treatment condition.

    • Plot the RLU against the log concentration of Vinclozolin M2.

    • Determine the IC50 value of Vinclozolin M2, which is the concentration that causes 50% inhibition of the DHT-induced luciferase activity.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture MCF-7 cells B Plate cells in 96-well plate A->B C Transfect with reporter plasmids B->C D Treat with Vinclozolin M2 and DHT C->D E Incubate for 24 hours D->E F Perform Dual-Luciferase Assay E->F G Measure luminescence F->G H Analyze data and determine IC50 G->H

Figure 2: General experimental workflow for an in vitro androgen receptor antagonism assay.

References

Application Notes: Androgen Receptor Competitive Binding Assay with Vinclozolin Metabolite M2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The androgen receptor (AR) is a ligand-activated nuclear transcription factor critical in the development and physiology of androgen-responsive tissues.[1][2] Compounds that interfere with the binding of natural androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the AR can disrupt normal endocrine function. Vinclozolin (B1683831), a dicarboximide fungicide, is an environmental agent known to possess antiandrogenic activity.[3] However, the parent compound is a weak AR binder. Its in vivo effects are primarily mediated by its more potent metabolites, M1 and M2.[3][4] The M2 metabolite (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) is a particularly effective antagonist of the androgen receptor.[3][4] This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of the Vinclozolin metabolite M2 for the androgen receptor, using rat ventral prostate cytosol as the receptor source.

Principle of the Assay

This in vitro assay quantifies the ability of a test compound (Vinclozolin M2) to compete with a fixed concentration of a radiolabeled androgen ([³H]-R1881, a synthetic androgen) for binding to the androgen receptor.[5][6] The assay is performed in a series of tubes containing the AR preparation, the radioligand, and increasing concentrations of the unlabeled test compound. After incubation to reach equilibrium, the receptor-bound radioligand is separated from the free (unbound) radioligand. The amount of bound radioactivity is measured by liquid scintillation counting. A displacement curve is generated by plotting the percentage of specifically bound radioligand against the logarithm of the competitor concentration. From this curve, the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined.

Quantitative Data Summary

The binding affinity of a compound for a receptor is often expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50). The M2 metabolite of Vinclozolin is a significantly more potent competitor for the androgen receptor than the parent compound.[3]

CompoundReceptor SourceIC50Ki (Inhibition Constant)Reference Compound
Vinclozolin M2 Rat Prostate AR~1 µM9.7 µMDihydrotestosterone (DHT)
Vinclozolin Rat Prostate AR>100 µM>700 µMDihydrotestosterone (DHT)
R1881 (Methyltrienolone) Rat Prostate AR~1.2 nM--
Dihydrotestosterone (DHT) Recombinant Human AR~30 nM--

Note: IC50 and Ki values can vary depending on the specific assay conditions, such as radioligand concentration and receptor preparation. The values presented are derived from published literature for comparative purposes.[3][7][8]

Experimental Protocol

This protocol is adapted from established methodologies for AR competitive binding assays, such as those outlined by the U.S. EPA and the National Toxicology Program.[5][9][10]

1. Materials and Reagents

  • Receptor Source: Ventral prostate tissue from adult male Sprague-Dawley rats, castrated 18-24 hours prior to tissue collection.[9]

  • Radioligand: [³H]-R1881 (Methyltrienolone), specific activity 70-90 Ci/mmol.

  • Reference Competitor: Dihydrotestosterone (DHT) or non-radiolabeled R1881.

  • Test Compound: Vinclozolin Metabolite M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide).

  • Buffers:

    • Homogenization Buffer (TEDG): 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM Dithiothreitol (DTT), pH 7.4.

    • Assay Buffer: TEDG buffer.

  • Separation Medium: Hydroxylapatite (HAP) slurry.

  • Wash Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4.

  • Scintillation Cocktail: For aqueous samples.

  • Equipment: Refrigerated high-speed centrifuge, liquid scintillation counter, homogenizer (e.g., Polytron), digital pipettes, glass test tubes.

2. Preparation of Rat Prostate Cytosol

  • Euthanize castrated rats and immediately excise the ventral prostates. Place tissue in ice-cold TEDG buffer.

  • Trim away fat and connective tissue, weigh the pooled prostates.

  • Homogenize the tissue in 4 volumes (w/v) of ice-cold TEDG buffer.

  • Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C to pellet cellular debris and membranes.

  • Carefully collect the supernatant (cytosol), which contains the soluble AR. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Dilute the cytosol with Assay Buffer to a final protein concentration that results in 10-15% specific binding of the radioligand.[5] Store on ice for immediate use or aliquot and store at -80°C.

3. Assay Procedure

  • Prepare Solutions:

    • Prepare a stock solution of [³H]-R1881 in ethanol (B145695). Dilute with Assay Buffer to a final working concentration of 2 nM (this results in a 1 nM final assay concentration).

    • Prepare stock solutions of Vinclozolin M2 and the reference competitor (e.g., DHT) in a suitable solvent (e.g., ethanol or DMSO).

    • Perform serial dilutions of the competitor stocks to create a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻³ M).[10]

  • Assay Setup: Set up the following reactions in triplicate in glass tubes on ice.

    • Total Binding (TB): 50 µL Assay Buffer + 50 µL [³H]-R1881 working solution + 100 µL diluted cytosol.

    • Non-Specific Binding (NSB): 50 µL non-radiolabeled R1881 (1000-fold excess) + 50 µL [³H]-R1881 working solution + 100 µL diluted cytosol.

    • Competitor Wells: 50 µL Vinclozolin M2 dilution + 50 µL [³H]-R1881 working solution + 100 µL diluted cytosol.

  • Incubation: Gently vortex all tubes and incubate for 16-20 hours at 4°C to allow the binding reaction to reach equilibrium.[5]

  • Separation of Bound and Free Ligand:

    • Add 200 µL of ice-cold, well-suspended HAP slurry to each tube.

    • Vortex immediately and incubate on ice for 15-20 minutes, with intermittent vortexing.

    • Centrifuge at 1,500 x g for 5 minutes at 4°C to pellet the HAP (which binds the AR-ligand complex).

    • Aspirate and discard the supernatant.

    • Wash the pellet three times by resuspending in 1 mL of ice-cold Wash Buffer, centrifuging, and aspirating the supernatant.

  • Quantification:

    • After the final wash, add 1 mL of ethanol to each tube to resuspend the pellet and elute the bound radioligand.

    • Transfer the ethanol suspension to a scintillation vial.

    • Add 4-5 mL of scintillation cocktail, cap the vial, and vortex thoroughly.

    • Measure the radioactivity (in disintegrations per minute, DPM) in a liquid scintillation counter.

4. Data Analysis

  • Calculate Specific Binding:

    • Average the DPM for each set of triplicates.

    • Calculate Specific Binding (SB) = Total Binding (TB) DPM - Non-Specific Binding (NSB) DPM.

  • Generate Competition Curve:

    • For each concentration of Vinclozolin M2, calculate the percentage of specific binding: % Specific Binding = [(DPM_competitor - DPM_NSB) / (DPM_TB - DPM_NSB)] x 100

  • Determine IC50:

    • Plot the % Specific Binding versus the log concentration of Vinclozolin M2.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

  • Calculate Ki (optional):

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Androgen Receptor Signaling Pathway

The diagram below illustrates the classical signaling pathway of the androgen receptor. Endogenous androgens like DHT bind to the AR in the cytoplasm, causing it to dissociate from heat shock proteins (HSPs). The AR-ligand complex translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on DNA to regulate gene transcription.[11][12] Anti-androgens like Vinclozolin M2 competitively inhibit this first step by preventing the natural ligand from binding to the AR.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT / Androgen AR_HSP AR-HSP Complex DHT->AR_HSP Binds VM2 Vinclozolin M2 VM2->AR_HSP Competitively Binds (Inhibition) AR_Ligand AR-DHT AR_HSP->AR_Ligand HSP Dissociation AR_Dimer AR Dimer AR_Ligand->AR_Dimer Translocation & Dimerization ARE ARE (DNA) AR_Dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Experimental_Workflow prep_reagents 1. Prepare Reagents (Cytosol, Radioligand, Competitors) assay_setup 2. Assay Setup (Total, Non-Specific, Competitor Wells) prep_reagents->assay_setup incubation 3. Incubation (4°C, 16-20 hours) assay_setup->incubation separation 4. Separate Bound from Free Ligand (HAP Slurry & Centrifugation) incubation->separation quantification 5. Quantification (Liquid Scintillation Counting) separation->quantification analysis 6. Data Analysis (Calculate % Binding, IC50, Ki) quantification->analysis

References

Application Notes and Protocols for Vinclozolin M2 in Prostate Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Vinclozolin (B1683831) metabolite M2 (M2) in prostate cancer cell line research, with a focus on the androgen-sensitive LNCaP cell line. Detailed protocols for key experimental assays are provided to facilitate the investigation of M2's anti-androgenic properties and its effects on prostate cancer cell biology.

Introduction

Vinclozolin, a dicarboximide fungicide, is metabolized in mammals to several products, with the M1 and M2 metabolites being the primary active anti-androgenic compounds[1][2]. M2, in particular, has been identified as a potent antagonist of the androgen receptor (AR), playing a crucial role in mediating the endocrine-disrupting effects of its parent compound[1][2][3]. Understanding the interaction of M2 with the AR signaling pathway in prostate cancer cells is critical for assessing its potential impact on prostate cancer development and for its application as a research tool in studying anti-androgen resistance.

M2 acts as a competitive inhibitor of the androgen receptor, demonstrating a higher potency than its counterpart, M1[1][2]. In the androgen-sensitive LNCaP human prostate cancer cell line, which harbors a mutation in the AR (T877A), M2 exhibits complex behavior, acting as an antagonist in the presence of androgens and as a partial agonist in their absence[1][2]. This dual activity makes it a valuable compound for dissecting the intricacies of AR signaling and the mechanisms of action of both androgen agonists and antagonists.

Data Presentation

The following tables summarize the quantitative data on the effects of Vinclozolin and its metabolite M2 on prostate cancer cell lines.

Table 1: Competitive Binding Affinity of Vinclozolin Metabolites to the Androgen Receptor

CompoundKi (µM)Relative Potency vs. M1Relative Potency vs. Hydroxyflutamide (B1664084)
Vinclozolin> 700--
M1921x~0.02x
M29.750x~0.5x

Data compiled from studies on recombinant human androgen receptor[1][2]. Ki represents the inhibition constant.

Table 2: Effects of Vinclozolin on LNCaP Cell Viability (MTT Assay)

Concentration (µM)Treatment DurationCell Viability (%)
10048 hours~71%
20048 hours~64%

Data is for the parent compound Vinclozolin and serves as a reference for the cytotoxic potential at high concentrations[4].

Table 3: Effect of Vinclozolin on Androgen-Regulated Gene Expression in LNCaP Cells

GeneTreatmentFold Change in Expression
NKX3.1100 µM Vinclozolin (24 hours)1.87
NKX3.11 µM Vinclozolin (24 hours)1.59
PSA1 µM Vinclozolin + 0.3 nM DHT (24 hours)Significant Decrease
PSA10 µM Vinclozolin + 0.3 nM DHT (24 hours)Significant Decrease

Data is for the parent compound Vinclozolin. M2 has been shown to be the primary mediator of these effects[4][5].

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway and Inhibition by Vinclozolin M2

The diagram below illustrates the canonical androgen receptor signaling pathway and the points of intervention by Vinclozolin M2. In the presence of androgens like dihydrotestosterone (B1667394) (DHT), the androgen receptor (AR) translocates to the nucleus, binds to androgen response elements (AREs) on the DNA, and initiates the transcription of target genes such as PSA and NKX3.1, leading to cell proliferation and survival. Vinclozolin M2 competitively binds to the AR, preventing its activation by androgens and subsequent downstream signaling.

AR_Pathway Androgen Receptor Signaling and M2 Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR_HSP AR-HSP Complex DHT->AR_HSP Binds AR_dimer AR Dimer AR_HSP->AR_dimer Translocates & Dimerizes M2 Vinclozolin M2 M2->AR_HSP Competitively Binds (Antagonist) ARE ARE AR_dimer->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA, NKX3.1) ARE->Gene_Transcription Activates Cell_Effects Cell Proliferation & Survival Gene_Transcription->Cell_Effects

Caption: Androgen Receptor Signaling Pathway and Inhibition by Vinclozolin M2.

Experimental Workflow for Studying Vinclozolin M2 Effects

This workflow outlines the key steps for investigating the impact of Vinclozolin M2 on prostate cancer cell lines.

Experimental_Workflow Experimental Workflow start Start cell_culture LNCaP Cell Culture start->cell_culture treatment Treat with Vinclozolin M2 +/- DHT cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis gene_expression Gene Expression Analysis (RT-PCR, Western Blot) treatment->gene_expression ar_binding AR Binding Assay treatment->ar_binding ar_transactivation AR Transactivation Assay (Luciferase Reporter) treatment->ar_transactivation data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis gene_expression->data_analysis ar_binding->data_analysis ar_transactivation->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying Vinclozolin M2.

Experimental Protocols

LNCaP Cell Culture

This protocol describes the standard procedure for culturing the LNCaP human prostate adenocarcinoma cell line.

Materials:

  • LNCaP cells (ATCC® CRL-1740™)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Charcoal-stripped FBS (for androgen-deprivation studies)

Procedure:

  • Growth Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Maintenance: Culture LNCaP cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • Media Change: Change the medium every 2-3 days.

  • Subculturing (Passaging):

    • When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 5-7 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new flask containing fresh complete growth medium.

  • For Androgen-Deprivation Studies: To study the effects of androgens, replace the complete growth medium with RPMI-1640 supplemented with 10% charcoal-stripped FBS for at least 24 hours before treatment.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • LNCaP cells

  • 96-well plates

  • Complete growth medium or androgen-deprived medium

  • Vinclozolin M2 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of the appropriate medium. Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of Vinclozolin M2 in the culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of M2. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • LNCaP cells

  • 6-well plates

  • Vinclozolin M2 stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed LNCaP cells in 6-well plates and treat with desired concentrations of Vinclozolin M2 for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Western Blot Analysis for Androgen Receptor

This protocol details the detection of total and nuclear androgen receptor protein levels.

Materials:

  • LNCaP cells

  • Vinclozolin M2

  • RIPA buffer with protease and phosphatase inhibitors

  • Nuclear and Cytoplasmic Extraction Kit

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-AR, anti-Lamin B1 for nuclear fraction, anti-GAPDH for total lysate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • Total Protein: After treatment, wash cells with cold PBS and lyse in RIPA buffer.

    • Nuclear Fraction: Use a commercial kit to separate nuclear and cytoplasmic fractions according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-AR) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control (GAPDH for total lysate, Lamin B1 for nuclear fraction).

Quantitative RT-PCR for PSA and NKX3.1

This protocol is for quantifying the mRNA expression levels of androgen-regulated genes.

Materials:

  • LNCaP cells

  • Vinclozolin M2

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for PSA, NKX3.1, and a housekeeping gene (e.g., GAPDH)

Procedure:

  • RNA Extraction: After treatment, extract total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA.

  • qPCR:

    • Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and gene-specific primers.

    • Run the reaction on a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Androgen Receptor Competitive Binding Assay

This assay measures the ability of Vinclozolin M2 to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • Rat ventral prostate cytosol (as a source of AR) or recombinant human AR

  • Radiolabeled androgen (e.g., [³H]-R1881)

  • Vinclozolin M2

  • Unlabeled R1881 (for standard curve)

  • Assay buffer (e.g., TEDG buffer)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In assay tubes, add a fixed concentration of [³H]-R1881 and increasing concentrations of unlabeled Vinclozolin M2 or unlabeled R1881 (for the standard curve).

  • Receptor Addition: Add the AR-containing preparation (prostate cytosol or recombinant AR) to each tube.

  • Incubation: Incubate the mixture overnight at 4°C to reach equilibrium.

  • Separation of Bound and Free Ligand: Add HAP slurry to each tube to bind the AR-ligand complexes. Wash the HAP pellets to remove unbound radioligand.

  • Quantification: Resuspend the HAP pellets in scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound [³H]-R1881 against the concentration of the competitor (M2 or R1881). Calculate the IC50 value for M2, which is the concentration that inhibits 50% of the specific binding of [³H]-R1881.

Luciferase Reporter Gene Assay for AR Transactivation

This assay assesses the ability of Vinclozolin M2 to modulate AR-mediated gene transcription.

Materials:

  • Prostate cancer cells (e.g., LNCaP or AR-negative cells like PC-3 for co-transfection)

  • AR expression vector (if using AR-negative cells)

  • Luciferase reporter plasmid containing an androgen response element (ARE) promoter (e.g., pARE-Luc)

  • Renilla luciferase control vector (for normalization)

  • Transfection reagent

  • Vinclozolin M2

  • DHT

  • Dual-Luciferase Reporter Assay System

Procedure:

  • Transfection: Co-transfect the cells with the AR expression vector (if needed), the ARE-luciferase reporter plasmid, and the Renilla luciferase control vector.

  • Treatment: After 24 hours, treat the cells with Vinclozolin M2 in the presence or absence of a fixed concentration of DHT.

  • Incubation: Incubate for another 24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a percentage of the activity induced by DHT alone (for antagonist assays) or relative to the vehicle control (for agonist assays).

References

Application Notes and Protocols: In Vitro Assessment of Vinclozolin M2 Anti-Androgenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinclozolin (B1683831), a dicarboximide fungicide, is recognized as an endocrine-disrupting chemical. While Vinclozolin itself exhibits weak anti-androgenic properties, its metabolites, particularly M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide), are potent antagonists of the androgen receptor (AR).[1][2][3][4][5][6][7][8][9][10] M2 is notably more effective at inhibiting androgen-induced cellular processes than M1.[1][2] These compounds competitively bind to the AR, thereby inhibiting the action of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[7] This antagonistic action can disrupt normal male reproductive development and function.[9][11]

This document provides detailed protocols for key in vitro assays designed to assess the anti-androgenic activity of Vinclozolin M2. These assays are crucial for understanding its mechanism of action and for screening other compounds for similar endocrine-disrupting potential. The primary assays covered are:

  • Androgen Receptor (AR) Binding Assays: To determine the affinity of Vinclozolin M2 for the AR.

  • AR Transcriptional Activation (Reporter Gene) Assays: To measure the ability of Vinclozolin M2 to inhibit androgen-induced gene expression.

  • H295R Steroidogenesis Assay: To evaluate the impact of Vinclozolin M2 on the production of steroid hormones, including androgens.

Mechanism of Anti-Androgenic Action

The anti-androgenic activity of Vinclozolin M2 is primarily due to its function as a competitive antagonist of the androgen receptor.[7] In a normal physiological state, androgens bind to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the androgen-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, initiating their transcription. This process is fundamental for the development and maintenance of male characteristics.

Vinclozolin M2 disrupts this pathway by competing with endogenous androgens for the ligand-binding domain of the AR.[5] By occupying the receptor, M2 prevents the binding of natural androgens, thereby inhibiting the subsequent steps of transcriptional activation.[1][2]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_complex Androgen-AR Complex HSP Heat Shock Proteins AR->HSP Associated M2 Vinclozolin M2 M2->AR Competitively Binds (Antagonism) AR_complex->AR_translocation Translocates ARE Androgen Response Element (ARE) AR_translocation->ARE Binds Gene Target Gene ARE->Gene mRNA mRNA Gene->mRNA Transcription Protein Androgenic Proteins mRNA->Protein Translation

Caption: Androgen signaling pathway and Vinclozolin M2 interference.

Data Presentation

The following tables summarize quantitative data on the anti-androgenic activity of Vinclozolin and its metabolites from various in vitro assays.

Table 1: Androgen Receptor Binding Affinity

CompoundAssay TypeReceptor SourceKi (μM)Reference
VinclozolinCompetitive BindingRat Prostate AR> 700[3]
M1Competitive BindingRat Prostate AR92[3]
M2Competitive BindingRat Prostate AR9.7[3]

Table 2: Inhibition of AR-Mediated Transcriptional Activation

CompoundCell LineReporter AssayIC50 (μM)Reference
VinclozolinCHO K1MMTV-luciferase~1.0[12][13]
VinclozolinVariousReporter Gene Assays0.11 - 0.47[14]
M2Not SpecifiedMMTV promoter~2-fold less potent than hydroxyflutamide (B1664084)[1][2]

Experimental Protocols

Competitive Androgen Receptor (AR) Binding Assay

This protocol describes a competitive binding assay to determine the ability of Vinclozolin M2 to displace a radiolabeled androgen from the AR.

Materials:

  • Recombinant human or rat AR protein[15]

  • Radiolabeled androgen (e.g., [3H]-DHT)

  • Vinclozolin M2

  • Unlabeled DHT (for positive control and non-specific binding)

  • Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • 96-well plates

  • Scintillation vials and scintillation fluid

  • Filter apparatus and glass fiber filters

  • Scintillation counter

Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of Vinclozolin M2 in the assay buffer.

    • Prepare a stock solution of [3H]-DHT in assay buffer at a concentration near its Kd.

    • Prepare a high-concentration solution of unlabeled DHT for determining non-specific binding.

  • Assay Setup (in 96-well plates):

    • Total Binding: Add assay buffer, [3H]-DHT, and AR protein.

    • Non-specific Binding: Add assay buffer, [3H]-DHT, AR protein, and a saturating concentration of unlabeled DHT.

    • Competitive Binding: Add assay buffer, [3H]-DHT, AR protein, and varying concentrations of Vinclozolin M2.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester or vacuum manifold. The AR protein and any bound radioligand will be retained on the filter.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Vinclozolin M2 concentration.

    • Determine the IC50 value (the concentration of M2 that inhibits 50% of the specific binding of [3H]-DHT).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

prep Prepare Reagents (AR, [3H]-DHT, M2) setup Set up 96-well Plate (Total, Non-specific, & Competitive Binding) prep->setup incubate Incubate at 4°C (18-24 hours) setup->incubate filter Filter and Wash (Separate bound/free ligand) incubate->filter count Scintillation Counting (Quantify radioactivity) filter->count analyze Data Analysis (Calculate Ki) count->analyze seed Seed Transfected Cells in 96-well Plate expose Expose Cells to DHT + Vinclozolin M2 seed->expose incubate Incubate for 24 hours at 37°C expose->incubate lyse Lyse Cells and Add Luciferase Substrate incubate->lyse measure Measure Luminescence lyse->measure analyze Data Analysis (Calculate IC50) measure->analyze seed Seed H295R Cells in Multi-well Plate expose Expose Cells to Vinclozolin M2 seed->expose incubate Incubate for 48 hours at 37°C expose->incubate collect Collect Culture Medium incubate->collect viability Assess Cell Viability incubate->viability quantify Quantify Hormones (Testosterone, Estradiol) collect->quantify analyze Data Analysis quantify->analyze viability->analyze

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinclozolin M2 (CAS No. 83792-61-4), a primary and active metabolite of the dicarboximide fungicide Vinclozolin, is a compound of significant interest in toxicological and endocrine disruption research.[1][2][3] As an antagonist of the androgen receptor, its proper handling and storage are paramount to ensure its stability and the integrity of experimental results.[2] These application notes provide detailed recommendations for the storage and handling of Vinclozolin M2-2204 powder to maintain its quality and ensure the safety of laboratory personnel.

Physicochemical Properties and Stability

Vinclozolin M2 is supplied as a crystalline solid.[1][4] Understanding its solubility and stability is crucial for its effective use in research.

Solubility:

  • Organic Solvents: Soluble in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide (DMF) at concentrations of at least 30 mg/mL.[1][2][4]

  • Aqueous Buffers: Sparingly soluble in aqueous buffers.[1][4] For aqueous applications, it is recommended to first dissolve the compound in an organic solvent like ethanol and then dilute with the aqueous buffer of choice.[1][4] A 1:1 solution of ethanol and PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[1][2][4]

Stability:

  • Solid Form: The solid powder is stable for at least four years when stored at -20°C.[1][2]

  • Aqueous Solutions: Aqueous solutions of Vinclozolin M2 are not recommended for storage for more than one day.[1][4]

Recommended Storage Conditions

To ensure the long-term stability and integrity of Vinclozolin M2-2204 powder, the following storage conditions are recommended.

ParameterRecommended ConditionNotes
Temperature -20°C For long-term storage, this temperature is critical to maintain the stability of the compound for at least four years.[1][2][4]
Container Tightly sealed, appropriate for low-temperature storage.Polyethylene or polypropylene (B1209903) containers are suitable. Ensure containers are clearly labeled and free from leaks.[5]
Atmosphere Store under an inert atmosphere if possible.When preparing stock solutions, purging the solvent with an inert gas is recommended.[1][4]
Light Exposure Protect from light.Although specific data on photosensitivity is limited, it is good practice to store chemical compounds in the dark or in amber vials.
Moisture Keep in a dry place.The container should be tightly sealed to prevent moisture absorption, which could degrade the compound.
Aqueous Solutions Use immediately; do not store for more than one day.The stability of Vinclozolin M2 in aqueous solutions is limited.[1][4] Prepare fresh solutions for each experiment.

Experimental Protocols

Protocol for Long-Term Storage of Vinclozolin M2-2204 Powder
  • Receipt of Compound: Upon receiving the Vinclozolin M2-2204 powder, immediately transfer it to a designated -20°C freezer.

  • Container Inspection: Ensure the container is securely sealed and properly labeled with the compound name, CAS number, date of receipt, and any hazard information.

  • Storage Location: Place the container in a secondary container or a designated rack within the freezer to prevent misplacement and provide an additional barrier.

  • Inventory Management: Log the compound in the laboratory's chemical inventory system, noting the storage location and date.

  • Dispensing: When accessing the powder, allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture onto the cold powder. Weigh out the desired amount in a well-ventilated area, preferably in a chemical fume hood, using appropriate personal protective equipment (PPE).

  • Resealing and Storage: After dispensing, securely reseal the container, and if possible, purge with an inert gas (e.g., argon or nitrogen) before returning it to the -20°C freezer.

Protocol for Preparation of a Stock Solution
  • Safety Precautions: Wear appropriate PPE, including a lab coat, safety glasses, and gloves.[5] All handling of the solid compound and concentrated solutions should be performed in a chemical fume hood.[5]

  • Solvent Selection: Choose a suitable organic solvent in which Vinclozolin M2 is highly soluble, such as DMSO, DMF, or ethanol.[1][2][4]

  • Inert Gas Purging: To minimize oxidation, purge the chosen solvent with an inert gas (e.g., argon or nitrogen) for 5-10 minutes before use.[1][4]

  • Dissolution:

    • Weigh the desired amount of Vinclozolin M2-2204 powder and place it in a sterile, amber glass vial.

    • Add the purged solvent to the vial to the desired final concentration (e.g., 10 mg/mL).

    • Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.

  • Storage of Stock Solution:

    • For short-term storage (up to a few days), store the stock solution at -20°C.

    • For long-term storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.

  • Labeling: Clearly label all vials with the compound name, concentration, solvent, date of preparation, and storage temperature.

Visualizing Storage and Handling Parameters

The following diagram illustrates the key factors influencing the stability of Vinclozolin M2-2204 and the recommended procedures for its storage and handling.

Vinclozolin_M2_Storage cluster_storage Recommended Storage Conditions cluster_handling Handling & Solution Preparation storage_temp -20°C (Long-term) powder Vinclozolin M2 Powder storage_temp->powder Ensures Stability (≥ 4 years) container Tightly Sealed Container (Polyethylene/Polypropylene) container->powder Prevents Contamination & Moisture atmosphere Inert Atmosphere (Optional but Recommended) atmosphere->powder Minimizes Oxidation light Protect from Light light->powder Prevents Photodegradation stock_solution Stock Solution (Organic Solvent) powder->stock_solution Dissolve in purged solvent stock_solution->storage_temp Store short-term aqueous_solution Aqueous Solution (Use Immediately) stock_solution->aqueous_solution Dilute for use instability Unstable (Do not store > 1 day) aqueous_solution->instability

Caption: Key factors and procedures for the optimal storage and handling of Vinclozolin M2-2204.

References

Application Notes and Protocols for Studying the Effects of Vinclozolin M2 Exposure in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinclozolin (B1683831), a dicarboximide fungicide, and its metabolites, particularly M2, are recognized as endocrine-disrupting chemicals with potent antiandrogenic activity. The primary mechanism of action of Vinclozolin M2 is the competitive antagonism of the androgen receptor (AR), which plays a crucial role in the development and function of the male reproductive system and other tissues.[1][2][3][4][5] Animal models, predominantly rats and mice, are invaluable tools for investigating the in vivo effects of Vinclozolin M2 exposure. Although direct administration of the M2 metabolite is uncommon in research, the administration of the parent compound Vinclozolin leads to the in vivo formation of M1 and M2, with M2 being a more potent AR antagonist.[3][6][7][8] Therefore, studies utilizing Vinclozolin serve as a model for understanding the biological consequences of M2 exposure.

These application notes provide an overview of the common animal models, experimental designs, and key endpoints used to assess the effects of Vinclozolin M2. Detailed protocols for critical experiments are also provided to facilitate study design and execution.

Animal Models

The most extensively used animal models for studying the effects of Vinclozolin M2 are rats and mice.

  • Rats: Sprague-Dawley and Wistar rats are frequently used. Rats are a preferred model for reproductive toxicology studies due to their well-characterized reproductive physiology and sensitivity to endocrine disruptors.[2][9][10][11]

  • Mice: CD-1 and other strains of mice are also utilized, particularly for studies investigating systemic effects beyond the reproductive system, such as impacts on the immune system, kidney, and lung.[12][13]

Key Toxicological Effects of Vinclozolin M2 Exposure

Exposure to Vinclozolin, and consequently its active metabolite M2, induces a range of adverse effects, primarily by disrupting androgen signaling.

Reproductive Effects in Males

The antiandrogenic activity of Vinclozolin M2 leads to significant alterations in male reproductive development and function.

  • Disrupted Sexual Differentiation: Perinatal exposure (during gestation and early postnatal life) is particularly detrimental, leading to a spectrum of malformations in male offspring.[2][14][15]

  • Reduced Anogenital Distance (AGD): A hallmark of antiandrogenic effects, the distance between the anus and the base of the genitals is significantly shorter in exposed male pups.[2][14]

  • Nipple Retention: Male rodents typically do not develop nipples. Exposure to Vinclozolin M2 inhibits the androgen-mediated regression of nipple tissue, resulting in the presence of nipples in male offspring.[2][14]

  • Reproductive Tract Malformations: Other observed malformations include hypospadias (abnormal urethral opening), cleft phallus, undescended testes (cryptorchidism), and the presence of a vaginal pouch.[2][14][16]

  • Effects on Puberty and Adult Reproductive Function: Peripubertal exposure can delay the onset of puberty.[16] In adult animals, exposure can lead to reduced weights of androgen-dependent tissues such as the prostate and seminal vesicles, decreased sperm production and motility, and an increased incidence of prostatitis.[9][17]

Systemic Effects

Recent studies have highlighted that the toxicological impact of Vinclozolin is not confined to the reproductive system.

  • Kidney and Lung Damage: Chronic exposure has been shown to induce kidney dysfunction, fibrosis, and apoptosis.[13] Similarly, lung damage characterized by inflammation, oxidative stress, and apoptosis has been reported.[12][18]

  • Transgenerational Epigenetic Effects: Exposure of a gestating female rat during a critical period of embryonic development can lead to heritable epigenetic changes in the germline, resulting in disease phenotypes in subsequent generations (F1-F4) that were not directly exposed. These transgenerational effects include prostate disease, kidney disease, and immune system abnormalities.[4][13][18][19][20]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of Vinclozolin exposure in rodent models.

Table 1: Effects of Perinatal Vinclozolin Exposure on Male Rat Offspring

EndpointDose (mg/kg/day)ObservationReference
Anogenital Distance (AGD)3.125 and aboveSignificantly reduced in newborn male offspring.[2][14]
Ventral Prostate Weight6.25, 25, 50, 100Significantly reduced in one-year-old male offspring.[2][14]
Nipple Retention (%)3.1251.4% of males[2][14]
6.253.6% of males[2][14]
12.53.9% of males[2][14]
258.5% of males[2][14]
5091% of males[2][14]
100100% of males[2][14]

Table 2: Effects of 28-Day Oral Vinclozolin Exposure in Adult Male Rats

EndpointDose (mg/kg/day)ObservationReference
Epididymis Weight50, 200Significantly reduced.[9]
Accessory Sex Organ Weights50, 200Significantly reduced.[9]
Serum Luteinizing Hormone (LH)50, 200Significantly increased.[9]
Serum Testosterone (B1683101)200Significantly increased.[9]

Table 3: Effects of Chronic Vinclozolin Exposure (100 mg/kg/day for 28 days) in Male Mice

OrganEndpointObservationReference
KidneyBody WeightDecreased.[13]
Kidney Weight to Body Weight RatioIncreased.[13]
Serum Urea Nitrogen and CreatinineIncreased.[13]
Apoptosis-related proteins (Bax, Caspase 3, FasL)Upregulated.[16]
Anti-apoptotic protein (Bcl-2)Downregulated.[16]
LungHistological Alterations and Collagen DepositionInduced.[12]
Inflammation and Oxidative StressInduced.[12]
ApoptosisInduced.[12]

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway Disruption by Vinclozolin M2

Vinclozolin M2 acts as a competitive antagonist to the androgen receptor. This diagram illustrates the normal activation of the androgen receptor and how Vinclozolin M2 disrupts this process.

cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus Androgen Androgen AR_HSP AR HSP Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_Dimer AR Dimer AR->AR_Dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_M2 AR M2 AR_HSP->AR_M2 HSP Dissociation M2 Vinclozolin M2 M2->AR_HSP Competitive Binding ARE Androgen Response Element (ARE) AR_M2->ARE Binds but fails to activate AR_Dimer->ARE Binds Gene_Transcription Androgen-Dependent Gene Transcription ARE->Gene_Transcription Blocked_Transcription Transcription Blocked ARE->Blocked_Transcription

Caption: Androgen Receptor signaling disruption by Vinclozolin M2.

Vinclozolin-Induced Oxidative Stress and Apoptosis Pathways

Chronic exposure to Vinclozolin has been shown to induce oxidative stress and apoptosis in various tissues. The following diagram outlines the key pathways involved.

cluster_0 Oxidative Stress Pathway cluster_1 Apoptosis Pathway Vinclozolin Vinclozolin ROS Increased ROS Production Vinclozolin->ROS Bax Bax (Upregulated) Vinclozolin->Bax Bcl2 Bcl-2 (Downregulated) Vinclozolin->Bcl2 Nrf2_Keap1 Nrf2 Keap1 ROS->Nrf2_Keap1 Disrupts Complex Mitochondria Mitochondria ROS->Mitochondria Damages Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 Release (Inhibited) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus (Reduced) Antioxidant_Enzymes Decreased Antioxidant Enzymes (SOD, CAT) ARE->Antioxidant_Enzymes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Promotes Bcl2->Mitochondria Inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Vinclozolin-induced oxidative stress and apoptosis.

Experimental Workflow for Perinatal Exposure Studies

This workflow outlines the typical experimental design for assessing the effects of in utero and lactational exposure to Vinclozolin.

Start Start: Timed-pregnant dams Dosing Daily Dosing of Dams (e.g., Gestational Day 14 to Postnatal Day 3) Start->Dosing Birth Birth of Pups Dosing->Birth PND1_Assessment Postnatal Day 1 (PND 1) - Anogenital Distance (AGD) - Body Weight Birth->PND1_Assessment PND13_Assessment PND 13 - Nipple Retention Assessment PND1_Assessment->PND13_Assessment Weaning Weaning (PND 21) PND13_Assessment->Weaning Puberty_Assessment Pubertal Onset Assessment (e.g., Preputial Separation) Weaning->Puberty_Assessment Adult_Assessment Adulthood Assessment (e.g., PND 90) - Organ Weights - Histopathology - Sperm Analysis - Hormone Levels Puberty_Assessment->Adult_Assessment End End of Study Adult_Assessment->End

Caption: Workflow for perinatal Vinclozolin exposure studies.

Experimental Protocols

Protocol 1: Perinatal Vinclozolin Administration via Oral Gavage in Rats

Objective: To administer Vinclozolin to pregnant and lactating dams to assess its effects on the development of their offspring.

Materials:

  • Timed-pregnant Sprague-Dawley rats

  • Vinclozolin (analytical grade)

  • Corn oil (or other suitable vehicle)

  • Animal balance

  • Stainless steel gavage needles (18-20 gauge, with a ball tip)

  • Syringes (1-3 mL)

  • Vortex mixer

Procedure:

  • Dosing Solution Preparation:

    • Calculate the required amount of Vinclozolin based on the desired dose levels (e.g., 0, 3.125, 12.5, 50, 200 mg/kg/day) and the number and average weight of the animals.

    • Prepare a stock solution of Vinclozolin in corn oil. The concentration should be such that the dosing volume is appropriate for the animal's weight (typically 1-5 mL/kg).

    • Vortex the solution thoroughly before each use to ensure a uniform suspension.

  • Animal Handling and Dosing:

    • Weigh each dam daily to adjust the dosing volume.

    • Gently restrain the rat. For a right-handed person, hold the rat in the left hand by placing the thumb and index finger around the neck and behind the mandibles.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark the needle with a permanent marker.

    • Insert the gavage needle into the mouth, gently advancing it along the roof of the mouth and down the esophagus to the pre-marked depth.

    • Administer the dosing solution slowly and steadily.

    • Carefully withdraw the needle.

    • Monitor the animal for a few minutes after dosing for any signs of distress.

  • Dosing Schedule:

    • Begin dosing on gestational day 14 and continue daily until postnatal day 3.[2]

Protocol 2: Assessment of Anogenital Distance (AGD) in Rat Pups

Objective: To measure the anogenital distance in male and female pups as an indicator of in utero androgenic or antiandrogenic exposure.

Materials:

  • Rat pups (e.g., on postnatal day 1 or 2)

  • Dissecting microscope with an ocular micrometer

  • Small container with bedding to keep pups warm

Procedure:

  • Pup Handling:

    • Gently remove one pup at a time from the dam.

    • Place the pup on a clean surface under the dissecting microscope. Keep the pup warm.

  • Measurement:

    • Position the pup on its back.

    • Measure the distance from the center of the anus to the base of the genital papilla using the ocular micrometer.[19][21]

    • Record the measurement to the nearest 0.1 mm.

  • Data Analysis:

    • Record the body weight of each pup.

    • To account for differences in body size, calculate the Anogenital Index (AGI) by dividing the AGD by the cube root of the body weight.[19][21]

    • Analyze the data with the litter as the statistical unit to avoid litter effects.

Protocol 3: Assessment of Nipple Retention in Male Rat Pups

Objective: To quantify the presence of nipples in male pups as a marker of antiandrogenic exposure.

Materials:

  • Male rat pups (typically on postnatal day 13)

  • Dissecting microscope or magnifying glass

  • Fine-tipped marker (optional)

Procedure:

  • Pup Examination:

    • Gently restrain the pup on its back.

    • Examine the ventral surface for the presence of areolae or nipples, which appear as small, pigmented spots along the milk lines.[11][22][23]

    • A dissecting microscope can aid in visualization.

  • Quantification:

    • Count the total number of nipples/areolae present on each male pup.

    • Record the number for each individual.

  • Data Analysis:

    • Calculate the mean number of nipples per male pup for each treatment group.

    • Determine the percentage of males in each group exhibiting at least one nipple.

Protocol 4: Histopathological Examination of Reproductive Organs

Objective: To assess the microscopic structure of reproductive tissues for abnormalities induced by Vinclozolin M2 exposure.

Materials:

  • Formalin (10% neutral buffered)

  • Ethanol (B145695) (graded series: 70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stains

  • Microscope

Procedure:

  • Tissue Collection and Fixation:

    • At the time of necropsy, carefully dissect the reproductive organs (testes, epididymides, prostate, seminal vesicles).

    • Fix the tissues in 10% neutral buffered formalin for at least 24 hours. The volume of fixative should be at least 10 times the volume of the tissue.

  • Tissue Processing:

    • Trim the fixed tissues to the desired size and place them in tissue cassettes.

    • Dehydrate the tissues by passing them through a graded series of ethanol solutions.

    • Clear the tissues in xylene.

    • Infiltrate and embed the tissues in paraffin wax.

  • Sectioning and Staining:

    • Section the paraffin-embedded tissues at a thickness of 4-5 µm using a microtome.

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain the sections with Hematoxylin and Eosin (H&E).

  • Microscopic Examination:

    • Examine the stained slides under a light microscope.

    • Evaluate for any pathological changes, such as atrophy, hyperplasia, inflammation, or the presence of abnormal cell types.

Protocol 5: Sperm Count and Motility Analysis

Objective: To evaluate the effects of Vinclozolin M2 exposure on sperm parameters in adult male rats.

Materials:

  • Cauda epididymis

  • Sperm motility medium (e.g., Biggers, Whitten, and Whittingham (BWW) medium)

  • Petri dish

  • Incubator (37°C, 5% CO2)

  • Hemocytometer (Neubauer chamber)

  • Microscope with phase-contrast optics

  • Micropipettes

Procedure:

  • Sperm Collection:

    • Dissect the cauda epididymis and place it in a petri dish containing a known volume of pre-warmed sperm motility medium.

    • Make several small incisions in the cauda epididymis to allow sperm to disperse into the medium.

    • Incubate for 15-30 minutes at 37°C to allow for sperm swim-out.

  • Sperm Motility Assessment:

    • Place a drop of the sperm suspension on a pre-warmed microscope slide and cover with a coverslip.

    • Examine under a phase-contrast microscope.

    • Estimate the percentage of motile sperm by observing at least 200 sperm in multiple fields. Classify motility as progressive, non-progressive, or immotile.

  • Sperm Count:

    • Dilute the sperm suspension as needed.

    • Load the diluted sperm suspension into a hemocytometer.

    • Count the number of sperm heads in the designated squares of the hemocytometer grid.

    • Calculate the sperm concentration based on the number of sperm counted, the dilution factor, and the volume of the hemocytometer chamber.

Protocol 6: Serum Hormone Analysis (Testosterone and LH) by ELISA

Objective: To measure the concentrations of testosterone and luteinizing hormone (LH) in serum samples from exposed animals.

Materials:

  • Serum samples

  • Commercially available rat Testosterone and LH ELISA kits

  • Microplate reader

  • Pipettes and tips

  • Distilled water

Procedure:

  • Sample Preparation:

    • Collect blood via cardiac puncture or other appropriate method at necropsy.

    • Allow the blood to clot and then centrifuge to separate the serum.

    • Store serum samples at -80°C until analysis.

  • ELISA Assay:

    • Follow the specific instructions provided with the commercial ELISA kit.[8][15][24][25][26] A general workflow includes:

      • Bringing all reagents and samples to room temperature.

      • Adding standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

      • Adding the enzyme-conjugated secondary antibody.

      • Incubating the plate for the specified time and temperature.

      • Washing the wells to remove unbound reagents.

      • Adding the substrate solution and incubating to allow for color development.

      • Stopping the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader at the specified wavelength.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of the hormones in the unknown samples by interpolating their absorbance values from the standard curve.

Conclusion

The animal models and protocols described in these application notes provide a robust framework for investigating the effects of Vinclozolin M2 exposure. By utilizing these standardized methods, researchers can generate reliable and reproducible data to better understand the mechanisms of toxicity and assess the risks posed by this endocrine-disrupting chemical. The multi-faceted approach, encompassing reproductive endpoints, systemic toxicity, and molecular pathway analysis, is crucial for a comprehensive evaluation of the health impacts of Vinclozolin M2.

References

Troubleshooting & Optimization

Low solubility of Vinclozolin M2 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of Vinclozolin (B1683831) M2.

Frequently Asked Questions (FAQs)

Q1: What is Vinclozolin M2 and why is its solubility a concern?

Vinclozolin M2 is an active metabolite of the fungicide vinclozolin. It is known to be an antagonist of the androgen receptor (AR), making it a compound of interest in toxicological and endocrine disruption research.[1] However, Vinclozolin M2 is sparingly soluble in aqueous solutions, which can lead to challenges in preparing consistent and effective concentrations for in vitro and in vivo experiments.[2][3] Poor solubility can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.[4][5]

Q2: What are the general solubility properties of Vinclozolin M2?

Vinclozolin M2 is a crystalline solid that is sparingly soluble in aqueous buffers.[2][3] It is, however, soluble in several organic solvents.[2][3]

Q3: My Vinclozolin M2 precipitated out of solution after I diluted my DMSO stock into my aqueous buffer. What happened?

This is a common issue known as "crashing out." It occurs when a compound that is soluble in a nonpolar organic solvent (like DMSO) is introduced into a polar aqueous environment too quickly or at a concentration above its aqueous solubility limit. The dramatic change in solvent polarity causes the compound to come out of solution.[6]

Q4: Can I heat my Vinclozolin M2 solution to get it to dissolve?

Gentle warming can be a useful technique to aid in the dissolution of compounds. However, the stability of Vinclozolin M2 at elevated temperatures should be considered. While vinclozolin (the parent compound) is stable up to 50°C, it is crucial to verify the thermal stability of the M2 metabolite to avoid degradation.[7][8] If you choose to warm your solution, do so gently (e.g., in a 37°C water bath) and for a minimal amount of time.[9][10]

Q5: Is it recommended to sonicate Vinclozolin M2 to improve solubility?

Sonication can be an effective method for breaking up compound aggregates and enhancing dissolution.[9][11] This technique uses ultrasonic waves to create cavitation, which can help to disperse the compound in the solvent.[12][13] It is a valuable tool, particularly when dealing with compounds that are difficult to dissolve through simple vortexing.

Troubleshooting Guides

Issue 1: Vinclozolin M2 powder will not dissolve in my aqueous buffer.
  • Problem: Direct dissolution of Vinclozolin M2 in aqueous buffers is challenging due to its hydrophobic nature.

  • Solution: A co-solvent method is recommended. First, dissolve the Vinclozolin M2 in a suitable organic solvent to create a concentrated stock solution. Then, dilute this stock solution into your aqueous buffer.[2][3]

Issue 2: My Vinclozolin M2 precipitates when I dilute my organic stock solution into my aqueous experimental medium.
  • Problem: The final concentration of Vinclozolin M2 in the aqueous medium exceeds its solubility limit, or the dilution was performed too rapidly.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The simplest solution is to lower the final working concentration of Vinclozolin M2 in your experiment.[9]

    • Optimize Co-solvent Percentage: While keeping the final organic solvent concentration low to avoid cellular toxicity (typically ≤0.5% for DMSO), a slight increase may be necessary to maintain solubility. Always include a vehicle control with the same final solvent concentration in your experiments.[9]

    • Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the pre-warmed aqueous buffer. This gradual change in solvent polarity can help prevent precipitation.[6]

    • Vigorous Mixing: When diluting, vortex or pipette the solution vigorously to ensure rapid and even dispersion of the compound.[9]

    • Work with Pre-warmed Solutions: Using pre-warmed aqueous buffers (e.g., 37°C) can increase the solubility of your compound.[6]

Issue 3: I am observing inconsistent or unexpected results in my cell-based assays.
  • Problem: Undissolved or precipitated Vinclozolin M2 can lead to inaccurate concentrations, causing variability in your results. Precipitated compound can also interfere with assay readouts, such as light absorbance or fluorescence.[4][5][14]

  • Troubleshooting Steps:

    • Visually Inspect for Precipitation: Before adding your compound to your cells, carefully inspect the solution for any signs of cloudiness or precipitate.[9]

    • Perform a Solubility Test: Before your main experiment, conduct a small-scale solubility test to determine the maximum soluble concentration of Vinclozolin M2 in your specific experimental medium and under your experimental conditions.[6]

    • Wash Cells Before Assay Readout: If you suspect precipitation has occurred in your cell culture wells, gently wash the cells with buffer before proceeding with endpoint assays (e.g., MTT assay) to remove any particulate matter that could interfere with the measurement.[5]

Data Presentation

Table 1: Solubility of Vinclozolin M2 in Various Solvents

SolventApproximate SolubilityReference(s)
Dimethylformamide (DMF)30 mg/mL[7]
Dimethyl sulfoxide (B87167) (DMSO)30 mg/mL[3][7]
Ethanol30 mg/mL[3][7]
1:1 (v/v) Ethanol:PBS (pH 7.2)0.5 mg/mL[3][7]
Water3.4 mg/L (for Vinclozolin)[8][15]

Note: Data for water solubility is for the parent compound Vinclozolin and may differ for Vinclozolin M2.

Experimental Protocols

Protocol 1: Preparation of a Vinclozolin M2 Stock Solution in an Organic Solvent
  • Weigh the Compound: Accurately weigh the desired amount of Vinclozolin M2 powder using a calibrated analytical balance.

  • Add Solvent: In a sterile vial, add the appropriate volume of high-purity, anhydrous organic solvent (e.g., DMSO, Ethanol) to achieve the desired stock concentration (e.g., 10-30 mg/mL).

  • Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, you may use a bath sonicator for 5-10 minutes or gently warm the solution in a 37°C water bath.[9][16]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution of Vinclozolin M2 in Aqueous Medium
  • Pre-warm Medium: Warm your aqueous experimental medium (e.g., cell culture medium, PBS) to 37°C.[6]

  • Prepare Intermediate Dilution (Optional but Recommended): If your final concentration is low, it is good practice to first make an intermediate dilution of your concentrated stock solution in the organic solvent.

  • Dilute into Aqueous Medium: Add a small volume of the stock solution to the pre-warmed aqueous medium while vortexing to ensure rapid mixing. The final concentration of the organic solvent should be kept to a minimum (ideally <0.5% for cell-based assays).[9]

  • Inspect for Clarity: Visually inspect the final working solution to ensure it is clear and free of any precipitate.

  • Use Immediately: Aqueous solutions of Vinclozolin M2 are not recommended for storage for more than one day.[2][3]

Mandatory Visualizations

Vinclozolin_M2_Solubilization_Workflow cluster_start Step 1: Stock Solution Preparation cluster_dilution Step 2: Aqueous Working Solution Preparation VM2_Powder Vinclozolin M2 Powder Dissolve Dissolve with Vortexing/Sonication VM2_Powder->Dissolve Organic_Solvent Organic Solvent (e.g., DMSO, Ethanol) Organic_Solvent->Dissolve Stock_Solution Concentrated Stock Solution (e.g., 10-30 mg/mL) Dilute Dilute Stock_Solution->Dilute Add dropwise with vigorous mixing Dissolve->Stock_Solution Aqueous_Buffer Pre-warmed Aqueous Buffer (e.g., Cell Culture Medium) Aqueous_Buffer->Dilute Working_Solution Final Working Solution (Use Immediately) Experiment In Vitro / In Vivo Experiment Working_Solution->Experiment Add to Experiment Dilute->Working_Solution

Caption: Workflow for preparing aqueous solutions of Vinclozolin M2.

Caption: Antagonistic action of Vinclozolin M2 on the Androgen Receptor signaling pathway.

References

How to prevent degradation of Vinclozolin M2 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of Vinclozolin M2 degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for Vinclozolin M2?

A1: For long-term storage, Vinclozolin M2 should be stored as a crystalline solid at -20°C.[1] Under these conditions, it is stable for at least four years.[1]

Q2: How should I prepare Vinclozolin M2 solutions?

A2: Vinclozolin M2 is sparingly soluble in aqueous buffers.[1] For aqueous solutions, it is recommended to first dissolve the crystalline solid in an organic solvent such as ethanol (B145695), DMSO, or dimethyl formamide (B127407), and then dilute with the aqueous buffer of choice.[1] The solubility of Vinclozolin M2 in ethanol, DMSO, and dimethyl formamide is approximately 30 mg/mL.[1] When preparing a 1:1 solution of ethanol:PBS (pH 7.2), the solubility is approximately 0.5 mg/mL.[1] It is advisable to purge the solvent with an inert gas before dissolving the compound.[1]

Q3: How stable is Vinclozolin M2 in aqueous solutions?

A3: Aqueous solutions of Vinclozolin M2 are not recommended for storage for more than one day.[1] However, one study has shown that Vinclozolin M2 is stable in aqueous buffers with a pH range of 4.5 to 8.0 for 50-113 days.[2] It is important to note that the parent compound, Vinclozolin, is unstable in methanolic and ethanolic solutions and its degradation is pH-dependent, being more rapid in alkaline conditions.[3]

Q4: What are the main factors that can cause Vinclozolin M2 degradation?

A4: Based on the behavior of the parent compound and general chemical principles, the main factors that can cause degradation of Vinclozolin M2 are likely pH, temperature, and light. The parent compound, Vinclozolin, is known to be susceptible to hydrolysis, thermal degradation, and photodegradation.

Q5: What are the known degradation products of Vinclozolin M2?

A5: The scientific literature primarily focuses on the formation of Vinclozolin M2 from its parent compound, Vinclozolin. While the further degradation products of M2 are not extensively detailed, 3,5-dichloroaniline (B42879) is a known degradation product of Vinclozolin and could potentially be a degradation product of M2 as well.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected activity of Vinclozolin M2 in bioassays. Degradation of Vinclozolin M2 in aqueous experimental media.Prepare fresh aqueous solutions of Vinclozolin M2 for each experiment. Avoid storing aqueous solutions for more than 24 hours.[1] Maintain the pH of the experimental media within the stable range of 4.5 to 8.0.[2]
Loss of Vinclozolin M2 during sample processing for analysis. Hydrolysis during sample extraction or preparation.To limit hydrolysis during sample processing, consider acidifying the samples. One study on Vinclozolin and its metabolites successfully used a dilution with a 0.1M phosphate (B84403) buffer at pH 3.3.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). Degradation of Vinclozolin M2 due to inappropriate solvent or temperature.Ensure the analytical mobile phase is within the stable pH range for Vinclozolin M2. If using organic solvents for stock solutions, ensure they are of high purity and purged with an inert gas.[1] Avoid exposing samples to high temperatures during analysis.
Variability in results between different experimental batches. Photodegradation of Vinclozolin M2.Protect stock and working solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

Quantitative Data on Degradation

Specific quantitative kinetic data on the degradation of Vinclozolin M2 is limited in the public domain. However, data for the parent compound, Vinclozolin, can provide insight into the potential stability challenges.

Table 1: Hydrolysis Half-life of Vinclozolin at Different pH and Temperatures

pHTemperature (°C)Half-life (hours)
713140
72025.9
72619.7
7356.45
925Not specified, but hydrolysis is more rapid than at neutral or acidic pH.

Data is for the parent compound Vinclozolin and is intended to illustrate the influence of temperature and pH on stability.[6]

Experimental Protocols

Protocol for Preparation of Vinclozolin M2 Working Solution for In Vitro Assays
  • Stock Solution Preparation:

    • Weigh the required amount of crystalline Vinclozolin M2 in a sterile microcentrifuge tube inside a chemical fume hood.

    • Add a suitable volume of high-purity, inert gas-purged ethanol or DMSO to achieve a high concentration stock solution (e.g., 10-30 mg/mL).[1]

    • Vortex thoroughly until the solid is completely dissolved.

    • Store the stock solution at -20°C in an amber, tightly sealed vial.

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solution at room temperature.

    • Dilute the stock solution with the appropriate pre-warmed cell culture medium or assay buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically ≤0.1% v/v).

    • Use the working solution immediately after preparation. Do not store the diluted aqueous solution.[1]

Visualizations

Androgen Receptor Signaling Pathway

Vinclozolin M2 is known to be an antagonist of the androgen receptor.[7][8] The following diagram illustrates the general signaling pathway of the androgen receptor.

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_activation cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Bound in inactive state AR_active Activated AR AR->AR_active Conformational change & HSP dissociation M2 Vinclozolin M2 M2->AR Antagonizes AR_dimer AR Dimer AR_active->AR_dimer Dimerization AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) on DNA Transcription Gene Transcription ARE->Transcription Initiates AR_dimer_n->ARE Binds

Caption: Androgen receptor signaling and antagonism by Vinclozolin M2.

Experimental Workflow for Handling Vinclozolin M2

The following workflow is recommended to minimize the degradation of Vinclozolin M2 during experimental procedures.

ExperimentalWorkflow storage 1. Storage Crystalline solid at -20°C Protected from light stock_prep 2. Stock Solution Preparation Dissolve in Ethanol/DMSO (purged with inert gas) Store at -20°C in amber vial storage->stock_prep working_prep 3. Working Solution Preparation Prepare fresh for each experiment Dilute stock in aqueous buffer (pH 4.5-8.0) stock_prep->working_prep experiment 4. Experimentation Use immediately Maintain pH 4.5-8.0 Protect from light working_prep->experiment analysis 5. Sample Analysis (e.g., HPLC) Process samples promptly Consider acidification (e.g., pH 3.3) to stabilize during extraction experiment->analysis

Caption: Recommended workflow for handling Vinclozolin M2.

References

Troubleshooting inconsistent results in Vinclozolin M2 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vinclozolin (B1683831) M2 assays.

Frequently Asked Questions (FAQs)

Q1: What is Vinclozolin M2 and why is it important to measure?

Vinclozolin M2 is an active metabolite of the fungicide Vinclozolin.[1] Both Vinclozolin and its metabolites, M1 and M2, are known to be anti-androgenic, meaning they can interfere with the function of androgen receptors.[2][3] Accurate measurement of Vinclozolin M2 is crucial for toxicological studies, pharmacokinetic analysis, and assessing exposure to the parent compound, Vinclozolin.[4][5]

Q2: What are the common analytical methods for Vinclozolin M2 quantification?

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common method for the analysis of Vinclozolin and its metabolites.[4][6] Common detectors include UV/Photodiode Array (PDA) and Mass Spectrometry (MS/MS).[5][6] Gas chromatography with mass spectrometry has also been used for the parent compound.[7]

Q3: How should I prepare and store my Vinclozolin M2 standards and samples?

Vinclozolin M2 is a crystalline solid that is soluble in organic solvents like ethanol (B145695), DMSO, and dimethylformamide at approximately 30 mg/mL.[8] It is sparingly soluble in aqueous buffers.[8] For aqueous solutions, it is recommended to first dissolve Vinclozolin M2 in ethanol and then dilute with the aqueous buffer.[8] Aqueous solutions should not be stored for more than one day.[8] For long-term storage, it is recommended to store the crystalline solid at -20°C, where it is stable for at least four years.[8] Vinclozolin itself is stable up to 50°C and in neutral or weakly acidic media.[1]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Possible Cause Recommended Solution
Inappropriate mobile phase pH The peak shape of Vinclozolin and its metabolites can be sensitive to the pH of the mobile phase. An HPLC method using 10 mM ammonium (B1175870) bicarbonate at pH 9.2 has been shown to produce symmetrical peaks.[9]
Column degradation The use of a guard column can help protect the analytical column from contaminants. If the column is suspected to be degraded, it should be replaced.
Sample solvent incompatibility Whenever possible, dissolve and inject samples in the mobile phase. If a different solvent is used, ensure it is of lower elution strength than the mobile phase.[6]
Issue 2: Inconsistent or Low Recovery During Sample Preparation
Possible Cause Recommended Solution
Inefficient extraction from the matrix For biological fluids like plasma, serum, or urine, a single-step extraction with a suitable organic solvent can yield high recoveries.[9] For more complex matrices, a solid-phase extraction (SPE) protocol may be necessary. C18 cartridges are commonly used for the extraction of Vinclozolin and its metabolites.[10]
Analyte degradation during sample processing Vinclozolin is more susceptible to hydrolysis at basic pH than at acidic pH.[11] Processing samples at a neutral or slightly acidic pH can help minimize degradation.
Matrix effects (ion suppression or enhancement in LC-MS/MS) Matrix effects can significantly impact the accuracy and precision of LC-MS/MS assays.[12][13][14] Proper sample cleanup is crucial. Techniques like protein precipitation followed by SPE can help minimize matrix effects.[15] Using matrix-matched calibration standards is also recommended.
Issue 3: High Background or Baseline Noise
Possible Cause Recommended Solution
Contaminated mobile phase or solvents Use only HPLC-grade solvents and freshly prepared mobile phase. Filtering the mobile phase through a 0.2 µm filter can help remove particulate matter.[6]
Detector cell contamination Flush the detector flow cell with a strong, appropriate solvent to remove any adsorbed contaminants.
Carryover from previous injections Implement a robust column washing step between injections, using a solvent stronger than the mobile phase, to elute any strongly retained compounds.

Quantitative Data Summary

Table 1: HPLC Method Parameters for Vinclozolin and its Metabolites

ParameterMethod 1Method 2
Analytes Vinclozolin, M1, M2, M3Vinclozolin
Column XTerra MS C18Newcrom R1
Mobile Phase 10 mM Ammonium Bicarbonate (pH 9.2) and AcetonitrileMethanol, Water, Phosphoric Acid (55:45:0.1 v/v/v)
Flow Rate Not Specified1.0 mL/min
Detection Not SpecifiedUV at 220 nm
Retention Times V: 12.8 min, M1: 8.1 min, M2: 11.6 min, M3: 11.1 minNot Specified
Reference [9][6]

Table 2: Reported Recovery Rates for Vinclozolin and Metabolites

AnalyteMatrixExtraction MethodRecovery RateReference
VinclozolinBio-fluids (plasma, serum, urine)Single-step solvent extraction>90%[9]
Vinclozolin, M1, M2Rat SerumDilution and Acetonitrile Precipitation85-105%[4]
VinclozolinHoney and Bee Larvaen-hexane-acetone extraction or ODS cartridges>90%[7]
VinclozolinHuman UrineSolid-phase extraction (C18)89 ± 1.6%[10]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Vinclozolin

This protocol is adapted from a validated method for the quantitative estimation of Vinclozolin.[6]

  • Preparation of Standard Solution:

    • Accurately weigh about 50 mg of Vinclozolin working standard and transfer to a 50 mL volumetric flask.

    • Add 20 mL of diluent (Methanol:Water:Phosphoric Acid 55:45:0.1) and sonicate to dissolve.

    • Dilute to volume with the diluent and mix.

    • Transfer 1.0 mL of this solution into a 10 mL volumetric flask and dilute to volume with the diluent and mix.

  • Preparation of Sample Solution:

    • Accurately weigh about 200 mg of the sample and transfer to a 50 mL volumetric flask.

    • Add 20 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent and mix.

    • Transfer 1.0 mL of this solution into a 10 mL volumetric flask and dilute to volume with the diluent and mix.

  • Chromatographic Conditions:

    • HPLC System: Waters - Alliance 510 system with UV/PDA detector.

    • Column: Newcrom R1 (100mm x 3.2mm, 3µm).

    • Mobile Phase: A mixture of Methanol, Water, and Phosphoric Acid in the ratio of 55:45:0.1 (v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: 220 nm.

    • Run Time: 15 minutes.

  • Analysis:

    • Inject the blank (diluent), standard solution, and sample solution into the HPLC system.

    • Record the chromatograms and calculate the concentration of Vinclozolin in the sample by comparing the peak area with that of the standard.

Visualizations

Vinclozolin_Metabolism Vinclozolin Vinclozolin M1 Metabolite M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) Vinclozolin->M1 Hydrolysis M2 Metabolite M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) Vinclozolin->M2 Hydrolysis

Caption: Metabolic pathway of Vinclozolin to its primary anti-androgenic metabolites, M1 and M2.

Assay_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Urine) Extraction Extraction (LLE or SPE) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC Separation Evaporation->HPLC Detection Detection (UV or MS/MS) HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

References

Common pitfalls in Vinclozolin M2 experimental design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Vinclozolin (B1683831) M2. The information is designed to address common pitfalls and challenges encountered during experimental design and execution.

Troubleshooting Guides

Issue 1: Inconsistent or No Anti-Androgenic Effect Observed

Potential Cause Troubleshooting Step
Degradation of Vinclozolin M2 Vinclozolin M2 can be unstable. Prepare fresh solutions for each experiment. Store stock solutions at -20°C or lower and minimize freeze-thaw cycles. Consider verifying the integrity of your M2 stock via analytical methods if issues persist.
Incorrect Concentration Range The biological activity of Vinclozolin M2 is highly dose-dependent. Ensure that the concentrations used are within the effective range for your specific assay. Refer to the dose-response data in Table 1 for guidance.
Metabolic Inactivation In cell culture or in vivo systems, Vinclozolin M2 may be further metabolized to inactive forms. Characterize the metabolic capacity of your experimental system.
Dual Agonist/Antagonist Activity At high concentrations and in the absence of a natural androgen, Vinclozolin M2 can exhibit partial agonist activity.[1][2] This can mask its antagonistic effects. Ensure your experimental design accounts for this possibility, potentially by co-treating with a known androgen like dihydrotestosterone (B1667394) (DHT).
Androgen Receptor (AR) Mutation Some cell lines, such as LNCaP, contain a mutated androgen receptor that can alter the response to ligands.[1][2] Be aware of the AR status of your cell line, as it can influence whether M2 acts as an antagonist or an agonist.

Issue 2: High Variability Between Replicates

Potential Cause Troubleshooting Step
Solubility Issues Vinclozolin M2 has limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO or DMF before diluting in aqueous media.[3] Precipitates can lead to inconsistent dosing.
Incomplete Vehicle Evaporation If using a solvent that is subsequently evaporated, ensure complete removal of the solvent, as residual amounts can affect cell viability and experimental outcomes.
Cell Seeding Density Inconsistent cell numbers can lead to variability in reporter assays or other cellular endpoints. Use a consistent cell seeding protocol and verify cell density before treatment.
Assay Timing The timing of treatment and endpoint measurement is critical. Optimize and standardize incubation times for your specific assay to ensure you are capturing the desired biological response.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Vinclozolin M2?

A1: Vinclozolin M2 acts as a competitive antagonist of the androgen receptor (AR).[4][5][6][7] It binds to the AR and inhibits the binding of natural androgens like testosterone (B1683101) and dihydrotestosterone (DHT). This prevents the receptor from activating the transcription of androgen-dependent genes.[1][2]

Q2: Should I use Vinclozolin or its metabolite M2 in my experiments?

A2: Vinclozolin is the parent compound and is a fungicide.[4][8] Its anti-androgenic activity in mammals is primarily due to its in vivo conversion to the active metabolites M1 and M2.[5][6][7][9] Vinclozolin M2 is significantly more potent as an AR antagonist than Vinclozolin or M1.[1][2][5] For in vitro studies aiming to directly investigate AR antagonism, using Vinclozolin M2 is more direct. For in vivo studies or experiments involving metabolic processes, the parent compound Vinclozolin may be more relevant, but be aware that the effective concentration of M2 at the target tissue will depend on metabolic conversion rates.[10]

Q3: What are the key differences in activity between Vinclozolin metabolites M1 and M2?

A3: Both M1 and M2 are active metabolites of Vinclozolin that can bind to the androgen receptor. However, M2 is a much more potent inhibitor of androgen-induced transactivation, being approximately 50-fold more potent than M1.[1][2]

Q4: Can Vinclozolin M2 act as an agonist?

A4: Yes, under certain conditions, Vinclozolin M2 can exhibit agonist activity. In the absence of a competing natural androgen and at high concentrations (e.g., 10 µM), M2 can promote AR binding to DNA and activate transcription.[1][2] This effect is also more pronounced in cells with certain AR mutations, such as the T877A mutation found in LNCaP cells.[1][2]

Q5: What solvents are recommended for dissolving Vinclozolin M2?

A5: Vinclozolin M2 is soluble in organic solvents such as DMF (dimethylformamide), DMSO (dimethyl sulfoxide), and ethanol, with a solubility of approximately 30 mg/mL in each.[3] It has very limited solubility in aqueous solutions like PBS.[3]

Data Presentation

Table 1: In Vitro Activity of Vinclozolin and its Metabolites

CompoundTargetAssayIC50 / KiReference
Vinclozolin Androgen ReceptorCompetitive Binding> 700 µM (Ki)[5]
Vinclozolin M1 Androgen ReceptorCompetitive Binding92 µM (Ki)[5]
Vinclozolin M2 Androgen ReceptorCompetitive Binding9.7 µM (Ki)[5]
Vinclozolin M2 Androgen ReceptorReporter Assay (MCF-7)0.17 nM (IC50)[3]
Vinclozolin M2 Mineralocorticoid ReceptorReporter Assay (MCF-7)1,400 nM (IC50)[3]
Vinclozolin Androgen ReceptorReporter Gene Assay0.1 µM (IC50)[11]

Experimental Protocols

Protocol 1: In Vitro Androgen Receptor Competitive Binding Assay

  • Preparation of Cytosol: Prepare cytosol containing the androgen receptor from a suitable source, such as the ventral prostate of rats.

  • Incubation: In a microcentrifuge tube, combine the cytosol preparation with a known concentration of a radiolabeled androgen (e.g., [³H]R1881) and varying concentrations of Vinclozolin M2. Include a control with excess unlabeled androgen to determine non-specific binding.

  • Equilibration: Incubate the mixture at 4°C for 18-24 hours to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Calculate the specific binding for each concentration of Vinclozolin M2. Determine the Ki value by non-linear regression analysis using a competitive binding equation.

Protocol 2: Androgen-Dependent Gene Expression Assay (in vitro)

  • Cell Culture: Culture an androgen-responsive cell line (e.g., LNCaP or a reporter cell line) in appropriate media.

  • Hormone Deprivation: Prior to the experiment, culture the cells in a hormone-depleted medium (e.g., using charcoal-stripped serum) for 24-48 hours to reduce background androgen levels.

  • Treatment: Treat the cells with a known androgen (e.g., 50 nM DHT) in the presence of varying concentrations of Vinclozolin M2 (e.g., 0.2-10 µM).[1][2] Include appropriate controls (vehicle, DHT alone, M2 alone).

  • Incubation: Incubate the cells for a predetermined time sufficient to induce a transcriptional response (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.

  • Quantitative PCR (qPCR): Perform qPCR to measure the expression levels of an androgen-responsive gene (e.g., PSA in LNCaP cells).

  • Data Analysis: Normalize the expression of the target gene to a housekeeping gene. Calculate the fold change in gene expression relative to the vehicle control.

Mandatory Visualizations

Vinclozolin_M2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Androgen Receptor (AR) - HSP Complex Androgen->AR_inactive Binds M2 Vinclozolin M2 M2->AR_inactive Competitively Binds AR_active Active AR Dimer AR_inactive->AR_active Translocation & Dimerization Transcription_Inhibition Inhibition of Transcription AR_inactive->Transcription_Inhibition Prevents Activation ARE Androgen Response Element (ARE) AR_active->ARE Binds ARE->Transcription_Inhibition Leads to Transcription Experimental_Workflow_AR_Antagonism start Start: Androgen-Responsive Cell Line hormone_deprivation Hormone Deprivation (Charcoal-Stripped Serum) start->hormone_deprivation treatment Treatment Groups: - Vehicle - Androgen (DHT) - Androgen + Vinclozolin M2 - Vinclozolin M2 alone hormone_deprivation->treatment incubation Incubation (e.g., 24 hours) treatment->incubation endpoint Endpoint Measurement incubation->endpoint reporter_assay Reporter Gene Assay (e.g., Luciferase) endpoint->reporter_assay Option 1 gene_expression Gene Expression Analysis (qPCR) endpoint->gene_expression Option 2 data_analysis Data Analysis: Compare M2 treatment to Androgen-only control reporter_assay->data_analysis gene_expression->data_analysis

References

Technical Support Center: Vinclozolin M2 Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of Vinclozolin (B1683831) M2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the analytical detection of Vinclozolin M2.

Issue 1: Poor Peak Shape or Splitting for Vinclozolin M2 in LC-MS/MS Analysis

  • Question: My chromatogram for Vinclozolin M2 shows poor peak shape, such as fronting, tailing, or splitting. What could be the cause and how can I fix it?

  • Answer: Poor peak shape is a common issue in liquid chromatography and can be caused by several factors. Here's a step-by-step troubleshooting guide:

    • Solvent Mismatch: Injecting a sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion. This is particularly problematic for early-eluting compounds.

      • Solution: If using a QuEChERS-based extraction with acetonitrile (B52724), try evaporating the acetonitrile and reconstituting the sample in a solvent similar in composition to the initial mobile phase (e.g., a mixture of methanol (B129727) and water).[1] Alternatively, an online dilution setup can be employed to mix the injected sample with the aqueous mobile phase before it reaches the analytical column.[2]

    • Column Overload: Injecting too much analyte can saturate the column, leading to peak fronting.

      • Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely cause.

    • Column Contamination or Degradation: Accumulation of matrix components on the column can lead to peak tailing and broadening.

      • Solution: Use a guard column to protect your analytical column. Implement a robust column washing procedure between runs. If the problem persists, the column may need to be replaced.

    • Inappropriate pH of Mobile Phase: The pH of the mobile phase can affect the ionization state of Vinclozolin M2, influencing its retention and peak shape.

      • Solution: Experiment with adjusting the pH of the aqueous portion of your mobile phase. A study by Dhananjeyan et al. (2006) successfully used 10 mM ammonium (B1175870) bicarbonate at pH 9.2.[3]

Issue 2: Inconsistent or Low Recovery of Vinclozolin M2

  • Question: I am experiencing low and variable recovery for Vinclozolin M2 from my samples. What are the potential causes and solutions?

  • Answer: Low and inconsistent recovery can stem from issues in the sample preparation or extraction process.

    • Inefficient Extraction: The choice of extraction solvent and method is critical for achieving good recovery.

      • Solution: For biological fluids like serum or plasma, a simple protein precipitation with acetonitrile followed by centrifugation is often effective.[4][5] For more complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed.[6] Ensure thorough vortexing and centrifugation steps.

    • Analyte Degradation: Vinclozolin and its metabolites can be susceptible to hydrolysis, especially at certain pH values.

      • Solution: A study on rat serum processed samples by diluting them with a pH 3.3 buffer to limit methodological hydrolysis of analytes before adding acetonitrile.[4][5]

    • Matrix Effects: Co-extracted matrix components can suppress or enhance the ionization of Vinclozolin M2 in the mass spectrometer, leading to inaccurate quantification and the appearance of low recovery.

      • Solution:

        • Improve Sample Cleanup: Incorporate a dispersive solid-phase extraction (d-SPE) step after the initial extraction to remove interfering matrix components. Common sorbents include primary secondary amine (PSA) to remove sugars and fatty acids, and graphitized carbon black (GCB) to remove pigments.[7]

        • Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples.[7][8] This helps to compensate for matrix effects.

        • Employ an Internal Standard: A stable isotope-labeled internal standard for Vinclozolin M2 is ideal. If unavailable, a structurally similar compound that does not interfere with the analyte can be used to normalize the signal.

Issue 3: Suspected Interference from Co-eluting Compounds

  • Question: I suspect another compound is co-eluting with Vinclozolin M2 and interfering with its detection. How can I confirm this and resolve the issue?

  • Answer: Co-elution of interfering compounds is a significant challenge in LC-MS/MS analysis.

    • Confirmation of Interference:

      • Multiple Reaction Monitoring (MRM): Monitor at least two different MRM transitions for Vinclozolin M2. The ratio of the peak areas for these transitions should be consistent between your standards and samples. A significant deviation in the ion ratio in a sample suggests the presence of an interference.[2]

      • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a more specific detection of your analyte, reducing the likelihood of interference from compounds with the same nominal mass.

    • Resolution of Interference:

      • Optimize Chromatographic Separation:

        • Gradient Modification: Adjust the gradient slope of your mobile phase to improve the separation between Vinclozolin M2 and the interfering peak.

        • Column Chemistry: Try a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter the selectivity of the separation.

      • Selective MS/MS Transitions: Choose MRM transitions that are unique to Vinclozolin M2 and less likely to be produced by other compounds.[9]

Frequently Asked Questions (FAQs)

Q1: What are the common metabolites of Vinclozolin and can they interfere with M2 detection?

A1: The main metabolites of Vinclozolin are designated as M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide).[10] While these are distinct chemical entities, they can sometimes elute closely together in a chromatographic run. A well-optimized chromatographic method should be able to separate M1, M2, and the parent Vinclozolin. For example, one study reported baseline separation with retention times of 8.1 min for M1 and 11.6 min for M2.[3] Phase II metabolites, if not chromatographically separated, could potentially undergo in-source fragmentation and generate the same precursor ion as the parent compound, leading to interference.[11][12]

Q2: Are there any known pesticides that are structurally similar to Vinclozolin M2 and could cause cross-reactivity?

Q3: What are typical matrix effects observed in the analysis of Vinclozolin M2?

A3: Matrix effects, which can be either ion suppression or enhancement, are highly dependent on the sample matrix, the sample preparation method, and the LC-MS/MS conditions.[13] In complex matrices like serum, plasma, or food extracts, endogenous compounds such as phospholipids, salts, and other small molecules can co-elute with Vinclozolin M2 and interfere with its ionization.[14] Ion suppression is the more common phenomenon and can lead to underestimation of the analyte concentration. It is crucial to evaluate matrix effects during method development and validation.[15]

Q4: How can I validate my analytical method for Vinclozolin M2 to ensure it is free from interference?

A4: Method validation according to guidelines from bodies like the FDA or ICH is essential.[16][17] To assess for interference (specificity/selectivity), you should:

  • Analyze blank matrix samples to ensure no endogenous compounds produce a signal at the retention time of Vinclozolin M2.

  • Spike blank matrix with known potential interferents (e.g., other dicarboximide fungicides, structurally related compounds, commonly used pesticides in the same crop) and verify that no interfering peaks are observed.

  • Analyze samples that have been subjected to stress conditions (e.g., heat, acid, base, oxidation) to see if any degradation products interfere with the analysis of the parent compound.[17]

Quantitative Data Summary

The following table summarizes typical recovery rates for Vinclozolin M2 from various biological matrices as reported in the literature. It is important to note that these values are dependent on the specific experimental protocol used.

AnalyteMatrixSample Preparation MethodRecovery (%)Reference
Vinclozolin M2Rat SerumDilution with pH 3.3 buffer, followed by protein precipitation with acetonitrile85 - 105[4][5]
Vinclozolin & metabolitesMouse Plasma, Serum, Urine; Rabbit BileSingle step extraction with a single solvent> 90[3]

Experimental Protocols

Protocol 1: Analysis of Vinclozolin and its Metabolites in Rat Serum (Adapted from Sierra-Santoyo et al., 2004)[4][5]

  • Sample Preparation:

    • Spike serum samples with Vinclozolin and its metabolites (M1, M2).

    • Dilute the samples 1:4 with 0.1 M monobasic potassium phosphate (B84403) buffer (pH 3.3).

    • Add acetonitrile to precipitate proteins.

    • Vortex and centrifuge the samples.

    • Collect the supernatant for analysis.

  • HPLC Conditions:

    • Column: C18 column

    • Mobile Phase: Gradient of 60-75% methanol:acetonitrile (70:30) and 0.05 M monobasic sodium phosphate buffer (pH 3.3).

    • Flow Rate: 1 ml/min

    • Detection: UV at 212 nm

Protocol 2: Simultaneous Determination of Vinclozolin and its Degradation Products in Biological Fluids (Adapted from Dhananjeyan et al., 2006)[3]

  • Sample Preparation:

    • A single-step extraction with a single solvent is performed on bio-fluids (mouse plasma, serum, urine, and rabbit bile). The specific solvent is not detailed in the abstract but is likely a polar organic solvent like acetonitrile or methanol to precipitate proteins and extract the analytes.

  • HPLC-MS Conditions:

    • Column: XTerra MS C18

    • Mobile Phase: 10 mM ammonium bicarbonate (pH 9.2) and acetonitrile.

    • Detection: The abstract mentions both UV/Vis and Mass Spectrometry. For MS detection, electrospray ionization (ESI) would be a common choice.

Visualizations

Troubleshooting_Workflow start Start: Interference Suspected check_ion_ratio Check Ion Ratio of Multiple MRM Transitions start->check_ion_ratio ratio_ok Ion Ratio Consistent? check_ion_ratio->ratio_ok no_interference No Interference Detected ratio_ok->no_interference Yes interference_confirmed Interference Confirmed ratio_ok->interference_confirmed No optimize_chrom Optimize Chromatographic Separation change_gradient Adjust Gradient Profile optimize_chrom->change_gradient change_column Try Different Column Chemistry optimize_chrom->change_column revalidate Re-validate Method change_gradient->revalidate change_column->revalidate select_transitions Select More Specific MRM Transitions select_transitions->revalidate interference_confirmed->optimize_chrom interference_confirmed->select_transitions

Troubleshooting workflow for co-eluting interferences.

Sample_Prep_Workflow start Start: Low/Inconsistent Recovery extraction Evaluate Extraction Method start->extraction ppt Protein Precipitation (e.g., Acetonitrile) extraction->ppt quechers QuEChERS for Complex Matrices extraction->quechers check_matrix_effects Evaluate Matrix Effects ppt->check_matrix_effects quechers->check_matrix_effects matrix_matched Use Matrix-Matched Standards check_matrix_effects->matrix_matched internal_std Use Internal Standard check_matrix_effects->internal_std cleanup Improve Sample Cleanup (d-SPE) check_matrix_effects->cleanup end Optimized Method matrix_matched->end internal_std->end psa PSA for Sugars/Acids cleanup->psa gcb GCB for Pigments cleanup->gcb psa->end gcb->end

Workflow for optimizing sample preparation to improve recovery.

References

Improving the stability of Vinclozolin M2 working solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Vinclozolin M2 working solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Vinclozolin M2 stock solutions?

A1: Vinclozolin M2 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), and Dimethylformamide (DMF).[1][2] For a high concentration stock solution, these organic solvents are recommended. The solid form of Vinclozolin M2 is stable for at least four years when stored at -20°C.[1][2]

Q2: How should I prepare aqueous working solutions of Vinclozolin M2?

A2: Vinclozolin M2 is sparingly soluble in aqueous buffers. To prepare an aqueous working solution, it is recommended to first dissolve the compound in an organic solvent like ethanol and then dilute it with the aqueous buffer of choice.[1] For example, a 1:1 solution of ethanol and PBS (pH 7.2) can be used.[1]

Q3: How stable are aqueous working solutions of Vinclozolin M2?

A3: It is not recommended to store aqueous solutions of Vinclozolin M2 for more than one day.[1] The stability of the parent compound, Vinclozolin, in an analytical solution has been shown to be up to 48 hours at room temperature. While this is not specific to M2, it suggests that aqueous solutions of related compounds have limited stability.

Q4: What are the best practices for long-term storage of Vinclozolin M2 stock solutions in organic solvents?

A4: For long-term storage, it is best to prepare stock solutions in anhydrous DMSO. General studies on the stability of small molecules in DMSO indicate that a significant percentage of compounds remain stable for years when stored at low temperatures. Specifically, one study found that 89% of compounds showed greater than 80% purity after 6 years of storage at -20°C in sealed containers. To maximize stability, it is recommended to:

  • Use anhydrous, high-purity DMSO.

  • Prepare high-concentration stock solutions to minimize the volume of solvent.

  • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and contamination.

  • Store the aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.

Q5: I am observing inconsistent results in my experiments using a Vinclozolin M2 working solution. What could be the cause?

A5: Inconsistent results can arise from the degradation of your Vinclozolin M2 working solution. Several factors can contribute to this:

  • Instability in Aqueous Solution: If you are using an aqueous working solution that is more than a day old, the compound may have degraded.[1]

  • Improper Storage: Repeated freeze-thaw cycles or storage at room temperature for extended periods can lead to degradation of stock solutions.

  • Solvent Quality: The presence of water or other impurities in the solvent can accelerate degradation.

  • Light Exposure: While not specifically documented for Vinclozolin M2, many organic molecules are sensitive to light. It is good practice to protect solutions from light.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or lower than expected bioactivity Degradation of Vinclozolin M2 in the working solution.Prepare fresh aqueous working solutions daily from a frozen organic stock. Ensure the organic stock solution has been stored properly and has not undergone numerous freeze-thaw cycles.
Precipitate formation in the working solution Low solubility in the chosen solvent or precipitation upon dilution.Ensure the final concentration in your aqueous working solution does not exceed the solubility limit. When diluting from an organic stock, add the stock solution to the aqueous buffer slowly while vortexing to improve mixing.
Gradual loss of potency over a series of experiments Instability of the stock solution.Prepare new stock solutions from solid Vinclozolin M2. Aliquot the new stock into single-use vials to minimize handling and potential degradation of the main stock.

Experimental Protocols

Protocol for Preparation of Vinclozolin M2 Stock Solution in DMSO
  • Materials:

    • Vinclozolin M2 (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the Vinclozolin M2 solid to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of Vinclozolin M2 in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the Vinclozolin M2 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use, tightly sealed amber vials.

    • Store the aliquots at -20°C for long-term storage.

Protocol for Preparation of Aqueous Working Solution
  • Materials:

    • Vinclozolin M2 stock solution in DMSO or ethanol

    • Sterile aqueous buffer (e.g., PBS, cell culture medium)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Thaw a single-use aliquot of the Vinclozolin M2 stock solution at room temperature.

    • Vortex the stock solution briefly to ensure homogeneity.

    • Add the desired volume of the stock solution to the appropriate volume of the pre-warmed aqueous buffer to achieve the final working concentration. Note: The final concentration of the organic solvent should be kept low (typically ≤0.5%) to avoid solvent effects in biological assays.

    • Mix the working solution thoroughly by vortexing or gentle inversion.

    • Use the freshly prepared aqueous working solution immediately or within the same day. Do not store aqueous working solutions.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation solid Vinclozolin M2 (Solid) dissolve Dissolve in Anhydrous DMSO solid->dissolve stock High-Concentration Stock Solution dissolve->stock aliquot Aliquot into Single-Use Vials stock->aliquot store Store at -20°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Dilute in Aqueous Buffer thaw->dilute working Fresh Working Solution dilute->working use Use Immediately working->use

Caption: Experimental Workflow for Preparing Vinclozolin M2 Solutions.

References

Addressing off-target effects of Vinclozolin M2 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the off-target effects of Vinclozolin (B1683831) M2 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Vinclozolin M2 and what is its primary mechanism of action?

Vinclozolin M2 is one of the primary active metabolites of the dicarboximide fungicide Vinclozolin.[1][2] Its principal mechanism of action is the antagonism of the androgen receptor (AR), making it a potent antiandrogenic compound.[3][4] Vinclozolin itself shows weak affinity for the AR, but its metabolites, particularly M2, are significantly more effective at binding to and inhibiting the receptor.[4]

Q2: What are the known off-target effects of Vinclozolin M2?

Beyond its well-documented antiandrogenic activity, Vinclozolin M2 has been shown to interact with other cellular targets. Notably, it can act as an antagonist of the mineralocorticoid receptor.[5] Additionally, studies have indicated that Vinclozolin and its metabolites can modulate various signaling pathways, including the PI3K/Akt/mTOR and Nrf2 pathways, and induce apoptosis.[6][7][8] These interactions can lead to unexpected phenotypic outcomes in experiments.

Q3: We are observing cellular effects that are inconsistent with androgen receptor antagonism. What could be the cause?

If the observed phenotype does not align with the known function of the androgen receptor, it is crucial to consider the off-target effects of Vinclozolin M2. These effects could be mediated by its interaction with the mineralocorticoid receptor or its modulation of other signaling pathways.[5][6] It is also possible that in certain contexts, such as with mutant forms of the androgen receptor (e.g., T877A in LNCaP cells), M2 can exhibit agonist rather than antagonist activity.[1][2]

Q4: How can I confirm if the effects I'm seeing are off-target?

To determine if your results are due to off-target effects, a series of control experiments are recommended. These can include using a structurally unrelated androgen receptor antagonist to see if the phenotype is replicated. Additionally, employing orthogonal assays, such as testing for modulation of the mineralocorticoid receptor or key components of the PI3K/Akt/mTOR pathway, can help identify the specific off-target interaction.[9]

Troubleshooting Guide

Issue 1: Inconsistent results in androgen-responsive cell lines.

  • Possible Cause: The specific cell line being used may have a mutant androgen receptor. For example, LNCaP cells contain a T877A mutation in the AR, which can cause androgen antagonists like Vinclozolin M2 to act as agonists.[1][2]

  • Troubleshooting Steps:

    • Verify the androgen receptor status of your cell line.

    • Use a cell line with a wild-type androgen receptor as a control.

    • Test a range of Vinclozolin M2 concentrations, as the switch from antagonist to agonist activity can be concentration-dependent.[1][2]

Issue 2: Unexpected changes in cell proliferation or survival.

  • Possible Cause: Vinclozolin and its metabolites have been shown to induce apoptosis and modulate signaling pathways involved in cell survival, such as the PI3K/Akt/mTOR and Nrf2 pathways.[6][7][8]

  • Troubleshooting Steps:

    • Perform assays to measure apoptosis (e.g., TUNEL assay, caspase-3 activation).[7]

    • Investigate the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., Akt, mTOR).[6]

    • Assess the activation of the Nrf2 pathway by examining the expression of its downstream targets (e.g., HO-1, SOD, CAT).[8]

Quantitative Data Summary

The following table summarizes the known binding affinities and inhibitory concentrations of Vinclozolin M2 for its primary target and a key off-target.

TargetInteractionMetricValueSpeciesAssay System
Androgen ReceptorAntagonistIC500.17 nMHumanReporter assay (MCF-7 cells)
Androgen ReceptorAntagonistKi9.7 µMRatAndrogen receptor binding assay
Mineralocorticoid ReceptorAntagonistIC501,400 nMHumanReporter assay (MCF-7 cells)

Key Experimental Protocols

1. Androgen Receptor (AR) Competitive Binding Assay

  • Objective: To determine the binding affinity (Ki) of Vinclozolin M2 for the androgen receptor.

  • Methodology:

    • Prepare a cytosolic extract containing the androgen receptor from a suitable source (e.g., rat prostate).

    • Incubate the cytosolic extract with a constant concentration of a radiolabeled androgen (e.g., [³H]R1881) and varying concentrations of Vinclozolin M2.

    • After incubation, separate the receptor-bound from the unbound radioligand using a method like hydroxylapatite precipitation.

    • Measure the radioactivity of the bound fraction using liquid scintillation counting.

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. Androgen-Responsive Reporter Gene Assay

  • Objective: To assess the functional antagonist or agonist activity of Vinclozolin M2 on the androgen receptor.

  • Methodology:

    • Co-transfect a suitable cell line (e.g., CHO, MCF-7) with an androgen receptor expression vector and a reporter plasmid containing an androgen-responsive promoter driving a reporter gene (e.g., luciferase).[10]

    • Treat the transfected cells with a known androgen (e.g., dihydrotestosterone) in the presence of varying concentrations of Vinclozolin M2.

    • To test for agonist activity, treat the cells with Vinclozolin M2 alone.[1]

    • After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

    • Calculate the IC50 (for antagonist activity) or EC50 (for agonist activity) from the dose-response curve.

Visualizing Signaling Pathways and Workflows

cluster_0 Androgen Receptor Signaling DHT DHT AR Androgen Receptor DHT->AR Binds AR->AR HSP HSP AR->HSP Dissociates from ARE Androgen Response Element AR->ARE Binds to Gene Gene Transcription ARE->Gene M2 Vinclozolin M2 M2->AR Antagonizes

Caption: Androgen Receptor Signaling Pathway and Vinclozolin M2 Interference.

cluster_1 Experimental Workflow: Investigating Off-Target Effects Start Observe Unexpected Phenotype Hypothesis Hypothesize Off-Target Effect of Vinclozolin M2 Start->Hypothesis Control Use Structurally Unrelated AR Antagonist Hypothesis->Control Phenotype Phenotype Replicated? Control->Phenotype Orthogonal Perform Orthogonal Assays (e.g., MR activity, PI3K/Akt signaling) Phenotype->Orthogonal No OnTarget Phenotype is Likely On-Target (AR-mediated) Phenotype->OnTarget Yes Identify Identify Specific Off-Target Orthogonal->Identify

Caption: Workflow for Investigating Potential Off-Target Effects.

cluster_2 PI3K/Akt/mTOR and Nrf2 Pathways Vinclozolin Vinclozolin/ M2 PI3K PI3K Vinclozolin->PI3K Activates Nrf2 Nrf2 Vinclozolin->Nrf2 Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates p53 p53 mTOR->p53 Inhibits Apoptosis Apoptosis p53->Apoptosis Induces Keap1 Keap1 Nrf2->Keap1 Held by ARE_Nrf2 Antioxidant Response Element Nrf2->ARE_Nrf2 Translocates to nucleus, binds to Antioxidant Antioxidant Enzymes ARE_Nrf2->Antioxidant Upregulates

Caption: Overview of PI3K/Akt/mTOR and Nrf2 Signaling Pathways Modulated by Vinclozolin.

References

Validation & Comparative

Validation of Vinclozolin M2 as a true androgen receptor antagonist

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The fungicide vinclozolin (B1683831) has long been recognized for its endocrine-disrupting properties, primarily attributed to its metabolites. Among these, the metabolite M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) has emerged as a potent antagonist of the androgen receptor (AR). This guide provides a comprehensive validation of Vinclozolin M2 as a true androgen receptor antagonist, offering a comparative analysis with other known AR antagonists and detailing the experimental frameworks used for its characterization. This information is crucial for researchers in toxicology, endocrinology, and drug development who are investigating anti-androgenic compounds.

Comparative Antagonistic Potency

Experimental data from in vitro assays consistently demonstrate the significant antagonistic activity of Vinclozolin M2 against the androgen receptor. Its potency is often compared to the well-established anti-androgenic drug, hydroxyflutamide (B1664084). The following tables summarize the quantitative data from competitive binding assays and reporter gene assays, providing a clear comparison of Vinclozolin M2 with other notable androgen receptor antagonists.

Table 1: Competitive Binding Affinity for the Androgen Receptor

CompoundKi (µM)Relative Binding Affinity
Vinclozolin> 700[1]Very Low
Vinclozolin M192[1]Moderate
Vinclozolin M2 9.7 [1]High
Hydroxyflutamide-Bicalutamide (B1683754) has 4-fold greater affinity[2]
Bicalutamide-4-fold greater than hydroxyflutamide[2]
Enzalutamide-5- to 8-fold higher than bicalutamide[3][4]
Apalutamide-7 to 10-fold greater than bicalutamide[5][6]

Table 2: In Vitro Androgen Receptor Antagonist Activity (IC50)

CompoundAssay TypeIC50 (µM)
Vinclozolin M2 Reporter Gene Assay~0.1 - 1.0 [7]
HydroxyflutamideReporter Gene Assay0.7[8][9]
Bicalutamide--
Enzalutamide--
Apalutamide-IC50 of 16 nM[5]

Note: Direct comparative IC50 values for all compounds under identical experimental conditions are not always available in the literature. The provided values are indicative of their relative potencies.

Mechanism of Action: The Androgen Receptor Signaling Pathway

Vinclozolin M2 exerts its anti-androgenic effects by competitively inhibiting the binding of androgens, such as dihydrotestosterone (B1667394) (DHT), to the androgen receptor. This disruption of the normal signaling cascade prevents the receptor's activation and subsequent translocation to the nucleus, ultimately inhibiting the transcription of androgen-responsive genes.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Androgen) AR Androgen Receptor (AR) DHT->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation M2 Vinclozolin M2 M2->AR Competitively Inhibits Binding M2->AR_dimer Prevents Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene Target Gene Transcription ARE->Gene Initiates

Caption: Androgen receptor signaling pathway and the inhibitory action of Vinclozolin M2.

Experimental Validation Protocols

The validation of Vinclozolin M2 as an androgen receptor antagonist relies on two key in vitro experiments: competitive binding assays and reporter gene assays.

Competitive Androgen Receptor Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Experimental Workflow:

Competitive Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Prepare Androgen Receptor Source (e.g., rat prostate cytosol) Incubate Incubate Receptor, Radioligand, and Test Compound Receptor->Incubate Radioligand Prepare Radiolabeled Androgen (e.g., ³H-R1881) Radioligand->Incubate Test_Compound Prepare Serial Dilutions of Vinclozolin M2 Test_Compound->Incubate Separate Separate Receptor-Bound from Unbound Ligand (e.g., hydroxylapatite) Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Calculate IC50 and Ki values Measure->Analyze

Caption: Workflow for a competitive androgen receptor binding assay.

Detailed Methodology:

  • Receptor Preparation: Prepare a cytosolic fraction containing androgen receptors from a suitable source, such as the ventral prostate of castrated rats.[10]

  • Reaction Mixture: In a reaction tube, combine the receptor preparation, a fixed concentration of a radiolabeled androgen (e.g., [³H]R1881), and varying concentrations of the test compound (Vinclozolin M2) or a reference antagonist.[10]

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved using methods like hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[10]

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. From this curve, determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[1]

Androgen Receptor Reporter Gene Assay

This cell-based assay measures the functional consequence of androgen receptor binding by quantifying the transcription of a reporter gene under the control of an androgen-responsive promoter.

Experimental Workflow:

Reporter Gene Assay Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Analysis Transfect Transfect Cells with AR Expression Vector and Androgen-Responsive Reporter Plasmid (e.g., MMTV-Luc) Plate Plate Transfected Cells Transfect->Plate Treat Treat Cells with Androgen (e.g., DHT) and Varying Concentrations of Vinclozolin M2 Plate->Treat Lyse Lyse Cells Treat->Lyse Measure Measure Reporter Gene Activity (e.g., Luciferase Assay) Lyse->Measure Analyze Calculate IC50 Value Measure->Analyze

Caption: Workflow for an androgen receptor reporter gene assay.

Detailed Methodology:

  • Cell Culture and Transfection: Use a suitable cell line (e.g., HeLa, PC-3) that is co-transfected with two plasmids: one that expresses the human androgen receptor and another that contains a reporter gene (e.g., luciferase) driven by an androgen-responsive promoter, such as the mouse mammary tumor virus (MMTV) promoter.[7][11]

  • Cell Treatment: Treat the transfected cells with a constant concentration of an androgen (e.g., DHT) to induce reporter gene expression, along with varying concentrations of the test compound (Vinclozolin M2) or a reference antagonist.

  • Cell Lysis: After an appropriate incubation period, lyse the cells to release the cellular components, including the reporter protein.

  • Reporter Gene Assay: Measure the activity of the reporter protein. For a luciferase reporter, this involves adding a substrate (luciferin) and measuring the resulting luminescence with a luminometer.

  • Data Analysis: Plot the reporter gene activity against the concentration of the test compound. The IC50 value is determined as the concentration of the antagonist that causes a 50% reduction in the androgen-induced reporter gene activity.

Conclusion

The collective evidence from competitive binding assays and reporter gene assays unequivocally validates Vinclozolin M2 as a true and potent androgen receptor antagonist. Its ability to competitively inhibit androgen binding and subsequently block androgen-mediated gene transcription places it on par with, and in some aspects, as a more potent antagonist than, established anti-androgenic compounds. For researchers in the fields of toxicology, environmental health, and drug discovery, a thorough understanding of the antagonistic properties of Vinclozolin M2 and the experimental methodologies used for its validation is essential for assessing its biological impact and for the development of novel therapeutic agents targeting the androgen receptor.

References

A Comparative Toxicological Analysis of Vinclozolin and its Metabolite M2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of the fungicide Vinclozolin (B1683831) and its primary active metabolite, 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide (M2). The data presented herein is collated from various experimental studies to facilitate an objective evaluation of their respective potencies and mechanisms of action.

Executive Summary

Vinclozolin, a dicarboximide fungicide, is recognized as an endocrine disruptor with anti-androgenic properties. Its toxicity is primarily mediated through its metabolites, M1 and M2, which act as competitive antagonists to the androgen receptor (AR). Experimental data conclusively demonstrates that the M2 metabolite is a significantly more potent AR antagonist than the parent compound, Vinclozolin. This guide will delve into the quantitative differences in their binding affinities, in vivo effects, and the experimental methodologies used to ascertain these toxicological endpoints.

Data Presentation: Quantitative Toxicity Comparison

The following table summarizes the key quantitative data comparing the toxicity of Vinclozolin and its metabolite M2.

ParameterVinclozolinVinclozolin M2Reference(s)
Androgen Receptor (AR) Binding Affinity (Ki) > 700 µM9.7 µM[1]
In Vitro Anti-androgenic Activity (IC50) ~3 µMNot explicitly found, but noted to be a more potent inhibitor than M1 and only 2-fold less than hydroxyflutamide.
In Vivo Effects (from Vinclozolin administration)
Reduction in Ventral Prostate Weight Significant reduction at doses of 6.25 mg/kg/day and above.Inferred to be the primary driver of this effect following Vinclozolin metabolism.[2][3]
Increase in Serum Luteinizing Hormone (LH) Significant increase at 100 mg/kg/day.Inferred to be the primary driver of this effect following Vinclozolin metabolism.[4]
Increase in Serum Testosterone (B1683101) Observed at 100 mg/kg/day.Inferred to be the primary driver of this effect following Vinclozolin metabolism.
Reproductive Malformations (e.g., hypospadias, retained nipples) Observed in male offspring following in utero exposure to 50 and 100 mg/kg/day.Inferred to be the primary driver of these effects following Vinclozolin metabolism.[1][2]

Note: Direct in vivo comparative toxicity studies administering Vinclozolin M2 are limited. The in vivo effects of M2 are largely inferred from studies where the parent compound, Vinclozolin, was administered and subsequently metabolized.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Androgen Receptor Competitive Binding Assay

This in vitro assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Objective: To quantify the binding affinity (Ki) of Vinclozolin and Vinclozolin M2 to the androgen receptor.

Materials:

  • Rat ventral prostate cytosol (source of androgen receptors)

  • [³H]-R1881 (a synthetic, high-affinity radiolabeled androgen)

  • Test compounds (Vinclozolin, Vinclozolin M2)

  • Scintillation fluid and counter

Procedure:

  • Preparation of Cytosol: Rat ventral prostates are homogenized in a buffer solution and centrifuged to obtain a cytosolic fraction containing the androgen receptors.

  • Competitive Binding Incubation: A constant concentration of [³H]-R1881 is incubated with the cytosol preparation in the presence of increasing concentrations of the test compound (Vinclozolin or M2).

  • Separation of Bound and Unbound Ligand: After incubation, unbound ligand is separated from the receptor-bound ligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881 (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Hershberger Bioassay (In Vivo)

This short-term in vivo screening assay is used to identify substances with androgenic or anti-androgenic activity in castrated male rats.

Objective: To assess the anti-androgenic effects of Vinclozolin by measuring changes in the weights of androgen-dependent tissues.

Animal Model: Peripubertal, castrated male rats.

Procedure:

  • Animal Preparation: Male rats are castrated to remove the endogenous source of androgens.

  • Dosing: The animals are treated daily for 10 consecutive days with the test substance (Vinclozolin) via oral gavage or subcutaneous injection. A positive control group receives a reference androgen (e.g., testosterone propionate), and a negative control group receives the vehicle. For anti-androgenicity testing, a group receives the test substance in combination with the reference androgen.

  • Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. Five androgen-dependent tissues are carefully dissected and weighed:

    • Ventral prostate

    • Seminal vesicles (including coagulating glands and fluids)

    • Levator ani-bulbocavernosus muscle

    • Cowper's glands

    • Glans penis

  • Data Analysis: The weights of the tissues from the treated groups are compared to those of the control groups. A statistically significant decrease in the weight of at least two of the five tissues in the anti-androgenicity test is considered a positive result.

Serum Hormone Analysis

Objective: To measure the levels of Luteinizing Hormone (LH) and Testosterone in the serum of animals exposed to Vinclozolin.

Procedure:

  • Blood Collection: Blood samples are collected from the animals at the time of necropsy.

  • Serum Separation: The blood is allowed to clot, and the serum is separated by centrifugation.

  • Hormone Quantification: Serum levels of LH and Testosterone are quantified using validated immunoassays, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). These assays utilize specific antibodies to bind to the hormones, and the amount of binding is measured to determine the hormone concentration. More recently, liquid chromatography with tandem mass spectrometry (LC-MS/MS) has been used for more precise testosterone measurement.[5]

Mandatory Visualizations

Signaling Pathway Diagram

Androgen Receptor Signaling Pathway and Inhibition by Vinclozolin M2 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone SRD5A 5α-reductase Testosterone->SRD5A DHT 5α-Dihydrotestosterone (DHT) AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSP) DHT->AR_complex Binds to AR SRD5A->DHT AR_active Activated AR AR_complex->AR_active HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization AR_active->AR_dimer Translocation Vinclozolin Vinclozolin M2 Vinclozolin M2 Vinclozolin->M2 Metabolism M2->AR_complex Competitive Antagonist ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Response Androgenic Response Transcription->Response

Caption: Androgen receptor signaling and competitive inhibition by Vinclozolin M2.

Experimental Workflow Diagram

In Vivo Anti-Androgenicity Assessment Workflow cluster_animal_phase Animal Phase cluster_analysis_phase Analysis Phase start Castrated Male Rats dosing Daily Dosing (10 days) - Vehicle - Testosterone Propionate (TP) - Vinclozolin - Vinclozolin + TP start->dosing necropsy Necropsy (24h post-last dose) dosing->necropsy collection Tissue & Blood Collection necropsy->collection tissue_weighing Weighing of Androgen- Dependent Tissues collection->tissue_weighing hormone_analysis Serum Hormone Analysis (LH, Testosterone) collection->hormone_analysis data_analysis Statistical Analysis tissue_weighing->data_analysis hormone_analysis->data_analysis result Determination of Anti-Androgenic Effect data_analysis->result

Caption: Workflow for the Hershberger bioassay to assess anti-androgenicity.

References

Replicating Published Findings on the Effects of Vinclozolin M2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of Vinclozolin (B1683831) M2, the primary active metabolite of the fungicide Vinclozolin, with other relevant anti-androgenic compounds. The information presented is based on published experimental data and is intended to assist researchers in replicating and expanding upon these findings.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the interaction of Vinclozolin M2 and other anti-androgens with various steroid hormone receptors, as well as the in vivo effects of Vinclozolin exposure on male reproductive development in rats.

Table 1: Comparative Androgen Receptor (AR) Binding Affinity and Potency

CompoundKi (µM)IC50 (µM)Notes
Vinclozolin M2 9.7 [1]0.17 [2]Primary active metabolite of Vinclozolin.
Vinclozolin M192[1]-Another metabolite of Vinclozolin.
Vinclozolin>700[1]1.0[3]Parent compound.
Hydroxyflutamide (B1664084)-0.7[4][5][6]Active metabolite of Flutamide. Vinclozolin M2 is approximately 2-fold more potent.[7][8]
Bicalutamide-0.159 - 0.243[9]Non-steroidal anti-androgen.
Enzalutamide--Binds to AR with 5- to 8-fold higher affinity than bicalutamide.[10]

Table 2: Vinclozolin M2 Activity at Other Steroid Receptors

ReceptorActivityIC50 (nM)
Mineralocorticoid Receptor (MR)Antagonist1,400[2]
Progesterone Receptor (PR)Antagonist-
Glucocorticoid Receptor (GR)Antagonist-

Note: While specific IC50 values for PR and GR antagonism by M2 were not found in the reviewed literature, it is established that M2 acts as an antagonist at these receptors.[11]

Table 3: In Vivo Effects of Perinatal Vinclozolin Exposure on Male Rat Offspring

EndpointDose (mg/kg/day)Observation
Ventral Prostate Weight6.25, 25, 50, 100Significant reduction in weight.[12]
25, 50, 100Dose-dependent decrease in relative weight.[13]
Seminal Vesicle Weight25, 50, 100Significant reduction in weight.[13]
Anogenital Distance (AGD)≥ 3.125Significant reduction at birth.[12]
Nipple Retention3.125, 6.25, 12.5, 25, 50, 100Increased incidence of permanent nipples.[12]
Reproductive Tract Malformations50, 100Induction of hypospadias, cleft phallus, ectopic testes.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate replication.

Androgen Receptor Competitive Binding Assay

This protocol is a generalized procedure based on methodologies described in published studies.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Vinclozolin M2) for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.

Materials:

  • Rat ventral prostate cytosol (source of androgen receptors)

  • [³H]-R1881 (radioligabeled androgen)

  • Test compound (Vinclozolin M2) and reference compounds (e.g., Dihydrotestosterone)

  • Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail and scintillation counter

Procedure:

  • Preparation of Prostate Cytosol:

    • Excise ventral prostates from adult male rats.

    • Homogenize the tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

    • Determine the protein concentration of the cytosol.

  • Competitive Binding Reaction:

    • In assay tubes, add a fixed concentration of [³H]-R1881.

    • Add increasing concentrations of the unlabeled test compound (Vinclozolin M2) or reference compound.

    • Add the prepared prostate cytosol to each tube.

    • Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 16-20 hours).

  • Separation of Bound and Free Ligand:

    • Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes.

    • Incubate on ice with intermittent vortexing.

    • Wash the HAP pellets multiple times with assay buffer to remove unbound radioligand.

  • Quantification:

    • Add scintillation cocktail to the washed HAP pellets.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay for Androgen Receptor Activity

This protocol is a generalized procedure for assessing the functional antagonist activity of a test compound on the androgen receptor.

Objective: To determine the ability of a test compound (e.g., Vinclozolin M2) to inhibit androgen-induced transactivation of a reporter gene.

Materials:

  • A suitable mammalian cell line (e.g., PC-3, HeLa) that does not endogenously express the androgen receptor.

  • An androgen receptor expression vector (e.g., pCMV-hAR).

  • A luciferase reporter vector containing androgen response elements (AREs) upstream of the luciferase gene (e.g., pGL3-ARE-luc).

  • A control vector expressing Renilla luciferase for normalization (e.g., pRL-TK).

  • Transfection reagent.

  • Cell culture medium and reagents.

  • Dihydrotestosterone (DHT) or another androgen agonist.

  • Test compound (Vinclozolin M2).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection:

    • Plate the cells in a multi-well plate.

    • Co-transfect the cells with the AR expression vector, the ARE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent.

  • Compound Treatment:

    • After transfection, treat the cells with a fixed concentration of an androgen agonist (e.g., DHT) to induce AR-mediated transcription.

    • Simultaneously, treat the cells with increasing concentrations of the test compound (Vinclozolin M2).

    • Include appropriate controls (vehicle control, agonist alone).

    • Incubate the cells for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

    • Calculate the percentage of inhibition of androgen-induced luciferase activity at each concentration of the test compound.

    • Plot the percentage of inhibition against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by Vinclozolin and its active metabolite M2, as well as a typical experimental workflow for assessing anti-androgenic activity.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Androgen Androgen AR_inactive AR Androgen->AR_inactive Binds HSP HSP AR_active AR Dimer AR_inactive->AR_active Dimerization ARE Androgen Response Element AR_active->ARE Binds AR_active->ARE Vinclozolin_M2 Vinclozolin_M2 Vinclozolin_M2->AR_inactive Antagonizes Gene_Expression Target Gene Expression ARE->Gene_Expression Regulates

Caption: Androgen Receptor Signaling and Vinclozolin M2 Antagonism.

cluster_0 Oxidative Stress & Inflammation cluster_1 Nucleus Vinclozolin Vinclozolin ROS ROS Vinclozolin->ROS Induces IKK IKK ROS->IKK Activates Keap1 Keap1 ROS->Keap1 Inactivates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Inflammatory_Genes Inflammatory Gene Expression NF-κB_nuc->Inflammatory_Genes ARE_genes Antioxidant Gene Expression Nrf2_nuc->ARE_genes

Caption: Vinclozolin's effect on Nrf2-Nf-κB signaling.

cluster_0 PI3K/Akt/mTOR Pathway Vinclozolin Vinclozolin PI3K PI3K Vinclozolin->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes

Caption: Vinclozolin's influence on the PI3K/Akt/mTOR pathway.

Cell_Culture 1. Cell Culture & Transfection Compound_Treatment 2. Compound Treatment Cell_Culture->Compound_Treatment Luciferase_Assay 3. Luciferase Assay Compound_Treatment->Luciferase_Assay Data_Analysis 4. Data Analysis (IC50 Determination) Luciferase_Assay->Data_Analysis

Caption: Workflow for Luciferase Reporter Gene Assay.

References

Vinclozolin M2: A Comparative Analysis of In Vivo and In Vitro Anti-Androgenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the experimental data comparing the in vivo and in vitro anti-androgenic properties of Vinclozolin's primary active metabolite, M2.

The fungicide Vinclozolin (B1683831) is recognized as an endocrine-disrupting chemical due to the anti-androgenic activity of its metabolites, primarily M1 and M2.[1][2][3] Extensive research has demonstrated that while Vinclozolin itself has weak affinity for the androgen receptor (AR), its metabolites, particularly M2, are potent antagonists.[4] This guide provides a comprehensive comparison of the in vivo and in vitro experimental data on the activity of Vinclozolin M2, offering insights for researchers in toxicology, endocrinology, and drug development.

Quantitative Comparison of Vinclozolin and its Metabolites

The following table summarizes the key quantitative data from in vitro studies, highlighting the superior anti-androgenic potency of the M2 metabolite compared to Vinclozolin and its other primary metabolite, M1.

CompoundAssay TypeSpeciesKi (μM)IC50 (μM)Potency Relative to M1Potency Relative to Hydroxyflutamide (B1664084)Reference
VinclozolinAndrogen Receptor BindingRat> 700---[4]
Androgen Receptor Binding--0.1--[5]
Metabolite M1Androgen Receptor BindingRat92---[4]
Metabolite M2Androgen Receptor BindingRat9.7-~9.5-fold more potent-[4]
Androgen-induced TransactivationHuman--50-fold more potent inhibitorOnly 2-fold less potent[6][7]
Progesterone (B1679170) Receptor BindingRat60---[8]

Experimental Methodologies

Detailed protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental procedures used to assess the activity of Vinclozolin M2.

In Vitro Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

  • Preparation of Cytosol: Ventral prostates from rats are homogenized in a buffer solution to isolate the cytosolic fraction containing the androgen receptors.

  • Incubation: A constant concentration of a radiolabeled androgen (e.g., [³H]R1881) is incubated with the prostate cytosol in the presence of varying concentrations of the competitor compound (Vinclozolin, M1, or M2).

  • Separation of Bound and Unbound Ligand: After incubation, unbound steroids are removed by treating the mixture with dextran-coated charcoal.

  • Quantification: The amount of radiolabeled androgen bound to the receptor is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is determined. The inhibition constant (Ki) is then calculated to represent the binding affinity of the competitor.

In Vitro Androgen-Induced Transcriptional Activation Assay

This assay measures the ability of a compound to inhibit or mimic the action of androgens in activating the transcription of a reporter gene.

  • Cell Culture and Transfection: A suitable cell line (e.g., Chinese Hamster Ovary cells) is co-transfected with an androgen receptor expression vector and a reporter plasmid containing an androgen-responsive promoter linked to a reporter gene (e.g., luciferase).[5][9]

  • Treatment: The transfected cells are treated with a known androgen (e.g., dihydrotestosterone, DHT) to induce reporter gene expression, along with varying concentrations of the test compound (Vinclozolin M2).

  • Measurement of Reporter Gene Activity: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

  • Data Analysis: The ability of the test compound to inhibit the androgen-induced reporter activity is quantified to determine its antagonistic potency.

In Vivo Hershberger Assay

The Hershberger assay is a short-term in vivo screening method to detect androgenic and anti-androgenic substances in castrated male rats.[5]

  • Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.

  • Treatment: The animals are treated with a constant dose of an androgen (e.g., testosterone (B1683101) propionate) to stimulate the growth of androgen-dependent tissues. Concurrently, groups of animals are treated with different doses of the test substance (e.g., Vinclozolin).

  • Endpoint Measurement: After a set treatment period, the animals are euthanized, and the weights of androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis) are measured.

  • Data Analysis: A statistically significant decrease in the weight of these tissues in the presence of the test substance, compared to the group receiving only the androgen, indicates anti-androgenic activity.[5]

Visualizing the Molecular and Experimental Landscape

To better illustrate the mechanisms and workflows discussed, the following diagrams have been generated.

Vinclozolin_M2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR_Androgen AR-Androgen Complex Androgen->AR_Androgen Binding M2 Vinclozolin M2 AR_M2 AR-M2 Complex M2->AR_M2 Competitive Binding AR Androgen Receptor (AR) AR_HSP AR-HSP Complex AR->AR_HSP Binding HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR_Androgen Dissociation of HSP AR_HSP->AR_M2 Dissociation of HSP ARE Androgen Response Element (ARE) on DNA AR_Androgen->ARE Nuclear Translocation and Dimerization AR_M2->ARE Nuclear Translocation and Dimerization Transcription_Activation Gene Transcription Activation ARE->Transcription_Activation Binding of AR-Androgen Transcription_Inhibition Gene Transcription Inhibition ARE->Transcription_Inhibition Binding of AR-M2

Caption: Signaling pathway of Vinclozolin M2 as an androgen receptor antagonist.

In_Vivo_vs_In_Vitro_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_correlation Correlation and Conclusion Receptor_Binding Androgen Receptor Competitive Binding Assay Binding_Outcome Determine Ki and IC50 Receptor_Binding->Binding_Outcome Transactivation Androgen-Induced Transcriptional Activation Assay Transactivation_Outcome Quantify Antagonistic Potency Transactivation->Transactivation_Outcome Correlation Correlate In Vitro Potency with In Vivo Effects Binding_Outcome->Correlation Transactivation_Outcome->Correlation Hershberger Hershberger Assay (Castrated Male Rats) Hershberger_Outcome Measure Androgen-Dependent Tissue Weights Hershberger->Hershberger_Outcome Developmental_Toxicity Perinatal Exposure Studies DevTox_Outcome Assess Reproductive Tract Malformations Developmental_Toxicity->DevTox_Outcome Hershberger_Outcome->Correlation DevTox_Outcome->Correlation

Caption: Experimental workflow for comparing in vitro and in vivo M2 activity.

Discussion and Correlation

The in vitro data consistently demonstrate that the M2 metabolite of Vinclozolin is a potent competitive inhibitor of the androgen receptor.[4][6][7] The Ki of 9.7 μM indicates a significantly higher binding affinity for the AR compared to its parent compound and the M1 metabolite.[4] Furthermore, in transactivation assays, M2 proved to be a 50-fold more potent inhibitor than M1 and only 2-fold less potent than the well-known anti-androgen drug, hydroxyflutamide.[6][7]

These in vitro findings strongly correlate with the observed in vivo effects. Perinatal exposure to Vinclozolin in rats leads to a range of anti-androgenic effects in male offspring, including hypospadias, cleft phallus, ectopic testes, and atrophic seminal vesicles and prostate glands.[1][4] These developmental abnormalities are consistent with the potent AR antagonism of M2. The Hershberger assay further confirms the anti-androgenic activity of Vinclozolin in vivo, showing a dose-dependent decrease in the weight of androgen-dependent organs in castrated, testosterone-supplemented male rats.[5]

Interestingly, some studies have noted that M2 can exhibit partial agonist activity at high concentrations in the absence of a competing androgen, particularly in cells with a mutated androgen receptor.[6][7][10] This highlights the complexity of its interaction with the AR and suggests that the cellular context can influence its activity. Additionally, M2 has been shown to interact with other steroid receptors, such as the progesterone, glucocorticoid, and mineralocorticoid receptors, albeit with lower affinity.[8][10]

References

Unmasking the Endocrine Disruptors: A Comparative Analysis of Vinclozolin Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the endocrine-disrupting effects of Vinclozolin's primary metabolites, M1 and M2, reveals significant differences in their potency and receptor interaction profiles. This guide provides a comprehensive comparison of their activities, supported by experimental data and detailed methodologies, to inform research and drug development in the field of toxicology and endocrinology.

The fungicide Vinclozolin (B1683831) has long been recognized for its antiandrogenic properties, primarily mediated through its metabolites. Upon entering the body, Vinclozolin is converted into two main active metabolites: 2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid (M1) and 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide (M2).[1] These metabolites, rather than the parent compound, are the principal agents responsible for the observed endocrine disruption.[1][2] This comparison guide synthesizes findings from multiple studies to elucidate the distinct and overlapping effects of these metabolites on various steroid hormone receptors.

Comparative Analysis of Receptor Binding and Activity

Experimental data consistently demonstrates that both M1 and M2 are more potent antagonists of the androgen receptor (AR) than Vinclozolin itself.[1] Notably, M2 exhibits a significantly higher binding affinity and inhibitory activity compared to M1.

Androgen Receptor (AR)

Studies have shown that Vinclozolin's ability to compete with androgens for AR binding is weak, with a Ki greater than 700 microM.[1] In stark contrast, its metabolites M1 and M2 are effective AR antagonists, with Ki values of 92 microM and 9.7 microM, respectively.[1] This indicates that M2 is approximately 9.5 times more potent than M1 in binding to the androgen receptor. Further studies have confirmed that M2 is a 50-fold more potent inhibitor of androgen-induced transactivation than M1.[3][4]

Progesterone (B1679170) (PR), Glucocorticoid (GR), and Mineralocorticoid (MR) Receptors

The endocrine-disrupting effects of Vinclozolin metabolites extend beyond the androgen receptor. Metabolite M2 has been identified as an antagonist for the progesterone (PR), glucocorticoid (GR), and mineralocorticoid (MR) receptors, with its antagonistic activity being most potent for MR, followed by PR and GR.[5] Vinclozolin itself also acts as an antagonist for the MR and PR.[5] In vitro ligand binding assays have shown that both M1 and M2 can compete with endogenous ligands for binding to the PR, with Ki values of 400 microM and 60 microM, respectively.[6]

Estrogen Receptors (ER)

Interestingly, Vinclozolin, M1, and M2 have been found to act as agonists for both estrogen receptors (ERα and ERβ), albeit with a lower affinity for ERβ.[5] This highlights the complex nature of their endocrine-disrupting potential, as they can exert both antiandrogenic and estrogenic effects.

Quantitative Data Summary

CompoundReceptorActivityKi (µM)Relative Potency
Vinclozolin ARAntagonist> 700[1]Very Low
MRAntagonist--
PRAntagonist--
ERα, ERβAgonist--
Metabolite M1 ARAntagonist92[1]Moderate
PRAntagonist400[6]Low
ERα, ERβAgonist--
Metabolite M2 ARAntagonist9.7[1]High
PRAntagonist60[6]Moderate
GRAntagonist--
MRAntagonist--
ERα, ERβAgonist--

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of Vinclozolin metabolites.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

  • Preparation of Cytosol: Ventral prostates from rats are homogenized in a buffer solution to isolate the cytosol containing the androgen receptors.

  • Incubation: A constant concentration of a radiolabeled androgen (e.g., [³H]R1881) is incubated with the prostate cytosol in the presence of varying concentrations of the competitor compound (Vinclozolin, M1, or M2).

  • Separation of Bound and Unbound Ligand: The mixture is incubated to allow for binding to reach equilibrium. Unbound ligand is then removed by adding dextran-coated charcoal and centrifuging.

  • Quantification: The amount of radiolabeled androgen bound to the receptor is quantified by liquid scintillation counting of the supernatant.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value.

Reporter Gene Assay for Androgen Receptor Transactivation

This assay measures the ability of a compound to induce or inhibit the transcriptional activity of the androgen receptor.

  • Cell Culture and Transfection: A suitable cell line (e.g., CHO K1) is co-transfected with two plasmids: one expressing the human androgen receptor and another containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase).[7] A stable cell line expressing both constructs is then selected.[7]

  • Treatment: The transfected cells are treated with a known androgen (e.g., R1881) to induce reporter gene expression, either alone or in the presence of varying concentrations of the test compounds (Vinclozolin, M1, or M2).

  • Luciferase Assay: After an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.[7]

  • Data Analysis: The ability of the test compounds to inhibit the androgen-induced luciferase activity is quantified and expressed as a percentage of the control response.

Visualizing the Mechanisms

To better understand the interactions and experimental processes, the following diagrams are provided.

Androgen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone Five_alpha_reductase 5α-reductase Testosterone->Five_alpha_reductase AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) AR_dimer AR Dimer AR->AR_dimer Translocates & Dimerizes DHT Dihydrotestosterone (DHT) DHT->AR Binds Five_alpha_reductase->DHT Vinclozolin_Metabolites Vinclozolin Metabolites (M1, M2) Vinclozolin_Metabolites->AR Antagonistic Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: Androgen Receptor Signaling Pathway and Inhibition by Vinclozolin Metabolites.

Reporter_Gene_Assay_Workflow cluster_setup Assay Setup cluster_experiment Experiment cluster_analysis Data Analysis Cell_Line CHO K1 Cell Line Transfection Co-transfection Cell_Line->Transfection Plasmids hAR Expression Plasmid ARE-Luciferase Reporter Plasmid Plasmids->Transfection Stable_Cell_Line Stable Cell Line Selection Transfection->Stable_Cell_Line Treatment_Control Treatment with Androgen (e.g., R1881) Stable_Cell_Line->Treatment_Control Treatment_Test Co-treatment with Androgen + Vinclozolin Metabolites Stable_Cell_Line->Treatment_Test Incubation 24-hour Incubation Treatment_Control->Incubation Treatment_Test->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Luminometry Measure Luciferase Activity Cell_Lysis->Luminometry Data_Quantification Quantify Inhibition Luminometry->Data_Quantification

Caption: Workflow for a Reporter Gene Assay to assess Androgen Receptor Transactivation.

References

Is Vinclozolin M2 a more potent endocrine disruptor than its parent compound?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The fungicide Vinclozolin (B1683831) is a known endocrine disruptor, exerting its effects primarily through antagonism of the androgen receptor (AR). However, extensive research reveals that the in vivo anti-androgenic activity of Vinclozolin is largely attributable to its metabolites, particularly the enanilide derivative, M2. This guide provides a comprehensive comparison of the endocrine-disrupting potential of Vinclozolin and its M2 metabolite, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in understanding their relative potencies.

Comparative Efficacy: Androgen Receptor Antagonism

Experimental data consistently demonstrates that Vinclozolin M2 is a significantly more potent antagonist of the androgen receptor than its parent compound. This is evident in both competitive binding assays and functional reporter gene assays.

Androgen Receptor Binding Affinity

The relative affinity of a compound for the androgen receptor is a key determinant of its potential to disrupt androgen signaling. Competitive binding assays quantify this affinity by measuring the concentration of a test compound required to displace a radiolabeled androgen from the receptor. The inhibition constant (Ki) is a measure of this binding affinity, with lower values indicating a higher affinity.

As the data below indicates, the metabolites of Vinclozolin, M1 and especially M2, are considerably more effective at binding to the androgen receptor than Vinclozolin itself.[1] While Vinclozolin shows weak binding, M2 exhibits a binding affinity approximately 72 times greater.[1]

CompoundAndrogen Receptor Binding Affinity (Ki)
Vinclozolin > 700 µM[1]
Metabolite M1 92 µM[1]
Metabolite M2 9.7 µM[1]
Table 1: Comparative androgen receptor binding affinities of Vinclozolin and its primary metabolites, M1 and M2. Data from Kelce et al. (1994).
Inhibition of Androgen-Induced Transcriptional Activation

Beyond receptor binding, the ability of a compound to inhibit the downstream signaling cascade initiated by androgens is a crucial measure of its anti-androgenic potency. Reporter gene assays are commonly employed to assess this functional antagonism. In these assays, cells are engineered to express a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. The ability of a test compound to inhibit the androgen-induced expression of the reporter gene is then quantified.

Studies have shown that the Vinclozolin metabolites, M1 and M2, effectively inhibit androgen-induced transactivation. Notably, M2 is reported to be a 50-fold more potent inhibitor of this process than M1.[2][3] This functional data corroborates the binding affinity data, confirming the superior potency of M2 as an androgen receptor antagonist.

Mechanism of Action: Competitive Antagonism of the Androgen Receptor

The primary mechanism by which Vinclozolin and its metabolites disrupt the endocrine system is through competitive antagonism of the androgen receptor. In the canonical androgen signaling pathway, androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Once in the nucleus, the AR-androgen complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.

Vinclozolin and its metabolites, due to their structural similarity to androgens, can also bind to the AR. However, this binding does not induce the conformational changes necessary for receptor activation. Instead, it prevents the binding of endogenous androgens, thereby inhibiting the downstream signaling cascade and the expression of androgen-dependent genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds Vinclozolin_M2 Vinclozolin / M2 Vinclozolin_M2->AR_HSP Competitively Binds (Inhibition) AR_Active Activated AR Dimer AR_HSP->AR_Active Activation & Dimerization ARE Androgen Response Element (ARE) on DNA AR_Active->ARE Binds AR_Active->ARE Gene_Expression Target Gene Expression ARE->Gene_Expression Initiates Transcription

Androgen Receptor Signaling and Inhibition by Vinclozolin/M2

Experimental Protocols

The following are detailed methodologies for the key experiments used to compare the anti-androgenic activity of Vinclozolin and its metabolites.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

1. Preparation of Prostate Cytosol:

  • Ventral prostates are collected from adult male rats.

  • The tissue is homogenized in a buffer solution containing Tris-HCl, EDTA, dithiothreitol, and sodium molybdate (B1676688) to stabilize the receptor.

  • The homogenate is centrifuged at high speed to pellet cellular debris, and the resulting supernatant, containing the cytosolic fraction with the androgen receptors, is collected.

2. Competitive Binding Reaction:

  • A constant concentration of a high-affinity radiolabeled androgen (e.g., [³H]-R1881) is incubated with the prostate cytosol.

  • Increasing concentrations of the unlabeled test compounds (Vinclozolin, M1, M2) or a known competitor (e.g., unlabeled DHT) are added to compete for binding to the AR.

  • The reaction is incubated overnight at 4°C to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • Hydroxyapatite (HAP) slurry is added to the reaction tubes. HAP binds to the receptor-ligand complexes.

  • The tubes are centrifuged, and the supernatant containing the unbound radioligand is discarded.

  • The HAP pellet is washed multiple times with buffer to remove any remaining unbound ligand.

4. Quantification and Data Analysis:

  • Scintillation cocktail is added to the HAP pellet, and the radioactivity is measured using a scintillation counter.

  • The amount of radiolabeled androgen bound to the receptor decreases as the concentration of the competing test compound increases.

  • The data is plotted as the percentage of specific binding versus the log of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

A Prepare Rat Prostate Cytosol (Source of Androgen Receptor) B Incubate Cytosol with [3H]-R1881 and varying concentrations of Vinclozolin or M2 A->B C Separate Bound and Free Ligand using Hydroxyapatite B->C D Quantify Radioactivity of Bound Ligand C->D E Calculate IC50 and Ki values D->E

Workflow for Androgen Receptor Competitive Binding Assay
Androgen-Responsive Reporter Gene Assay

This assay measures the ability of a test compound to inhibit androgen-induced gene expression.

1. Cell Culture and Transfection:

  • A suitable mammalian cell line (e.g., human prostate cancer cells like LNCaP, or other cell lines co-transfected with an AR expression vector) is cultured.

  • The cells are transfected with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (containing AREs). A second plasmid expressing a control reporter (e.g., Renilla luciferase) is often co-transfected for normalization.

2. Compound Exposure:

  • The transfected cells are treated with a constant, sub-maximal concentration of a potent androgen (e.g., DHT) to induce reporter gene expression.

  • Concurrently, the cells are exposed to increasing concentrations of the test compounds (Vinclozolin, M2) or a known antagonist (e.g., hydroxyflutamide).

3. Cell Lysis and Luciferase Assay:

  • After an incubation period (typically 24-48 hours), the cells are lysed to release the cellular contents, including the expressed luciferase enzymes.

  • The cell lysate is transferred to a luminometer plate.

  • Luciferase substrate is added, and the resulting luminescence is measured. If a dual-luciferase system is used, the activity of both firefly and Renilla luciferase is measured sequentially.

4. Data Analysis:

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

  • The data is expressed as a percentage of the maximal androgen-induced response.

  • The results are plotted as the percentage of inhibition versus the log of the antagonist concentration to determine the IC50 value for the inhibition of androgen-induced transactivation.

A Transfect Cells with Androgen-Responsive Reporter Plasmid B Treat Cells with Androgen (DHT) and varying concentrations of Vinclozolin or M2 A->B C Lyse Cells and Measure Luciferase Activity B->C D Normalize Data and Calculate IC50 for Inhibition C->D

Workflow for Androgen-Responsive Reporter Gene Assay

Conclusion

The experimental evidence overwhelmingly indicates that the Vinclozolin metabolite, M2, is a more potent endocrine disruptor than its parent compound. This increased potency is primarily due to its significantly higher binding affinity for the androgen receptor and its greater efficacy in inhibiting androgen-induced gene transcription. For researchers and professionals in drug development studying the effects of environmental anti-androgens, it is crucial to consider the metabolic activation of compounds like Vinclozolin, as the metabolites can be the primary drivers of the observed in vivo toxicity.

References

Safety Operating Guide

Proper Disposal Procedures for Vinclozolin M2-2204

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Vinclozolin (B1683831) M2-2204, a metabolite of the fungicide Vinclozolin. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulatory standards. Vinclozolin and its metabolites are considered hazardous substances and may pose environmental and health risks if not disposed of correctly.[1][2][3][4]

Key Hazard and Regulatory Information

Proper disposal of Vinclozolin M2-2204 is governed by regulations for hazardous waste.[5][6][7] It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.

CharacteristicInformationSource
Chemical Name N-(3,5-dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide[8]
Synonyms Vinclozolin M2, M2[8]
Hazardous Nature Considered a hazardous substance.[1] May be harmful by inhalation, ingestion, or skin absorption and may cause irritation to eyes, skin, and respiratory system. It is also toxic to aquatic organisms and may have long-term adverse effects on the aquatic environment.[1][1]
Regulatory Framework Disposal is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6] Academic laboratories may be subject to Subpart K regulations.[6][7][5][6][7]
Personal Protective Equipment (PPE) Wear appropriate personal protection, including NIOSH-approved respirator, safety goggles, rubber boots, and heavy rubber gloves when handling.
Disposal Workflow Diagram

The following diagram outlines the decision-making process and necessary steps for the safe disposal of Vinclozolin M2-2204.

Vinclozolin M2-2204 Disposal Workflow cluster_prep Preparation & Identification cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Disposal start Start: Vinclozolin M2-2204 Waste Generated identify Identify as Hazardous Waste start->identify consult_sds Consult Safety Data Sheet (SDS) & Local Regulations identify->consult_sds container Select a Compatible, Leak-Proof Waste Container consult_sds->container label_container Label Container: 'Hazardous Waste', Chemical Name, Hazards container->label_container storage_area Store in a Designated Satellite Accumulation Area (SAA) label_container->storage_area segregate Segregate from Incompatible Materials storage_area->segregate contact_ehs Contact Environmental Health & Safety (EHS) for Pickup segregate->contact_ehs documentation Complete Hazardous Waste Manifest/Paperwork contact_ehs->documentation end End: Waste Transferred to Authorized Disposal Facility documentation->end

Caption: Disposal workflow for Vinclozolin M2-2204.

Detailed Disposal Procedures

The following step-by-step guide provides a detailed protocol for the proper disposal of Vinclozolin M2-2204.

Step 1: Waste Identification and Segregation
  • Characterize the Waste : All waste containing Vinclozolin M2-2204, including pure substance, contaminated labware (e.g., pipette tips, vials), and solutions, must be treated as hazardous waste.

  • Segregation : Do not mix Vinclozolin M2-2204 waste with non-hazardous waste. It should be segregated from other chemical waste streams unless specifically instructed otherwise by your EHS department. Keep it separate from incompatible materials.[5][9]

Step 2: Container Selection and Labeling
  • Choose a Compatible Container : Use a container that is chemically resistant to Vinclozolin M2-2204 and its solvents. The container must be in good condition, with no leaks or cracks, and have a secure, screw-on cap.[5][9]

  • Proper Labeling : The waste container must be clearly labeled as "Hazardous Waste." The label should also include:

    • The full chemical name: "Vinclozolin M2 (N-(3,5-dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide)"

    • The specific hazards (e.g., "Toxic," "Environmental Hazard")[1]

    • The date accumulation started.

    • The name of the principal investigator or lab contact.

Step 3: Waste Accumulation and Storage
  • Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[9]

  • Secure Storage : Keep the waste container closed at all times, except when adding waste.[9] The storage area should be well-ventilated.

  • Regular Inspections : Weekly inspections of the SAA are required to check for leaks or any deterioration of the container.[5][9]

Step 4: Arranging for Disposal
  • Contact EHS : Once the waste container is full or has been in accumulation for the maximum allowed time (typically six to twelve months for academic labs, but this can vary), contact your institution's EHS department to arrange for a waste pickup.[5][6]

  • Documentation : Complete any required hazardous waste disposal forms or manifests provided by your EHS department. This documentation is a legal requirement and tracks the waste from generation to its final disposal.[5]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the area.

  • Personal Protective Equipment : Before cleaning up a small spill, ensure you are wearing the appropriate PPE, including a respirator, safety goggles, and chemical-resistant gloves.

  • Containment and Cleanup :

    • For dry spills, avoid generating dust. Dampen the material with water before sweeping it up.[1]

    • Collect the spilled material and any contaminated cleaning supplies and place them in a labeled hazardous waste container.

    • Wash the spill area thoroughly with soap and water after the material has been collected.

  • Reporting : Report the spill to your laboratory supervisor and EHS department, regardless of the size.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for Vinclozolin M2-2204. Disposal of hazardous waste is strictly regulated, and non-compliance can result in significant penalties.

References

Navigating the Safe Handling of Vinclozolin M2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance on personal protective equipment, operational protocols, and disposal for Vinclozolin M2, ensuring the safety of researchers and the integrity of experimental outcomes.

Researchers and drug development professionals handling Vinclozolin M2 (CAS Registry No.: 83792-61-4), an active metabolite of the fungicide Vinclozolin, must navigate conflicting safety information to ensure their protection.[1][2] While some safety data sheets (SDS) for Vinclozolin M2 suggest it is not a hazardous substance, the parent compound, Vinclozolin, is classified as a suspected carcinogen and reproductive toxin.[2][3] Given this discrepancy, a conservative approach to handling, assuming the metabolite may share some of the parent compound's hazardous properties, is strongly recommended.

Personal Protective Equipment (PPE): A Precautionary Approach

Due to the potential for harm, comprehensive personal protective equipment should be worn at all times when handling Vinclozolin M2. This includes protection for the eyes, skin, and respiratory system.

Recommended Personal Protective Equipment:

PPE CategoryRecommendationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and absorption. The exact breakthrough time should be confirmed with the glove manufacturer.[3]
Body Protection Laboratory coat or a chemical-resistant suit.Provides a barrier against contamination of personal clothing and skin.[4]
Respiratory Protection A NIOSH-approved respirator is advised, especially when handling the solid form where dust may be generated.Minimizes inhalation of potentially harmful airborne particles.

Operational Protocols: From Receipt to Disposal

A systematic workflow is critical to minimize exposure and prevent contamination. The following step-by-step process outlines the key stages of handling Vinclozolin M2 in a laboratory setting.

VinclozolinM2_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_storage Storage A Review Safety Data Sheet B Don Personal Protective Equipment A->B C Weigh Solid Compound in a Ventilated Enclosure B->C D Prepare Stock Solution in a Fume Hood C->D E Perform Experiment D->E F Decontaminate Work Surfaces E->F G Segregate and Label Waste F->G H Dispose of Waste According to Institutional and Local Regulations G->H I Store at -20°C in a Tightly Sealed Container H->I Post-Experiment

A procedural workflow for the safe handling of Vinclozolin M2.

Quantitative Data at a Glance

The solubility of Vinclozolin M2 is a key piece of information for experimental design. The following table summarizes its solubility in various solvents.[1]

SolventSolubility
EthanolApproximately 30 mg/ml
DMSOApproximately 30 mg/ml
Dimethyl formamide (B127407) (DMF)Approximately 30 mg/ml
1:1 Solution of Ethanol:PBS (pH 7.2)Approximately 0.5 mg/ml

Note: It is not recommended to store aqueous solutions for more than one day.[1]

Disposal Plan: A Commitment to Safety and Environmental Responsibility

Proper disposal of Vinclozolin M2 and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Disposal Guidelines:

  • Solid Waste: Collect all solid Vinclozolin M2 waste and contaminated materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container.

  • Liquid Waste: Collect all solutions containing Vinclozolin M2 in a labeled, sealed, and chemical-resistant waste container.

  • Contaminated PPE: Dispose of used gloves, lab coats, and other PPE as hazardous waste.

  • Disposal Route: All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations. Do not discharge into drains or the environment.[4]

By adhering to these stringent safety protocols, researchers can mitigate the potential risks associated with handling Vinclozolin M2 and maintain a safe and compliant laboratory environment.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。